molecular formula C8H9ClO4S B075189 2,5-Dimethoxybenzenesulfonyl chloride CAS No. 1483-28-9

2,5-Dimethoxybenzenesulfonyl chloride

Cat. No.: B075189
CAS No.: 1483-28-9
M. Wt: 236.67 g/mol
InChI Key: SHELADVIRCCTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxybenzenesulfonyl chloride is a specialized sulfonylation reagent of significant utility in synthetic organic and medicinal chemistry. Its core research value lies in its application as an efficient electrophile for introducing the 2,5-dimethoxybenzenesulfonyl moiety onto nucleophilic substrates, most notably amines and alcohols. The mechanism of action involves the chloride acting as an excellent leaving group, facilitating nucleophilic attack by a nitrogen (e.g., from a primary or secondary amine) to form sulfonamide derivatives, or by an oxygen to generate sulfonate esters.

Properties

IUPAC Name

2,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHELADVIRCCTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163946
Record name 2,5-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-28-9
Record name 2,5-Dimethoxybenzenesulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,5-dimethoxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and fine chemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate a thorough understanding of the manufacturing processes.

Introduction

This compound is a reactive organic compound widely utilized as a building block in organic synthesis.[1] Its sulfonyl chloride functional group allows for the straightforward formation of sulfonamides and other derivatives.[1] The dimethoxy-substituted benzene ring provides specific electronic and steric properties that are often desirable in medicinal chemistry. This guide outlines two principal methods for its preparation: direct chlorosulfonation of 1,4-dimethoxybenzene and a two-step procedure involving sulfonation followed by chlorination.

Synthetic Pathways Overview

There are two primary, well-documented methods for the synthesis of this compound. The choice of method often depends on the availability of specific reagents, particularly chlorosulfonic acid.

  • Method 1: Direct Chlorosulfonation. This is the most direct route, involving the reaction of 1,4-dimethoxybenzene with chlorosulfonic acid.[2][3] Thionyl chloride is sometimes used as an additive.

The logical relationship between these two synthetic approaches is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Direct Chlorosulfonation cluster_method2 Method 2: Two-Step Synthesis cluster_product Final Product start 1,4-Dimethoxybenzene step1_1 Chlorosulfonic Acid (+/- Thionyl Chloride) in Dichloroethane start->step1_1 step2_1 Conc. H2SO4 start->step2_1 product 2,5-Dimethoxybenzenesulfonyl Chloride step1_1->product step2_2 Potassium 2,5-dimethoxy- benzenesulfonate step2_1->step2_2 step2_3 PCl5 step2_2->step2_3 step2_3->product

Caption: Synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with each synthetic method, providing a clear comparison of reaction parameters and outcomes.

Table 1: Method 1 - Direct Chlorosulfonation

ParameterValueReference
Starting Material 1,4-Dimethoxybenzene[5]
Molar Amount13.5 g[5]
Reagents
Dichloroethane (Solvent)105 ml[5]
Chlorosulfonic Acid26.5 ml[5]
Thionyl Chloride10 ml[5]
Reaction Conditions
Temperature0-10 °C[5]
Reaction Time2 hours[5]
Product This compound[5]
Yield85%[5]
Melting Point115-117 °C[5]

Table 2: Method 2 - Two-Step Synthesis

ParameterStep 2a: SulfonationStep 2b: ChlorinationReference
Starting Material 1,4-DimethoxybenzenePotassium 2,5-dimethoxybenzenesulfonate[4]
Molar Amount40.00 g (0.29 mol)20.00 g (0.08 mol)[4]
Reagents
Conc. H2SO443.00 g-[4]
K2CO3 (saturated solution)500 ml-[4]
PCl5-36.00 g[4]
Reaction Conditions
Temperature80 °C130 °C[4]
Reaction Time2.5 hours3 hours[4]
Intermediate/Product Potassium 2,5-dimethoxybenzenesulfonateThis compound[4]
Yield88.88%66.45%[4]
Melting Point-113 °C[4]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound.

Method 1: Direct Chlorosulfonation of 1,4-Dimethoxybenzene

This protocol is adapted from a patented procedure and represents a direct and efficient method for the synthesis.[5]

Experimental Procedure:

  • Reaction Setup: In a 250 ml three-necked flask equipped with a stirrer and a dropping funnel, combine 105 ml of dichloroethane and 13.5 g of 1,4-dimethoxybenzene. Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the flask in an ice bath to maintain a temperature of 0-10 °C.

  • Reagent Addition: While stirring, slowly add 26.5 ml of chlorosulfonic acid and 10 ml of thionyl chloride dropwise to the reaction mixture.

  • Reaction: Maintain the temperature between 0-10 °C and continue stirring for 2 hours.

  • Work-up: After the reaction is complete, carefully pour the mixture into 280 ml of ice water with continuous stirring.

  • Isolation: Separate the lower organic layer. Evaporate the dichloroethane to obtain a yellow solid.

  • Purification: The crude product can be dried to yield 19.8 g (85% yield) of this compound with a melting point of 115-117 °C.[5]

Method 2: Two-Step Synthesis via Sulfonation and Chlorination

This alternative synthesis is useful when chlorosulfonic acid is unavailable and proceeds through a sulfonate intermediate.[4]

Step 2a: Synthesis of Potassium 2,5-dimethoxybenzenesulfonate

  • Reaction Setup: To 40.00 g (0.29 mol) of 1,4-dimethoxybenzene, add 43.00 g of concentrated sulfuric acid over a period of 15 minutes.

  • Reaction: Heat the mixture to 80 °C for 2.5 hours. The reaction completion can be monitored by taking a small sample (0.1 ml), adding it to 4 ml of water, and shaking; the absence of a precipitate indicates the reaction is finished.

  • Isolation: After cooling to room temperature, carefully pour the reaction product into 500 ml of a saturated potassium carbonate (K2CO3) solution with good stirring.

  • Purification: Filter the resulting solids by vacuum, wash with 20 ml of methanol, and dry thoroughly. This yields 66.21 g (88.88% yield) of potassium 2,5-dimethoxybenzenesulfonate.[4]

Step 2b: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask adapted with an exit for gas, thoroughly mix 36.00 g of phosphorus pentachloride (PCl5) and 20.00 g (0.08 mol) of the anhydrous potassium 2,5-dimethoxybenzenesulfonate from the previous step.

  • Reaction: Heat the mixture using an oil bath at 130 °C for 3 hours. The solids will partially melt and turn a brown color.

  • Work-up: After cooling to room temperature, carefully add 200 ml of water with good stirring (ensure protection from HCl fumes). A yellow precipitate will form.

  • Extraction: Extract the yellow precipitate with dichloromethane (3 x 100 ml).

  • Purification: Wash the combined organic layers with 100 ml of water, dry with magnesium sulfate (MgSO4), and remove the solvent via rotary evaporation. This yields 12.23 g (66.45% yield over the sulfonate) of a yellow crystalline powder. The product has a melting point of 113 °C.[4]

Safety Considerations

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • Thionyl chloride is also corrosive and a strong lachrymator. It should be handled in a fume hood with appropriate PPE.

  • Phosphorus pentachloride is a corrosive solid that reacts with moisture to produce hydrogen chloride gas. Handle in a dry environment and wear appropriate PPE.

  • The reactions described may be exothermic and should be performed with adequate cooling and temperature control.

  • The evolution of hydrogen chloride gas is expected in these reactions; ensure proper ventilation and/or a gas trap.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and adhere to all institutional safety guidelines before undertaking any experimental work.

References

An In-depth Technical Guide to 2,5-Dimethoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-dimethoxybenzenesulfonyl chloride. It includes detailed experimental protocols for its synthesis and purification, along with key spectral data for characterization. Furthermore, this guide explores its relevance in drug development, particularly focusing on its role as an acetylcholinesterase inhibitor.

Core Physical and Chemical Properties

This compound is a versatile organic reagent characterized by a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring.[1] This substitution pattern influences its reactivity and solubility. It typically appears as a white to light yellow solid.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
Molecular Formula C₈H₉ClO₄S[1][2]
Molecular Weight 236.67 g/mol [2]
Appearance White to light yellow solid[1]
Melting Point 112-116 °C[3]
Boiling Point 359.7 ± 32.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Soluble in organic solvents. The dimethoxy groups enhance its solubility in organic solvents.[1][1]
Chemical Properties

The chemical behavior of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity is central to its application in organic synthesis.

PropertyDescriptionReference
IUPAC Name This compound[2]
CAS Number 1483-28-9[2]
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)Cl[2]
InChI InChI=1S/C8H9ClO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3[2]
Reactivity Highly reactive towards nucleophiles, particularly amines, to form stable sulfonamides. The sulfonyl chloride group is a good leaving group. It is known for its reactivity in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group.[1][1]
Stability Stable under anhydrous conditions. Reacts with water and moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Proper storage in a cool, dry place is essential.[1][1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorosulfonation of 1,4-dimethoxybenzene. The following protocol is a detailed representation of this procedure.

Materials:

  • 1,4-Dimethoxybenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloroethane

  • Ice

  • Water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 1,4-dimethoxybenzene in dichloroethane.

  • Cool the stirred solution to 0-10 °C using an ice bath.

  • Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature between 0 and 10 °C throughout the addition. A likely translation error in the source patent refers to p-xylylene dimethyl ether, which is understood to be 1,4-dimethoxybenzene in this context.[4]

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water and a 5% aqueous sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., ethanol/water or a hydrocarbon/ether mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Spectral Data for Characterization

Accurate characterization of this compound is crucial for its use in research and development. While publicly available, detailed spectral data with peak assignments can be limited, the following provides an overview of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): Expected signals would include two singlets for the two methoxy groups (around 3.8-4.0 ppm) and aromatic protons in the region of 7.0-7.8 ppm. The specific coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

  • ¹³C NMR (CDCl₃): Expected signals would include two distinct resonances for the methoxy carbons (around 55-60 ppm) and six aromatic carbon signals, two of which would be quaternary carbons directly attached to the methoxy and sulfonyl chloride groups.

Note: Specific, experimentally verified peak lists and assignments for ¹H and ¹³C NMR spectra of this compound are not consistently available in publicly accessible databases. Researchers should perform their own spectral analysis for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group, typically strong asymmetric and symmetric S=O stretching vibrations around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (236.67 g/mol ), along with characteristic isotopic peaks for chlorine and sulfur. Fragmentation patterns would likely involve the loss of the chlorine atom and the sulfonyl group.

Application in Drug Development: Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity makes it a compound of interest in the development of therapeutics for neurological disorders such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of sulfonyl chlorides on acetylcholinesterase involves the covalent modification of a key serine residue within the enzyme's active site. This process effectively deactivates the enzyme, preventing it from hydrolyzing acetylcholine.

Acetylcholinesterase_Inhibition cluster_0 Acetylcholinesterase Active Site cluster_1 Inhibitor cluster_2 Neurotransmission AChE Acetylcholinesterase (AChE) Hydrolysis ACh Hydrolysis (Inhibited) AChE->Hydrolysis Catalysis Serine Serine Residue (Active Site) Inhibitor 2,5-Dimethoxybenzenesulfonyl Chloride Inhibitor->AChE Covalent Binding ACh Acetylcholine (ACh) ACh->AChE Substrate Binding ACh_Inc Increased ACh in Synapse Hydrolysis->ACh_Inc Leads to

Caption: Mechanism of Acetylcholinesterase Inhibition.

Synthesis of Sulfonamide-Based Drug Candidates

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of novel sulfonamides. By reacting it with various primary or secondary amines, a library of diverse sulfonamide derivatives can be generated for screening against various biological targets, including acetylcholinesterase.

Sulfonamide_Synthesis_Workflow start Start reagents This compound + Primary/Secondary Amine (R-NH₂ or R₂NH) start->reagents reaction Nucleophilic Substitution Reaction (in the presence of a base) reagents->reaction product Crude Sulfonamide Product reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization bio_screening Biological Screening (e.g., AChE Inhibition Assay) characterization->bio_screening end End bio_screening->end

References

In-Depth Technical Guide: 2,5-Dimethoxybenzenesulfonyl Chloride (CAS: 1483-28-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dimethoxybenzenesulfonyl chloride, a versatile reagent and building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and reactivity, and an exploration of its applications, particularly in the context of drug discovery.

Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature.[1] Its chemical structure features a benzene ring substituted with two methoxy groups and a sulfonyl chloride functional group. These methoxy groups influence the compound's solubility, reactivity, and stability.[1] The sulfonyl chloride group is highly electrophilic, making the compound reactive towards nucleophiles.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1483-28-9
Molecular Formula C₈H₉ClO₄S
Molecular Weight 236.67 g/mol
Appearance White to light yellow solid[1]
Melting Point 112-116 °C
Boiling Point 359.7 ± 32.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[3]
Flash Point 171.3 ± 25.1 °CNot applicable
Solubility Soluble in organic solvents[1]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Spectral data available on PubChem and ChemicalBook.[4][5]
¹³C NMR Spectral data available on ChemicalBook.[5]
IR Spectroscopy Spectral data available on PubChem.[4]
Mass Spectrometry GC-MS data available on PubChem, showing a molecular ion peak and characteristic fragmentation patterns.[4]

Synthesis of this compound

This compound can be synthesized via the sulfonation of 1,4-dimethoxybenzene. A general method involves the reaction with chlorosulfonic acid. A more detailed procedure is described in the patent literature.

Experimental Protocol: Synthesis from 1,4-Dimethoxybenzene

This protocol is adapted from a patented procedure (CN1434029A).[6]

Materials:

  • 1,4-Dimethoxybenzene (p-dimethoxybenzene)

  • Dichloroethane

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 1,4-dimethoxybenzene in dichloroethane with stirring in a reaction vessel.

  • Cool the mixture to 0-10 °C using an ice bath.

  • Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise to the cooled solution while maintaining the temperature between 0-10 °C.

  • After the addition is complete, continue stirring for a specified period.

  • Separate the lower organic layer.

  • Distill the organic layer to obtain this compound as a yellow solid.

Note: This protocol is a general outline. For precise stoichiometry, reaction times, and purification details, consulting the original patent is recommended.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Mixing_and_Cooling Mix and Cool (0-10 °C) 1,4-Dimethoxybenzene->Mixing_and_Cooling Chlorosulfonic Acid Chlorosulfonic Acid Addition Slow Addition Chlorosulfonic Acid->Addition Thionyl Chloride Thionyl Chloride Thionyl Chloride->Addition Dichloroethane Dichloroethane Dichloroethane->Mixing_and_Cooling Mixing_and_Cooling->Addition Stirring Stirring Addition->Stirring Separation Separate Layers Stirring->Separation Distillation Distillation Separation->Distillation Product 2,5-Dimethoxybenzenesulfonyl Chloride Distillation->Product

Caption: Synthesis workflow for this compound.

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis lies in its ability to react with nucleophiles to form sulfonamides and sulfonate esters.

Sulfonamide Formation

The reaction with primary and secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant pharmacological importance.[7]

Experimental Protocol: General Synthesis of N-Aryl-2,5-dimethoxybenzenesulfonamides

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

Materials:

  • This compound

  • Substituted aniline

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted aniline (1.0 - 1.2 equivalents) and pyridine or triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM, wash the organic layer with dilute acid and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Sulfonamide_Formation Start Reagents This compound + Substituted Aniline + Base (Pyridine) Reaction Nucleophilic Attack & HCl Scavenging Reagents->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product N-Aryl-2,5-dimethoxy- benzenesulfonamide Intermediate->Product

Caption: Generalized reaction scheme for sulfonamide formation.

Applications in Drug Development

However, the broader class of benzenesulfonamide derivatives has been extensively investigated for acetylcholinesterase inhibitory activity.[1][9][10] The sulfonamide moiety is a well-established pharmacophore that can interact with the active site of various enzymes.[7]

Acetylcholinesterase Inhibition by Benzenesulfonamide Derivatives

Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11] Numerous studies have demonstrated that benzenesulfonamide derivatives can act as effective AChE inhibitors.[1][9][10] The mechanism of action typically involves the sulfonamide moiety binding to the catalytic or peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine.[7] This leads to an increase in acetylcholine levels in the synaptic cleft, which can improve cognitive function.

While direct evidence for the AChE inhibitory activity of this compound is lacking in the peer-reviewed literature, it serves as a valuable precursor for the synthesis of 2,5-dimethoxybenzenesulfonamide derivatives. These derivatives are promising candidates for evaluation as acetylcholinesterase inhibitors, given the established activity of this class of compounds.[1][9]

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh_Release Acetylcholine (ACh) Released ACh_Receptor Postsynaptic Receptor ACh_Release->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Increased_ACh Increased ACh Level Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Benzenesulfonamide Derivative Inhibitor->AChE Inhibits Therapeutic_Effect Improved Cognitive Function Increased_ACh->Therapeutic_Effect

Caption: Role of AChE inhibitors in cholinergic neurotransmission.

Safety Information

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Table 3: GHS Hazard Information for this compound

Hazard StatementCodeDescription
H314Causes severe skin burns and eye damage[4]

Conclusion

This compound is a valuable and reactive chemical intermediate. Its synthesis from readily available starting materials and its straightforward conversion to sulfonamides make it an important tool for synthetic chemists. While its direct biological activity as an acetylcholinesterase inhibitor requires further validation through peer-reviewed studies, its role as a scaffold for the generation of potential drug candidates in this class is significant. Researchers in drug development are encouraged to explore the synthesis and biological evaluation of novel sulfonamides derived from this versatile building block.

References

starting materials for 2,5-Dimethoxybenzenesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,5-dimethoxybenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound is a versatile chemical building block characterized by a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring.[1] Its reactivity, particularly at the electrophilic sulfur center, makes it a valuable reagent for the synthesis of sulfonamides and other sulfonyl derivatives.[1] The primary starting materials for its synthesis are 1,4-dimethoxybenzene and 2,5-dimethoxyaniline, each offering distinct advantages and challenges in terms of reaction conditions, yield, and scalability.

Comparative Summary of Synthetic Routes

The selection of a synthetic pathway often depends on factors such as the availability of starting materials, desired purity, and scalability. The following tables summarize the quantitative data for the principal methods of synthesizing this compound.

Table 1: Synthesis Starting from 1,4-Dimethoxybenzene

MethodKey ReagentsSolventReaction TimeTemperature (°C)Reported YieldPurityReference
Direct Chlorosulfonation Chlorosulfonic acid, Thionyl chlorideDichloroethane2 hours0 - 1085%Not Specified[2]
Two-Step: Sulfonation Concentrated Sulfuric AcidNone2.5 hours8088.9% (of salt)Not SpecifiedSciencemadness.org
Two-Step: Chlorination Phosphorus Pentachloride (PCl₅)None3 hours13066.5% (from salt)mp 113°CSciencemadness.org

Table 2: Synthesis Starting from 2,5-Dimethoxyaniline (Generalized)

MethodKey ReagentsSolventReaction TimeTemperature (°C)Expected YieldPurityReference
Diazotization & Sulfochlorination NaNO₂, HCl, SO₂, CuCl₂Acetic Acid, Water~2-3 hours-10 to 30Good to HighProduct dependent[3][4]

Note: The yield for the 2,5-dimethoxyaniline route is an estimation based on general Meerwein reactions for similar substrates, as a specific literature precedent with a reported yield for this exact transformation was not identified.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic pathways.

Method 1: Direct Chlorosulfonation of 1,4-Dimethoxybenzene

This method offers a direct, one-pot synthesis to the desired product with a high reported yield.

Experimental Protocol:

  • In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, combine 13.5 g of 1,4-dimethoxybenzene and 105 mL of dichloroethane.

  • Stir the mixture until the solid is fully dissolved.

  • Cool the flask in an ice bath to maintain a temperature of 0-10°C.

  • While stirring, slowly add a mixture of 26.5 mL of chlorosulfonic acid and 10 mL of thionyl chloride dropwise.

  • Allow the reaction to proceed at this temperature for 2 hours.

  • After the reaction period, pour the mixture into 280 mL of ice water with stirring.

  • Separate the lower organic layer.

  • Remove the dichloroethane by distillation to yield a yellow solid.

  • Dry the solid to obtain this compound. Reported Yield: 85% .[2]

Method 2: Two-Step Synthesis from 1,4-Dimethoxybenzene via Sulfonation

This route avoids the direct use of large quantities of chlorosulfonic acid by first forming a stable sulfonate salt, which is then converted to the sulfonyl chloride.

Part A: Synthesis of Potassium 2,5-Dimethoxybenzenesulfonate

  • To 40.0 g (0.29 mol) of 1,4-dimethoxybenzene, add 43.0 g of concentrated sulfuric acid over 15 minutes.

  • Heat the mixture to 80°C for 2.5 hours. Monitor the reaction's completion by taking a small sample (0.1 mL), adding it to 4 mL of water, and shaking; the absence of a precipitate indicates the reaction is finished.

  • After cooling to room temperature, carefully pour the reaction product into a saturated solution of potassium carbonate (K₂CO₃) (500 mL) with vigorous stirring.

  • Filter the resulting solids by vacuum and wash with 20 mL of methanol.

  • Dry the solid to obtain potassium 2,5-dimethoxybenzenesulfonate. Reported Yield: 88.9% .

Part B: Synthesis of this compound

  • In a round-bottom flask, thoroughly mix 36.0 g of phosphorus pentachloride (PCl₅) and 20.0 g (0.08 mol) of the anhydrous potassium 2,5-dimethoxybenzenesulfonate from Part A.

  • Equip the flask with an outlet to safely vent the evolved HCl gas.

  • Heat the mixture in an oil bath at 130°C for 3 hours. The solids will partially melt and turn a brown color.

  • After cooling to room temperature, carefully add 200 mL of water with good stirring (ensure protection from HCl fumes).

  • Extract the resulting yellow precipitate with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with 100 mL of water, dry with magnesium sulfate (MgSO₄), and remove the solvent by rotary evaporation to yield a yellow crystalline powder. Reported Yield: 66.5% (from the sulfonate salt) .

Method 3: Synthesis from 2,5-Dimethoxyaniline (Generalized Protocol)

This method proceeds via a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently to the sulfonyl chloride. While no specific protocol for 2,5-dimethoxyaniline was found, the following is a generalized procedure based on established methods for other anilines.[3][4][5] Note: This protocol may require optimization.

Experimental Protocol:

  • Diazotization:

    • In a suitable flask, dissolve 2,5-dimethoxyaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to between -10°C and -5°C in an ice-salt or dry-ice/acetone bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not rise above -5°C.

    • Stir the mixture for an additional 30-45 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Sulfochlorination:

    • In a separate large beaker, saturate 600 mL of glacial acetic acid with sulfur dioxide (SO₂) gas by bubbling it through the liquid.

    • Add approximately 15 g of cuprous chloride (CuCl) or an equivalent amount of cupric chloride (CuCl₂) to the acetic acid solution. Continue bubbling SO₂ until the solution's color changes, indicating the formation of the active catalyst.

    • Cool the sulfur dioxide/acetic acid/copper catalyst mixture in an ice bath to around 10°C.

    • Slowly add the previously prepared cold diazonium salt solution in portions to the SO₂ solution. Be cautious of foaming, which can be controlled with a few drops of ether. Maintain the reaction temperature below 30°C.

  • Work-up and Isolation:

    • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes.

    • Pour the reaction mixture into a large volume of ice water.

    • The solid this compound will precipitate.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any occluded copper salts and acid.

    • Dry the product under vacuum. The crude product can be further purified by recrystallization if necessary.

Signaling Pathways and Experimental Workflows

The logical flow of each synthetic route can be visualized to better understand the sequence of transformations.

G cluster_0 Method 1: Direct Chlorosulfonation cluster_1 Method 2: Two-Step Synthesis cluster_2 Method 3: From 2,5-Dimethoxyaniline A1 1,4-Dimethoxybenzene B1 This compound A1->B1 Chlorosulfonic Acid, Thionyl Chloride, Dichloroethane, 0-10°C A2 1,4-Dimethoxybenzene B2 Potassium 2,5-dimethoxy- benzenesulfonate A2->B2 Conc. H₂SO₄, 80°C; then K₂CO₃ C2 This compound B2->C2 PCl₅, 130°C A3 2,5-Dimethoxyaniline B3 2,5-Dimethoxybenzene- diazonium Chloride A3->B3 NaNO₂, HCl, < -5°C C3 This compound B3->C3 SO₂, CuCl, Acetic Acid

Caption: Synthetic pathways to this compound.

The diagram above illustrates the three primary synthetic routes discussed. Method 1 is a direct conversion, while Methods 2 and 3 involve the formation of stable or transient intermediates, respectively. The choice between these pathways will depend on the specific requirements of the research or development project.

References

An In-depth Technical Guide to 2,5-Dimethoxybenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxybenzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized as a precursor for the synthesis of a diverse range of sulfonamide derivatives. The presence of the two methoxy groups on the benzene ring influences its reactivity and the properties of its downstream products. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, making this compound a key building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1483-28-9
Molecular Formula C₈H₉ClO₄S[1]
Molecular Weight 236.67 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 112-116 °C
Purity Typically ≥98%

Synthesis of this compound

The most common laboratory synthesis of this compound involves the chlorosulfonation of 1,4-dimethoxybenzene.

Experimental Protocol: Chlorosulfonation of 1,4-Dimethoxybenzene

This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides.

Materials:

  • 1,4-Dimethoxybenzene

  • Chlorosulfonic acid

  • Thionyl chloride (optional, can be used in conjunction with chlorosulfonic acid)

  • Dichloroethane (solvent)

  • Ice

  • Water

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Hexanes or other suitable solvent for recrystallization

Procedure:

  • In a fume hood, a solution of 1,4-dimethoxybenzene in dichloroethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3]

  • The flask is cooled in an ice bath to 0-10 °C.[3]

  • Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C.[3] Thionyl chloride can also be added dropwise in conjunction with chlorosulfonic acid.[3] The reaction is highly exothermic and releases HCl gas, which should be appropriately vented or trapped.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C or allowed to slowly warm to room temperature) for a specified time to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with stirring. This step quenches the excess chlorosulfonic acid and precipitates the crude product.

  • The solid product is collected by vacuum filtration and washed with cold water until the washings are neutral to pH paper.

  • The crude product is then dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a solid.

Yield:

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive, peer-reviewed analysis with peak assignments is not available in the searched literature, typical spectral features can be predicted based on the structure.

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons and the two methoxy groups. The aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets, and the methoxy protons would be singlets.
¹³C NMR Resonances for the eight carbon atoms, including the two methoxy carbons, the six aromatic carbons (four protonated and two quaternary).
IR Spectroscopy Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹), as well as C-O and C-H stretching vibrations.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl, SO₂, and methoxy groups.[4]

Key Reactions and Applications in Drug Discovery

The primary utility of this compound lies in its reactivity with nucleophiles, particularly amines, to form sulfonamides.

Synthesis of 2,5-Dimethoxybenzenesulfonamides

The reaction of this compound with primary or secondary amines is a standard method for the preparation of the corresponding sulfonamides.

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable base (e.g., pyridine, triethylamine, or sodium carbonate)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

  • Hydrochloric acid (for workup)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • The amine is dissolved in the chosen solvent in a round-bottom flask.

  • The base (if required) is added to the solution.

  • This compound, dissolved in a minimal amount of the same solvent, is added dropwise to the stirred amine solution at a controlled temperature (often 0 °C to room temperature).

  • The reaction mixture is stirred for a period of time until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically diluted with the solvent and washed successively with dilute hydrochloric acid, water, and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure.

  • The crude sulfonamide is then purified by recrystallization or column chromatography.

Biological Significance of 2,5-Dimethoxybenzenesulfonamide Derivatives

Sulfonamides derived from this compound are of interest in drug discovery due to their potential to inhibit various enzymes. Two notable examples are acetylcholinesterase and carbonic anhydrase.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, which is a therapeutic strategy for conditions such as Alzheimer's disease. Some sulfonamides have been shown to be potent inhibitors of AChE.[2]

Acetylcholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolysis Inhibitor 2,5-Dimethoxy- benzenesulfonamide Derivative Inhibitor->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.

Carbonic_Anhydrase_Inhibition Substrates CO₂ + H₂O CA Carbonic Anhydrase (CA) Substrates->CA Binds to Active Site Products H₂CO₃ ⇌ H⁺ + HCO₃⁻ CA->Products Catalysis Inhibitor 2,5-Dimethoxy- benzenesulfonamide Derivative Inhibitor->CA Inhibits

Mechanism of Carbonic Anhydrase Inhibition.

Other Reactions

This compound can also undergo other transformations. For instance, it can be reduced to the corresponding thiophenol.

Materials:

  • This compound

  • Zinc powder

  • Sulfuric acid

  • Water

Procedure:

  • A mixture of water and concentrated sulfuric acid is prepared and cooled.[3]

  • This compound and zinc powder are added to the acidic solution.[3]

  • The mixture is heated (e.g., at 80 °C) for a specified time.[3]

  • After the reaction is complete, the mixture is filtered, and the product is isolated, for example, by distillation under reduced pressure.[3]

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Synthesis of Sulfonamide Derivative cluster_application Application in Drug Discovery start 1,4-Dimethoxybenzene step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 product 2,5-Dimethoxybenzenesulfonyl Chloride step1->product step2 Reaction with Amine (Base catalysis) product->step2 reagent Primary/Secondary Amine reagent->step2 sulfonamide 2,5-Dimethoxybenzenesulfonamide Derivative step2->sulfonamide bioassay Biological Assays (e.g., Enzyme Inhibition) sulfonamide->bioassay lead_compound Lead Compound for Drug Development bioassay->lead_compound

General workflow from synthesis to application.

Conclusion

This compound is a versatile and important building block for the synthesis of a wide array of sulfonamide derivatives. Its straightforward synthesis and reactivity make it a valuable tool for medicinal chemists and researchers in drug discovery. The potential for its derivatives to act as potent enzyme inhibitors highlights its significance in the development of new therapeutic agents. Further research into the synthesis of novel sulfonamides from this precursor and the exploration of their biological activities will undoubtedly continue to be a fruitful area of investigation.

References

Solubility Profile of 2,5-Dimethoxybenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethoxybenzenesulfonyl chloride (CAS No. 1483-28-9), a key reagent in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring reproducible experimental outcomes. This document collates available qualitative solubility information, outlines detailed experimental protocols for precise solubility determination, and presents logical workflows for these procedures.

Core Compound Properties

This compound is a white to light-yellow crystalline solid.[1] Its fundamental physicochemical properties are essential for its handling and application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₈H₉ClO₄S[2]
Molecular Weight 236.67 g/mol [2]
Melting Point 109-116 °C
Appearance White to light yellow solid[1]
CAS Number 1483-28-9[2]

Solubility Profile

Publicly available quantitative solubility data for this compound is limited. However, based on its chemical structure, general principles of solubility, and inferred information from synthetic procedures, a qualitative profile can be established. The presence of two methoxy groups on the benzene ring is noted to enhance its solubility in organic solvents.[3]

Like other aryl sulfonyl chlorides, it exhibits low solubility in water and is susceptible to hydrolysis, making the use of anhydrous organic solvents crucial for non-reactive dissolution.[4]

Table of Qualitative and Inferred Solubility:

SolventChemical FormulaSolvent TypeQualitative SolubilityBasis of Information
DichloromethaneCH₂Cl₂HalogenatedSolubleInferred from use as a reaction and chromatography solvent.
Ethyl AcetateC₄H₈O₂EsterSolubleInferred from use as a chromatography eluent.
HexanesC₆H₁₄Non-polar alkaneSoluble (in hot)Inferred from recrystallization procedures.
MethanolCH₃OHProtic AliphaticSoluble (reactive)Inferred from use as a chromatography eluent; potential for reaction.
DichloroethaneC₂H₄Cl₂HalogenatedSolubleInferred from use as a reaction solvent in patent literature.
WaterH₂OProtic, PolarLow Solubility / InsolubleGeneral property of aryl sulfonyl chlorides; reactive.[4]

Note: Protic solvents like methanol and ethanol, while potentially good solvents, can react with the sulfonyl chloride group to form the corresponding sulfonate ester. This reactivity should be considered during any application.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols can be employed.

Protocol for Qualitative Solubility Assessment

This method offers a rapid preliminary assessment of solubility in various solvents.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

  • This compound

  • Anhydrous solvents of interest (e.g., Dichloromethane, Ethyl Acetate, Toluene, Acetonitrile, Tetrahydrofuran, Hexanes)

  • Small, dry test tubes or vials (e.g., 1 dram)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a dry test tube.

  • Add 1 mL of the selected anhydrous solvent.

  • Vigorously agitate the mixture for 1-2 minutes using a vortex mixer at a controlled ambient temperature.

  • Visually inspect the solution against a dark, contrasting background.

  • Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent dissolution).

G start Start add_solid Add ~15 mg of solid to a dry vial start->add_solid add_solvent Add 1 mL of anhydrous solvent add_solid->add_solvent vortex Vortex for 1-2 minutes at ambient temperature add_solvent->vortex observe Visually inspect the solution vortex->observe soluble Record: Soluble observe->soluble Clear solution partially_soluble Record: Partially Soluble observe->partially_soluble Some solid remains insoluble Record: Insoluble observe->insoluble No dissolution end End soluble->end partially_soluble->end insoluble->end

Qualitative solubility assessment workflow.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This gravimetric method is a highly reliable technique for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[5]

Objective: To accurately quantify the solubility of this compound in a specific anhydrous solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed, dry evaporating dishes or vials

  • Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected anhydrous solvent. "Excess" means enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand in the temperature-controlled environment to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, dry evaporating dish. This step is critical to remove any microscopic undissolved particles.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point to avoid decomposition.

  • Mass Determination: Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

  • Calculation:

    • Mass of dissolved solid = (Final weight of dish + residue) - (Initial weight of empty dish)

    • Solubility = Mass of dissolved solid / Volume of supernatant collected

    • Express the result in desired units (e.g., mg/mL, g/L).

G cluster_prep Preparation & Equilibration cluster_analysis Analysis prep_solution Add excess solid to a known volume of solvent equilibrate Seal and agitate at constant temperature (24-48h) prep_solution->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw supernatant with a syringe settle->sample filter_sample Filter through 0.45 µm syringe filter into a pre-weighed dish sample->filter_sample evaporate Evaporate solvent (N₂ stream or vacuum oven) filter_sample->evaporate weigh Cool in desiccator and weigh final residue evaporate->weigh calculate Calculate Solubility (mg/mL or g/L) weigh->calculate

Quantitative solubility determination workflow.

Conclusion

References

An In-depth Technical Guide to the Electrophilicity of 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electrophilic character of 2,5-dimethoxybenzenesulfonyl chloride, a key reagent in organic synthesis. We will explore its reactivity, supported by qualitative comparisons with other sulfonyl chlorides, and present a comprehensive experimental protocol for its application in sulfonamide synthesis.

Core Concepts: Electrophilicity and Reactivity

This compound is an organic compound known for its role in nucleophilic substitution reactions, driven by the electrophilic nature of its sulfonyl chloride group. The presence of two electron-donating methoxy groups on the benzene ring significantly influences its reactivity and solubility in organic solvents.[1]

The electrophilicity of the sulfur atom in the sulfonyl chloride functional group is the primary determinant of its reactivity. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, making the compound more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the methoxy groups in this compound, decrease this electrophilicity.[2] This results in a more moderate reactivity compared to its unsubstituted or electron-withdrawn counterparts.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1483-28-9[3][4]
Molecular FormulaC₈H₉ClO₄S[3]
Molecular Weight236.67 g/mol [5]
AppearanceWhite to light yellow solid[1]
PurityTypically ~97%[1]

Table 2: Hammett Substituent Constants (σ) for Methoxy Groups

Substituentσ_meta_σ_para_
-OCH₃+0.12-0.27

Note: These values are for single methoxy substituents and are used here to illustrate their electron-donating nature. The combined effect of two methoxy groups in the 2 and 5 positions will be a net donation of electron density to the benzene ring, thereby reducing the electrophilicity of the sulfonyl chloride group.

Experimental Protocols

The following is a detailed, generalized methodology for the synthesis of a sulfonamide using this compound and a primary or secondary amine. This protocol is adapted from established methods for sulfonamide synthesis.

Synthesis of N-Substituted-2,5-dimethoxybenzenesulfonamide

Objective: To synthesize a sulfonamide via the reaction of this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Mandatory Visualizations

Logical Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup and Purification A Dissolve Amine in DCM B Cool to 0°C A->B C Add Pyridine B->C E Add dropwise to Amine Solution C->E Combine Reagents D Dissolve 2,5-Dimethoxy- benzenesulfonyl chloride in DCM D->E F Stir at RT (6-18h) E->F G Dilute with DCM F->G Reaction Complete H Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K K J->K Pure Sulfonamide

Caption: Workflow for the synthesis of N-substituted-2,5-dimethoxybenzenesulfonamides.

Conceptual Reaction Pathway

Reaction_Pathway reagents This compound + Primary/Secondary Amine nucleophilic_attack Nucleophilic Attack of Amine on Sulfur reagents->nucleophilic_attack Base (Pyridine) intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate leaving_group_expulsion Chloride Leaving Group Expulsion intermediate->leaving_group_expulsion product N-Substituted-2,5-dimethoxy- benzenesulfonamide leaving_group_expulsion->product

Caption: Conceptual pathway for the nucleophilic substitution reaction.

References

2,5-Dimethoxybenzenesulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,5-Dimethoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a pivotal reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Characterized by a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring, its chemical reactivity is harnessed for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines established synthetic methodologies, details its critical applications in drug development, and offers a validated experimental protocol for its use. The content herein is curated for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.

Core Physicochemical Properties

This compound is typically a white to light yellow solid at room temperature.[1] The electron-donating nature of the two methoxy groups on the benzene ring influences the reactivity of the sulfonyl chloride moiety. These properties are fundamental to its handling, storage, and application in synthetic chemistry.

A summary of its key quantitative data is presented below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₈H₉ClO₄S[2][3]
Molecular Weight 236.67 g/mol [4][2][3]
CAS Number 1483-28-9[2][3]
Appearance White to light yellow solid/powder
Melting Point 112-116 °C[5]
InChI Key SHELADVIRCCTFN-UHFFFAOYSA-N
SMILES COc1ccc(OC)c(c1)S(Cl)(=O)=O[1]

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through the electrophilic aromatic substitution of 1,4-dimethoxybenzene.[6] The choice of sulfonylating agent is critical, with chlorosulfonic acid being a prevalent and effective option.

Common Synthetic Pathway: Chlorosulfonation

The reaction involves the direct chlorosulfonation of 1,4-dimethoxybenzene. The two methoxy groups are ortho-, para-directing and activating, meaning the sulfonation occurs at one of the positions ortho to a methoxy group (and meta to the other).

Mechanism Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃) or a related species. The electron-rich dimethoxybenzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the corresponding benzenesulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or a chlorinating agent like thionyl chloride.[7] A patent also describes using a mixture of chlorosulfonic acid and thionyl chloride in a solvent like dichloroethane.[7]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product 1_4_dimethoxybenzene 1,4-Dimethoxybenzene reaction_vessel Reaction Vessel (Controlled Temp: 0-10°C) 1_4_dimethoxybenzene->reaction_vessel chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction_vessel electrophilic_attack Electrophilic Aromatic Substitution reaction_vessel->electrophilic_attack Mixing workup Aqueous Workup & Separation electrophilic_attack->workup Reaction Completion product 2,5-Dimethoxybenzenesulfonyl Chloride workup->product Isolation & Purification

Diagram: Synthesis workflow for this compound.

Core Applications in Research and Development

The utility of this compound is primarily derived from the reactivity of the sulfonyl chloride group, making it an excellent precursor for a variety of functional groups.

Synthesis of Sulfonamides

Its most prominent application is in the synthesis of sulfonamides via reaction with primary or secondary amines. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The dimethoxy-substituted aromatic ring can be further modified or can serve to modulate the pharmacokinetic properties (e.g., solubility, metabolic stability) of the final active pharmaceutical ingredient (API).[1]

Enzyme Inhibition: A Case Study

Notably, this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE).[1][8] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased. This mechanism is the basis for treatments of conditions like Alzheimer's disease and myasthenia gravis. The compound serves as a valuable research tool and a scaffold for designing novel AChE inhibitors.[]

G ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (Enzyme) ACh->AChE Binds to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Hydrolyzes Compound 2,5-Dimethoxy- benzenesulfonyl chloride Compound->AChE Inhibits

Diagram: Mechanism of acetylcholinesterase (AChE) inhibition.

Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethoxybenzenesulfonamide

This protocol provides a representative, self-validating procedure for the synthesis of a sulfonamide, demonstrating the practical application of the title compound.

Objective: To synthesize N-benzyl-2,5-dimethoxybenzenesulfonamide from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Methodology:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask in an ice bath to 0 °C.

    • Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition. DCM is a good solvent for the reactants and is relatively inert.

  • Reagent Addition:

    • In a separate vessel, prepare a solution of benzylamine (1.1 eq) and pyridine (1.5 eq) in DCM.

    • Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes using a dropping funnel.

    • Causality: Benzylamine is the nucleophile. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

    • Causality: TLC allows for the visualization of the consumption of the starting material, ensuring the reaction has gone to completion before proceeding to workup.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess pyridine and benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally brine.

    • Causality: This series of washes is a self-validating system to purify the organic layer. Each wash removes specific impurities, ensuring the isolation of a clean product.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzyl-2,5-dimethoxybenzenesulfonamide.

    • Causality: Recrystallization is a robust method for purifying solid organic compounds, yielding a product with high purity suitable for further use or analysis.

Safety and Handling

This compound is a corrosive compound that requires careful handling to prevent injury.

  • Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).[4] The corresponding GHS pictogram is GHS05 (Corrosion).

  • Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust.[10]

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10][12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry place, away from moisture, as it can react with water.[1][12]

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block for constructing sulfonamide-containing molecules, which are of significant interest in drug discovery and materials science. Its role as an acetylcholinesterase inhibitor further highlights its importance as a tool for biological research. Adherence to established synthetic protocols and stringent safety measures is paramount to harnessing its full potential in a research and development setting.

References

An In-depth Technical Guide to the Core Reactions of 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of 2,5-Dimethoxybenzenesulfonyl chloride, a versatile reagent in organic chemistry and a scaffold of interest in medicinal chemistry. This document details synthetic protocols, presents quantitative data, and illustrates reaction pathways and biological mechanisms to support research and development in the chemical and pharmaceutical sciences.

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorosulfonation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution reaction provides the target compound in high yield.

Experimental Protocol: Chlorosulfonation of 1,4-Dimethoxybenzene

In a 250 mL three-necked flask, 13.5 g of 1,4-dimethoxybenzene is dissolved in 105 mL of dichloroethane with stirring. The solution is cooled to 0-10 °C in an ice bath. A mixture of 26.5 mL of chlorosulfonic acid and 10 mL of thionyl chloride is added dropwise with continued stirring. The reaction is allowed to proceed for 2 hours at this temperature. After the reaction is complete, the mixture is poured into 280 mL of ice water. The lower organic layer is separated, and the dichloroethane is removed by steam distillation to yield a yellow solid. The solid is then dried in an oven to afford this compound.[1]

Starting MaterialReagentsSolventTemperatureReaction TimeProductYieldMelting Point
1,4-DimethoxybenzeneChlorosulfonic acid, Thionyl chlorideDichloroethane0-10 °C2 hoursThis compound85%115-117 °C

Key Reactions of this compound

This compound is a reactive electrophile, readily undergoing nucleophilic substitution at the sulfonyl group. Its primary reactions involve the formation of sulfonamides and sulfonate esters, which are of significant interest in organic synthesis and medicinal chemistry.

Sulfonamide Formation

The reaction of this compound with primary and secondary amines is a cornerstone of its chemical utility, yielding the corresponding N-substituted-2,5-dimethoxybenzenesulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

To a solution of the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or THF) is added a base (1.1-1.5 equivalents, e.g., triethylamine or pyridine). The mixture is cooled to 0 °C, and a solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with stirring continued for several hours (typically 2-18 hours), while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.

Note: The specific solvent, base, reaction time, and purification method will vary depending on the substrate.

The following diagram illustrates the general workflow for the synthesis of sulfonamides from this compound.

experimental_workflow_sulfonamide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine Amine Mixing Mix Amine, Base, and Solvent Amine->Mixing DMSC 2,5-Dimethoxybenzenesulfonyl chloride Addition Add DMSC solution dropwise at 0 °C DMSC->Addition Base Base (e.g., Pyridine) Base->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Mixing->Addition Stirring Stir at room temperature Addition->Stirring Quench Quench with Water Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Acid, Base, and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Sulfonamide N-substituted-2,5-dimethoxy- benzenesulfonamide Purify->Sulfonamide

Caption: General workflow for sulfonamide synthesis.
Sulfonate Ester Formation

In a similar fashion to sulfonamide synthesis, this compound reacts with alcohols and phenols to form sulfonate esters. These reactions are also typically conducted in the presence of a base.

The alcohol or phenol (1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or pyridine). A base (1.1-1.5 equivalents, e.g., pyridine or triethylamine) is added, and the mixture is cooled to 0 °C. A solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for several hours. The reaction progress is monitored by TLC. After completion, the workup procedure is similar to that for sulfonamide synthesis, involving quenching with water, extraction, washing, drying, and purification.

Reduction to Thiophenol

A notable reaction of this compound is its reduction to 2,5-dimethoxythiophenol. This transformation opens up further synthetic possibilities for introducing a sulfur-containing functional group.

This compound is reacted with zinc powder under acidic conditions (pH < 1) at a temperature of 70-80 °C. Following the reduction, the product is isolated by distillation under reduced pressure to yield 2,5-dimethoxythiophenol.[2] This thiophenol can be subsequently used in other reactions, such as condensation with ethyl bromide under alkaline conditions (pH > 10) to produce 2,5-dimethoxyphenethyl sulfide.[2]

Applications in Drug Development

The 2,5-dimethoxybenzenesulfonamide scaffold is of significant interest in drug discovery, with derivatives exhibiting a range of biological activities. A prominent area of investigation is their role as enzyme inhibitors.

Acetylcholinesterase Inhibition

This compound and its sulfonamide derivatives have been identified as inhibitors of acetylcholinesterase (AChE).[3] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

The inhibitory mechanism involves the binding of the sulfonamide to the active site of the acetylcholinesterase enzyme, thereby blocking the access of its natural substrate, acetylcholine.

The following diagram illustrates the simplified signaling pathway of acetylcholinesterase and its inhibition by a sulfonamide derivative.

AChE_inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Sulfonamide Inhibitor Inhibitor->AChE Inhibits Signal Signal Transmission AChR->Signal Activates

References

An In-depth Technical Guide to the Safe Handling of 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for 2,5-Dimethoxybenzenesulfonyl chloride (CAS No: 1483-28-9). The information herein is intended to support laboratory and manufacturing operations by providing essential data and protocols to ensure the safe use of this compound. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a corrosive substance.[1] It poses a significant risk of severe skin burns and eye damage.[1][2] All personnel handling this chemical must be thoroughly trained on its hazards and the proper safety precautions.

GHS Classification:

  • Skin Corrosion/Irritation, Category 1B[1][2]

  • Serious Eye Damage/Eye Irritation, Category 1

Signal Word: Danger[2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the proper design of experiments and for understanding the behavior of the chemical under various conditions.

PropertyValue
Molecular Formula C₈H₉ClO₄S
Molecular Weight 236.67 g/mol
Appearance White to light yellow solid
Melting Point 112-116 °C
Boiling Point 359.7 ± 32.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 171.3 ± 25.1 °C[1]
Vapor Pressure 0.0 ± 0.8 mmHg at 25 °C[1]
Solubility Reacts with water. Soluble in many organic solvents.
Sensitivity Moisture sensitive[3]

Exposure Controls and Personal Protection

Due to the corrosive nature of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls:

  • Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]

  • The recommended storage temperature is 2-8°C.[3]

Stability and Reactivity

Reactivity:

  • Reacts with water, releasing toxic gases.[5]

Chemical Stability:

  • Stable under recommended storage conditions.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases

  • Strong acids

Hazardous Decomposition Products:

  • Under fire conditions, hazardous decomposition products may include:

    • Carbon monoxide (CO)

    • Carbon dioxide (CO₂)

    • Sulfur oxides (SOx)

    • Hydrogen chloride (HCl)

Toxicological Information

There is limited specific toxicological data available for this compound. Most safety data sheets indicate that no acute toxicity data (LD50/LC50) is available. However, due to its corrosive nature, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.

Permissible Exposure Limits (PELs) and Threshold Limit Values (TLVs):

Specific PELs or TLVs have not been established for this compound. In the absence of specific limits, exposure should be minimized to the lowest achievable level.

Experimental Protocols

The following are general protocols for quenching and decontamination involving sulfonyl chlorides. These should be adapted as necessary based on the specific experimental conditions.

Protocol 1: Quenching of a Reaction Mixture Containing this compound

  • Preparation: Before starting the quench, ensure that an appropriate neutralizing agent (e.g., a saturated solution of sodium bicarbonate) and a cooling bath (e.g., ice-water bath) are readily available.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath. This will help to control the exothermicity of the quench.

  • Slow Addition: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold solution of saturated sodium bicarbonate. The addition should be done dropwise or in small portions to control the rate of gas evolution (CO₂).

  • Monitoring: Monitor the pH of the aqueous layer to ensure it remains basic, indicating that all the acidic components have been neutralized.

  • Work-up: Once the quench is complete and gas evolution has ceased, proceed with the standard aqueous work-up and extraction of the product.

Protocol 2: Decontamination of Glassware and Surfaces

  • Initial Rinse: Carefully rinse the contaminated glassware or surface with a water-miscible organic solvent (e.g., acetone) to remove the bulk of the residual sulfonyl chloride.

  • Neutralization: Prepare a solution of a weak base, such as 5-10% sodium bicarbonate or sodium carbonate in water.

  • Soaking/Washing: Soak the glassware in the basic solution for several hours or wash the contaminated surface thoroughly with the solution. This will hydrolyze and neutralize any remaining this compound.

  • Final Rinse: Rinse the glassware or surface with deionized water.

  • Disposal: Dispose of all rinsates and decontamination solutions as hazardous waste in accordance with local regulations.

Visualizations

Logical Workflow for Risk Assessment:

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness start Start: Handling this compound identify_hazards Identify Hazards (Corrosive, Moisture Sensitive) start->identify_hazards assess_risks Assess Risks (Skin/Eye Burns, Inhalation) identify_hazards->assess_risks engineering_controls Implement Engineering Controls (Fume Hood, Eyewash/Shower) assess_risks->engineering_controls ppe Use Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) engineering_controls->ppe handling_procedures Follow Safe Handling Procedures (Avoid Contact, Inert Atmosphere) ppe->handling_procedures storage_procedures Ensure Proper Storage (Cool, Dry, Away from Incompatibles) handling_procedures->storage_procedures spill_response Spill Response Plan storage_procedures->spill_response first_aid First Aid Procedures spill_response->first_aid end end first_aid->end Safe Operation

Caption: Risk assessment and control workflow for handling this compound.

Incompatibility and Hazardous Decomposition Pathways:

IncompatibilityDecomposition cluster_incompatibles Incompatible Materials cluster_decomposition Hazardous Decomposition Products compound 2,5-Dimethoxybenzenesulfonyl Chloride strong_oxidizers Strong Oxidizing Agents compound->strong_oxidizers Violent Reaction strong_bases Strong Bases compound->strong_bases Violent Reaction strong_acids Strong Acids compound->strong_acids Violent Reaction water Water/Moisture compound->water Hydrolysis, releases HCl co Carbon Monoxide (CO) compound->co Thermal Decomposition co2 Carbon Dioxide (CO2) compound->co2 Thermal Decomposition sox Sulfur Oxides (SOx) compound->sox Thermal Decomposition hcl Hydrogen Chloride (HCl) compound->hcl Thermal Decomposition

Caption: Incompatibility and hazardous decomposition pathways of this compound.

References

Methodological & Application

Application Notes and Protocols for Amine Protection Using 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. Protecting groups serve as temporary shields for reactive functional groups, preventing them from undergoing unwanted transformations while other parts of a molecule are being modified. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.

This document provides detailed application notes and protocols for the use of 2,5-dimethoxybenzenesulfonyl chloride (2,5-DMBS-Cl) as a protecting group for primary and secondary amines. The resulting 2,5-dimethoxybenzenesulfonamide (2,5-DMBS) is a robust protecting group, offering stability across a range of reaction conditions. The electron-donating methoxy groups on the aromatic ring are anticipated to modulate the reactivity and cleavage conditions of the sulfonamide, potentially offering advantages in specific synthetic contexts.

Advantages of the 2,5-DMBS Protecting Group

While not as commonly employed as Boc or Cbz protecting groups, the 2,5-DMBS group offers a distinct set of properties that can be advantageous in complex synthetic routes:

  • Stability: Sulfonamides are generally stable to a wide range of reagents and reaction conditions, including strongly acidic and basic conditions, as well as many oxidizing and reducing agents.

  • Crystallinity: The presence of the aromatic sulfonyl group can often impart crystallinity to intermediates, aiding in their purification by recrystallization.

  • Orthogonality: The 2,5-DMBS group can potentially be removed under conditions that leave other common protecting groups, such as Boc, Fmoc, and benzyl ethers, intact, allowing for orthogonal protection strategies.

Data Presentation

As specific literature data for the protection of various amines with this compound is not extensively available, the following table is provided as a template for researchers to document their findings when applying the protocols below.

EntryAmine SubstrateProtection Yield (%)Deprotection MethodDeprotection Yield (%)Notes
1
2
3

Experimental Protocols

Protocol 1: Protection of a Primary or Secondary Amine with this compound

This protocol describes a general procedure for the formation of a 2,5-dimethoxybenzenesulfonamide from a primary or secondary amine.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (Et3N) or pyridine (as base, 2.0 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the amine (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (2.0 equiv).

  • Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-dimethoxybenzenesulfonamide.

Note: For less reactive amines, pyridine can be used as both the solvent and the base, and the reaction may require heating.

Protocol 2: Deprotection of 2,5-DMBS Protected Amines

The cleavage of the robust sulfonamide bond requires specific conditions. Below are two potential methods for the deprotection of 2,5-DMBS protected amines. The optimal method will depend on the substrate and the presence of other functional groups.

This method is effective for the reductive cleavage of sulfonamides under mild conditions.

Materials:

  • 2,5-DMBS protected amine (1.0 equiv)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,5-DMBS protected amine (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C and add the samarium(II) iodide solution dropwise until the characteristic deep blue color persists.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous potassium sodium tartrate solution and allow it to warm to room temperature.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or other suitable methods.

This is a harsher method suitable for substrates that can withstand strong acidic conditions. The electron-donating methoxy groups may facilitate this cleavage compared to unsubstituted benzenesulfonamides.

Materials:

  • 2,5-DMBS protected amine (1.0 equiv)

  • 48% Hydrobromic acid (HBr)

  • Phenol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2,5-DMBS protected amine (1.0 equiv) in a suitable solvent (e.g., acetic acid or a high-boiling inert solvent), add phenol (as a scavenger) and 48% HBr.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or other suitable methods.

Visualizations

Protection_Mechanism Amine R-NH₂ Intermediate [Intermediate Complex] Amine->Intermediate Nucleophilic Attack DMBSCl 2,5-Dimethoxy- benzenesulfonyl Chloride DMBSCl->Intermediate Base Base (e.g., Et₃N) Base->Intermediate Sulfonamide R-NH-SO₂-Ar (Protected Amine) Intermediate->Sulfonamide Elimination of HCl Byproduct Base·HCl Intermediate->Byproduct

Caption: Amine protection via sulfonamide formation.

Deprotection_Pathways ProtectedAmine 2,5-DMBS Protected Amine (R-NH-SO₂-Ar) ReductiveCleavage Reductive Cleavage ProtectedAmine->ReductiveCleavage e.g., SmI₂ AcidicCleavage Acidic Cleavage ProtectedAmine->AcidicCleavage e.g., HBr/Phenol DeprotectedAmine Deprotected Amine (R-NH₂) ReductiveCleavage->DeprotectedAmine AcidicCleavage->DeprotectedAmine Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection p1 Dissolve Amine and Base in DCM p2 Add 2,5-DMBS-Cl p1->p2 p3 Reaction and Monitoring (TLC/LC-MS) p2->p3 p4 Work-up and Purification p3->p4 d1 Dissolve Protected Amine in Solvent p4->d1 Isolated Protected Amine d2 Add Deprotection Reagent d1->d2 d3 Reaction and Monitoring (TLC/LC-MS) d2->d3 d4 Work-up and Purification d3->d4

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxybenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides. The resulting 2,5-dimethoxybenzenesulfonamide scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamide derivatives. These activities include, but are not limited to, anticancer and enzyme inhibitory properties. The 2,5-dimethoxy substitution pattern on the phenyl ring can influence the physicochemical properties of the final compounds, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate their biological activity and pharmacokinetic profiles.

These application notes provide a comprehensive overview of the synthesis of sulfonamides from this compound, including detailed experimental protocols, a summary of potential biological activities with quantitative data from structurally related compounds, and diagrams of relevant biological pathways.

Application Note I: Anticancer Agents

Sulfonamide derivatives are a well-established class of anticancer agents. Their mechanisms of action are varied and can include inhibition of key enzymes involved in tumor progression, disruption of microtubule dynamics, and induction of apoptosis. While specific data for a broad range of 2,5-dimethoxybenzenesulfonamides is limited in publicly available literature, the general principles of sulfonamide anticancer activity can be applied. For instance, many sulfonamides are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, leading to a disruption of pH regulation in cancer cells and subsequent inhibition of tumor growth and metastasis.[1] Other sulfonamides have been shown to induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis through caspase activation.[1][2]

Application Note II: Enzyme Inhibitors

The sulfonamide functional group is a key pharmacophore in the design of various enzyme inhibitors. As mentioned, carbonic anhydrases are a primary target. Additionally, sulfonamides have been developed as inhibitors of other enzyme classes, such as kinases, proteases, and lipoxygenases. The nitrogen of the sulfonamide can act as a hydrogen bond donor and acceptor, while the sulfonyl group can participate in various non-covalent interactions within the enzyme's active site. The 2,5-dimethoxy substituents can provide additional points of interaction and influence the overall binding affinity and selectivity of the inhibitor. For example, benzenesulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the context of Alzheimer's disease.[3]

Data Presentation

The following tables summarize quantitative data for the biological activity of various sulfonamide derivatives. It is important to note that these compounds are structurally related to those that would be synthesized from this compound, and this data is provided as a guide to the potential activities of this class of compounds.

Table 1: In Vitro Anticancer Activity of Representative Sulfonamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
12d MDA-MB-468 (Breast)3.99 ± 0.21Carbonic Anhydrase IX Inhibitor, Apoptosis Induction, Cell Cycle Arrest (G0/G1 and S phases)[1]
12i MDA-MB-468 (Breast)1.48 ± 0.08Carbonic Anhydrase IX Inhibitor[1]
Compound 5 AGS (Gastric)< 1.0Cell Cycle Arrest (subG0), Mitochondrial Membrane Depolarization, Caspase-8 and -9 Activation[4]
Compound 7 HL-60 (Leukemia)< 1.57Not specified[4]

Table 2: Enzyme Inhibition Data for Representative Sulfonamide Derivatives

Compound IDTarget EnzymeKᵢ (nM)IC₅₀ (µM)Inhibition TypeReference
5a Carbonic Anhydrase IX134.8-Not specified[1]
12i Carbonic Anhydrase IX38.8-Not specified[1]
Compound 5 Acetylcholinesterase (AChE)-1.003 (mM)Not specified[3]
Compound 2 & 5 Butyrylcholinesterase (BChE)-1.008 (mM)Not specified[3]
Compound 4 Tyrosinase-1.19 (mM)Not specified[3]
Compound 3 α-Glucosidase-1.000 (mM)Not specified[3]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Protocol 1: General Synthesis of N-Substituted-2,5-dimethoxybenzenesulfonamides

This protocol describes a standard method for the synthesis of sulfonamides under basic conditions.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (1.5 - 2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5 - 2.0 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: a. Upon completion, dilute the reaction mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and amine), water, saturated NaHCO₃ solution, and finally with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Microwave-Assisted Synthesis of N-Substituted-2,5-dimethoxybenzenesulfonamides

This method provides a rapid and efficient alternative to conventional heating.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 equivalent)

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 equivalent) followed by this compound (1.0 equivalent).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). Optimize the time and temperature for the specific substrates.

  • Work-up: After cooling, treat the reaction mixture with a suitable solvent like n-hexane and allow it to stand at room temperature.

  • Purification: The resulting crystals can be collected by filtration, washed with a cold solvent (e.g., n-hexane), and dried to yield the final product. Further purification by chromatography may be necessary depending on the purity of the crude product.

  • Characterization: Characterize the purified product using standard analytical techniques.

Mandatory Visualizations

Diagram 1: General Sulfonamide Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Amine Amine (1 eq) Sulfonyl_Chloride 2,5-Dimethoxybenzenesulfonyl Chloride (1.05 eq) Solvent_Base Anhydrous Solvent + Base (1.5-2 eq) Reaction_Stir Stir at 0°C to RT (2-12h) Sulfonyl_Chloride->Reaction_Stir Workup Aqueous Work-up Reaction_Stir->Workup Purification Chromatography or Recrystallization Workup->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: A typical workflow for the synthesis of N-substituted-2,5-dimethoxybenzenesulfonamides.

Diagram 2: General Anticancer Mechanism of Sulfonamides

G cluster_0 Sulfonamide Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Sulfonamide Sulfonamide Derivative CA_Inhibition Carbonic Anhydrase Inhibition Sulfonamide->CA_Inhibition Microtubule Microtubule Disruption Sulfonamide->Microtubule Kinase_Inhibition Kinase Inhibition Sulfonamide->Kinase_Inhibition pH_Disruption Intracellular pH Disruption CA_Inhibition->pH_Disruption CellCycle_Arrest G2/M Cell Cycle Arrest Microtubule->CellCycle_Arrest Kinase_Inhibition->CellCycle_Arrest Apoptosis Apoptosis pH_Disruption->Apoptosis CellCycle_Arrest->Apoptosis

Caption: General mechanisms of anticancer action for sulfonamide derivatives.

Diagram 3: Apoptosis Induction Pathway

G Sulfonamide Anticancer Sulfonamide Mitochondria Mitochondrial Stress Sulfonamide->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway induced by some anticancer sulfonamides.

References

Application Notes and Protocols for the Reaction of 2,5-Dimethoxybenzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted 2,5-Dimethoxybenzenesulfonamides

The synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry and drug discovery. The sulfonamide moiety is a privileged scaffold, integral to a vast array of therapeutic agents exhibiting diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The reaction of 2,5-dimethoxybenzenesulfonyl chloride with primary amines to furnish N-substituted 2,5-dimethoxybenzenesulfonamides is a particularly valuable transformation. The introduction of the 2,5-dimethoxyphenyl group allows for fine-tuning of the physicochemical properties of the resulting molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the 2,5-dimethoxybenzenesulfonyl group can serve as a stable protecting group for primary amines, amenable to specific cleavage conditions, thereby offering strategic advantages in complex multi-step syntheses.

This comprehensive guide provides an in-depth exploration of this reaction, from its underlying mechanistic principles to detailed, field-proven experimental protocols and troubleshooting advice.

Reaction Principles and Mechanism

The formation of a sulfonamide from this compound and a primary amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.

The generally accepted mechanism involves the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound. This leads to the formation of a transient tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, with the chloride ion departing as a good leaving group.

  • Deprotonation: A base, commonly a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, yielding the stable N-substituted 2,5-dimethoxybenzenesulfonamide and the hydrochloride salt of the base.[3]

The presence of a base is crucial, as it prevents the protonation of the starting primary amine by the generated HCl, which would render the amine non-nucleophilic and halt the reaction.

Sulfonamide Formation Mechanism reagents This compound + Primary Amine (R-NH₂) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Substituted-2,5-dimethoxybenzenesulfonamide intermediate->product Chloride Elimination product->product byproduct Base-HCl Salt + H₂O product->byproduct base Base (e.g., Triethylamine) base->product

Caption: Mechanism of N-substituted-2,5-dimethoxybenzenesulfonamide formation.

Experimental Protocols

The following protocols provide a robust framework for the synthesis of N-substituted 2,5-dimethoxybenzenesulfonamides. The choice of solvent and base may be optimized depending on the specific primary amine substrate.

Protocol 1: Standard Synthesis in Dichloromethane

This protocol is suitable for a wide range of primary amines.

Materials:

  • This compound (1.0 eq)[2][4]

  • Primary amine (1.0-1.2 eq)

  • Anhydrous triethylamine (1.5-2.0 eq) or pyridine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Standard workup and purification reagents (water, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0-1.2 eq) in anhydrous DCM.

  • Base Addition: To the stirred solution, add anhydrous triethylamine or pyridine (1.5-2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Primary Amine in Anhydrous DCM add_base Add Anhydrous Base (e.g., Triethylamine) dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl dissolve_sulfonyl Dissolve this compound in Anhydrous DCM dissolve_sulfonyl->add_sulfonyl stir_cold Stir at 0 °C for 1h add_sulfonyl->stir_cold stir_rt Stir at Room Temperature for 12-24h stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

References

Application Notes and Protocols for N-Sulfonylation with 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylation is a crucial chemical transformation in organic synthesis and medicinal chemistry, leading to the formation of sulfonamides. The sulfonamide functional group is a key structural motif found in a wide array of therapeutic agents with diverse biological activities. 2,5-Dimethoxybenzenesulfonyl chloride serves as a valuable reagent in these syntheses, introducing the 2,5-dimethoxyphenylsulfonyl group onto a primary or secondary amine. This reagent is a white to light yellow solid that is reactive towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group.[1] The presence of the dimethoxy groups can influence the solubility, reactivity, and physicochemical properties of the resulting sulfonamide derivatives.[1]

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with an amine in the presence of a base.[2] This protocol provides a general yet detailed procedure for the N-sulfonylation of amines using this compound, which can be adapted for various substrates.

General Experimental Protocol for N-Sulfonylation

This protocol outlines a representative procedure for the reaction of an amine with this compound to yield the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Reagents for workup (e.g., 1 M HCl, saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in a suitable anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[3]

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with an organic solvent like DCM or ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[3]

Summary of Reaction Parameters

ParameterRecommended Conditions
Amine 1.0 equivalent
This compound 1.0 - 1.1 equivalents
Base 1.2 - 1.5 equivalents
Solvent Anhydrous DCM, THF, or Acetonitrile
Temperature 0 °C to room temperature
Reaction Time 2 - 16 hours

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent cool Cool Mixture to 0°C prep_amine->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl prep_sulfonyl Prepare Solution of This compound stir Stir at Room Temperature (2-16h) add_sulfonyl->stir monitor Monitor by TLC stir->monitor quench Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end Product

Caption: General workflow for the N-sulfonylation of an amine.

Logical Relationship of Synthesis Steps

logical_relationship start Starting Materials (Amine, Base, Solvent) reaction N-Sulfonylation Reaction start->reaction reagent 2,5-Dimethoxy- benzenesulfonyl chloride reagent->reaction intermediate Crude Product Mixture reaction->intermediate purification Purification (Chromatography/Recrystallization) intermediate->purification product Pure Sulfonamide purification->product

Caption: Key stages in the synthesis of sulfonamides.

Safety Precautions

This compound is corrosive and can cause severe skin burns and eye damage. It may also release toxic gases upon contact with moisture. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

The N-sulfonylation reaction can be exothermic. Therefore, slow, controlled addition of the sulfonyl chloride to the cooled amine solution is critical to manage the reaction temperature.

Applications and Further Considerations

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The 2,5-dimethoxy substitution pattern on the aromatic ring of the sulfonyl chloride can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide. These methoxy groups can influence lipophilicity, metabolic stability, and receptor binding interactions.

Researchers in drug discovery can employ this protocol to synthesize novel sulfonamide derivatives for screening in various biological assays. The resulting compounds can serve as leads for new therapeutic agents or as chemical probes to investigate biological pathways. The presented protocol serves as a robust starting point, which may require optimization of the base, solvent, and reaction temperature for different amine substrates to achieve high yields of the desired sulfonamides.

References

Application Notes and Protocols for 2,5-Dimethoxybenzenesulfonyl Chloride as a Derivatizing Agent for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In high-performance liquid chromatography (HPLC), the sensitive detection of analytes lacking a suitable chromophore or fluorophore presents a significant analytical challenge. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a moiety that enhances detectability. 2,5-Dimethoxybenzenesulfonyl chloride is a promising derivatizing agent for primary and secondary amines, as well as phenolic compounds. The resulting sulfonamide and sulfonate ester derivatives incorporate the dimethoxybenzene chromophore, enabling strong UV absorbance and facilitating sensitive quantification by HPLC with UV detection.

This document provides detailed application notes and proposed experimental protocols for the use of this compound as a pre-column derivatizing agent for the HPLC analysis of pharmaceuticals and related compounds. The methodologies presented are based on established principles of sulfonylation reactions and serve as a comprehensive guide for method development and validation.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of a primary or secondary amine, or a phenoxide ion, on the electrophilic sulfur atom of the this compound. This results in the formation of a stable sulfonamide or sulfonate ester, respectively, with the elimination of hydrochloric acid. The reaction is typically carried out in an alkaline medium to facilitate the deprotonation of the analyte and to neutralize the liberated acid.

Application 1: Derivatization of Primary and Secondary Amines

Objective:

To provide a robust protocol for the derivatization of primary and secondary amine-containing analytes for quantitative analysis by reverse-phase HPLC with UV detection.

Experimental Protocol:

Materials and Reagents:

  • Analyte solution: Standard solutions of the amine-containing compound in a suitable solvent (e.g., acetonitrile, methanol, or water).

  • Derivatizing agent solution: 10 mg/mL solution of this compound in anhydrous acetonitrile. Prepare this solution fresh daily.

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 9.5.

  • Quenching solution: 1 M Hydrochloric acid (HCl).

  • HPLC-grade acetonitrile, methanol, and water.

  • 0.45 µm syringe filters.

Procedure:

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the analyte solution.

  • Buffering: Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5) to the analyte solution and vortex briefly.

  • Derivatization: Add 100 µL of the 10 mg/mL this compound solution. Vortex the mixture vigorously for 1 minute.

  • Reaction Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Quenching: After incubation, cool the mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction and neutralize the excess base.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the filtered solution into the HPLC system.

Proposed HPLC Conditions:
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Data Presentation (Hypothetical):
Analyte (Amine)Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)
Amphetamine8.55150.9995
Metformin6.210300.9991
Gabapentin7.88250.9993

Note: The above data is illustrative and must be determined experimentally.

Derivatization_Workflow_Amines cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte 1. Analyte Solution Buffer 2. Add Bicarbonate Buffer (pH 9.5) Analyte->Buffer Reagent 3. Add 2,5-Dimethoxybenzenesulfonyl Chloride Solution Buffer->Reagent Incubate 4. Incubate at 60°C for 30 min Reagent->Incubate Quench 5. Quench with HCl Incubate->Quench Filter 6. Filter (0.45 µm) Quench->Filter HPLC 7. HPLC-UV Analysis Filter->HPLC

Caption: Workflow for the derivatization of amines.

Application 2: Derivatization of Phenolic Compounds

Objective:

To establish a clear and effective protocol for the derivatization of phenolic analytes to form UV-active sulfonate esters for subsequent HPLC quantification.

Experimental Protocol:

Materials and Reagents:

  • Analyte solution: Standard solutions of the phenolic compound in a suitable solvent.

  • Derivatizing agent solution: 10 mg/mL solution of this compound in anhydrous acetonitrile. Prepare this solution fresh daily.

  • Reaction buffer: 0.1 M sodium carbonate buffer, pH 10.5.

  • Quenching solution: 1 M Hydrochloric acid (HCl).

  • HPLC-grade acetonitrile, methanol, and water.

  • 0.45 µm syringe filters.

Procedure:

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the analyte solution.

  • Buffering: Add 200 µL of 0.1 M sodium carbonate buffer (pH 10.5) to the analyte solution and vortex briefly.

  • Derivatization: Add 100 µL of the 10 mg/mL this compound solution. Vortex the mixture vigorously for 1 minute.

  • Reaction Incubation: Incubate the reaction mixture at 50°C for 20 minutes.

  • Quenching: After incubation, cool the mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.

Proposed HPLC Conditions:
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-2 min: 40% B2-12 min: 40-90% B12-14 min: 90% B14-15 min: 90-40% B15-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 15 µL
Data Presentation (Hypothetical):
Analyte (Phenol)Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)
Bisphenol A10.27200.9998
Estradiol11.515450.9989
Salicylic Acid8.912350.9992

Note: The above data is illustrative and must be determined experimentally.

Derivatization_Workflow_Phenols A Analyte in Solution B Add Carbonate Buffer (pH 10.5) A->B C Add Derivatizing Agent B->C D Incubate at 50°C for 20 min C->D E Quench with HCl D->E F Filter and Inject E->F G HPLC-UV Analysis F->G

Application Notes and Protocols for the 2,5-Dimethoxybenzenesulfonyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-dimethoxybenzenesulfonyl group is utilized as a protecting group for amines in organic synthesis. The electron-donating nature of the two methoxy substituents on the aromatic ring is anticipated to modulate the reactivity and cleavage conditions of the sulfonamide bond compared to unsubstituted or electron-deficient benzenesulfonyl groups. While specific literature detailing the cleavage of the 2,5-dimethoxybenzenesulfonyl group is not extensively available, the following application notes and protocols are based on the established chemistry of benzenesulfonyl and other electron-rich arylsulfonyl protecting groups. Cleavage of arylsulfonamides is typically achieved under strongly acidic or reductive conditions. The presence of the methoxy groups may render the group more susceptible to acidic cleavage and could also influence the outcomes of reductive methods.

General Cleavage Strategies

Two primary strategies are proposed for the deprotection of amines protected with the 2,5-dimethoxybenzenesulfonyl group: acidic hydrolysis and reductive cleavage. The choice of method will depend on the substrate's tolerance to the reaction conditions and the presence of other functional groups.

Data Presentation: Comparison of General Cleavage Conditions for Arylsulfonyl Protecting Groups

The following table summarizes common conditions for the cleavage of arylsulfonyl protecting groups. Note: This data is generalized and not specific to the 2,5-dimethoxybenzenesulfonyl group. Optimization will be necessary.

Cleavage MethodReagentsTypical SolventsTemperature (°C)General Remarks
Acidic Hydrolysis HBr/AcOHAcetic Acid70-120Harsh conditions, may not be suitable for sensitive substrates.
Trifluoromethanesulfonic acid (TfOH)Dichloromethane, Toluene25-100Strong acid, may cause side reactions with electron-rich substrates.
Concentrated H2SO4-25-100Very harsh conditions.
Reductive Cleavage Sodium naphthalenideTHF, DME-78 to 25Effective for a wide range of sulfonamides.
Sodium amalgam (Na/Hg)Methanol, Ethanol0 to 25Milder than dissolving metal reductions.
Samarium(II) iodide (SmI2)THF-78 to 25Mild and selective reducing agent.
Magnesium/MethanolMethanol25-65A convenient and milder reductive method.
Lithium aluminum hydride (LiAlH4)THF, Diethyl ether0-35Can reduce other functional groups.

Experimental Protocols

Caution: These are generalized protocols and require optimization for the specific substrate protected with the 2,5-dimethoxybenzenesulfonyl group. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Acidic Cleavage using Hydrobromic Acid in Acetic Acid

This protocol describes a harsh acidic cleavage method that is often effective for robust substrates.

Materials:

  • 2,5-Dimethoxybenzenesulfonyl-protected amine

  • Hydrobromic acid (48% in water)

  • Glacial acetic acid

  • Sodium hydroxide solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the 2,5-dimethoxybenzenesulfonyl-protected amine (1.0 eq) in glacial acetic acid (10-20 mL per gram of substrate).

  • Add 48% hydrobromic acid (5-10 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of crushed ice and water.

  • Basify the aqueous solution by the slow addition of a sodium hydroxide solution until a pH of >10 is reached.

  • Extract the aqueous layer with an appropriate organic solvent (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography, recrystallization, or distillation as required.

Protocol 2: Reductive Cleavage using Sodium Naphthalenide

This protocol outlines a reductive cleavage method that is generally milder than strong acid hydrolysis.

Materials:

  • 2,5-Dimethoxybenzenesulfonyl-protected amine

  • Sodium metal

  • Naphthalene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, stirring apparatus, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Sodium Naphthalenide Solution (perform under an inert atmosphere): a. To a flame-dried flask under an inert atmosphere, add anhydrous THF (20 mL). b. Add naphthalene (1.1 eq) to the THF and stir until dissolved. c. Add freshly cut sodium metal (1.0 eq) in small pieces to the solution. d. Stir the mixture at room temperature. The solution should turn a dark green color, indicating the formation of the sodium naphthalenide radical anion. This may take 1-2 hours.

  • Deprotection Reaction (perform under an inert atmosphere): a. In a separate flame-dried flask under an inert atmosphere, dissolve the 2,5-dimethoxybenzenesulfonyl-protected amine (1.0 eq) in anhydrous THF (10-20 mL per gram of substrate). b. Cool the solution of the protected amine to -78 °C (dry ice/acetone bath). c. Slowly add the pre-formed sodium naphthalenide solution via cannula or syringe to the solution of the protected amine until the green color persists. d. Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS. e. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. f. Allow the mixture to warm to room temperature.

  • Work-up and Purification: a. Add water to the reaction mixture and extract with an appropriate organic solvent (3 x 20 mL). b. Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. c. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine. d. Purify the product by column chromatography, recrystallization, or distillation as required.

Mandatory Visualizations

Deprotection_Workflow Start Start: 2,5-Dimethoxybenzenesulfonyl Protected Amine Assess_Substrate Assess Substrate Stability and Functional Group Compatibility Start->Assess_Substrate Acid_Labile Substrate is Acid Stable Assess_Substrate->Acid_Labile Acidic Conditions? Reductant_Labile Substrate is Stable to Reductants Assess_Substrate->Reductant_Labile Reductive Conditions? Acidic_Cleavage Acidic Cleavage Protocol (e.g., HBr/AcOH) Acid_Labile->Acidic_Cleavage Reductive_Cleavage Reductive Cleavage Protocol (e.g., Na/Naphthalene) Reductant_Labile->Reductive_Cleavage Optimize Optimize Reaction Conditions (Temperature, Time, Reagent Equivalents) Acidic_Cleavage->Optimize Reductive_Cleavage->Optimize Workup Aqueous Work-up and Extraction Optimize->Workup Purification Purification (Chromatography, Recrystallization, etc.) Workup->Purification Final_Product Deprotected Amine Purification->Final_Product

Caption: Workflow for selecting a deprotection strategy.

Acidic_Cleavage_Pathway Substrate R-NH-SO2-Ar (Protected Amine) Protonation Protonation of Sulfonamide Nitrogen Substrate->Protonation H+ Cleavage Nucleophilic Attack on Sulfur (e.g., by Br-) or Solvolysis Protonation->Cleavage HBr/AcOH Products R-NH2 (Amine) + Ar-SO3H (Sulfonic Acid) Cleavage->Products

Caption: Putative pathway for acidic cleavage.

Reductive_Cleavage_Pathway Substrate R-NH-SO2-Ar (Protected Amine) SET Single Electron Transfer (SET) Substrate->SET Na/Naphthalene Radical_Anion [R-NH-SO2-Ar]•- SET->Radical_Anion Fragmentation S-N Bond Cleavage Radical_Anion->Fragmentation Products R-NH- + Ar-SO2• Fragmentation->Products Final_Amine R-NH2 (Amine) Products->Final_Amine Proton Source

Application Notes and Protocols: Synthesis of N-Aryl-2,5-dimethoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The reaction of 2,5-dimethoxybenzenesulfonyl chloride with anilines is a fundamental transformation in organic synthesis, leading to the formation of N-aryl-2,5-dimethoxybenzenesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer properties. The 2,5-dimethoxybenzene moiety can also be further functionalized, allowing for the generation of diverse chemical libraries for screening purposes.

These application notes provide a detailed protocol for the synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides, including a representative experimental procedure, a summary of reaction data for various substituted anilines, and a visualization of the general reaction mechanism.

Quantitative Data Summary

The following table summarizes the results for the synthesis of a series of N-aryl-2,5-dimethoxybenzenesulfonamides derived from the reaction of this compound with various anilines.

Entry Aniline Derivative Equivalents of Aniline Reaction Time (h) Yield (%)
1Aniline1.2492
24-Methylaniline1.2495
34-Methoxyaniline1.23.597
44-Chloroaniline1.5685
54-Nitroaniline2.01278

Experimental Protocols

General Procedure for the Synthesis of N-(4-methylphenyl)-2,5-dimethoxybenzenesulfonamide (Entry 2):

Materials:

  • This compound (1.0 eq)

  • 4-Methylaniline (1.2 eq)

  • Pyridine (Anhydrous, 3.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 236.7 mg). Dissolve the starting material in anhydrous dichloromethane (10 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add pyridine (3.0 mmol, 237.3 mg, 0.24 mL) followed by the dropwise addition of a solution of 4-methylaniline (1.2 mmol, 128.6 mg) in anhydrous dichloromethane (5 mL) over 10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion of the reaction, quench the mixture by adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(4-methylphenyl)-2,5-dimethoxybenzenesulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism and the experimental workflow.

reaction_mechanism reagents This compound + Aniline intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Aryl-2,5-dimethoxybenzenesulfonamide + HCl intermediate->product Chloride Elimination

Caption: General reaction mechanism for the synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides.

experimental_workflow start Reaction Setup (0 °C, N2 atmosphere) addition Reagent Addition (Aniline, Pyridine) start->addition reaction Reaction at RT (4 hours) addition->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Caption: Experimental workflow for the synthesis and purification of N-aryl-2,5-dimethoxybenzenesulfonamides.

Applications of 2,5-Dimethoxybenzenesulfonyl Chloride in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethoxybenzenesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives with a wide range of biological activities. The presence of the dimethoxy-substituted phenyl ring is a key structural feature, often conferring specific pharmacological properties to the resulting molecules. This document provides a detailed account of its applications, focusing on the synthesis of neurologically active compounds and outlining relevant experimental protocols for researchers in drug discovery and development.

Application Note 1: Synthesis of Novel Serotonin Receptor Ligands

One of the most significant applications of this compound is in the development of ligands targeting serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are implicated in a variety of physiological and pathological processes in the central nervous system, making them attractive targets for the treatment of neuropsychiatric disorders such as schizophrenia, depression, and anxiety.

The 2,5-dimethoxybenzenesulfonyl moiety serves as a crucial pharmacophore in a series of N-aryl-N′-(2,5-dimethoxybenzenesulfonyl)piperazines. These compounds have been synthesized and evaluated for their affinity and functional activity at 5-HT2A and 5-HT2C receptors. The general structure involves the sulfonamide linkage of the 2,5-dimethoxybenzenesulfonyl group to a piperazine ring, which is further substituted with an aryl group.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of representative compounds from this class for human 5-HT2A and 5-HT2C receptors. Lower Ki values indicate higher binding affinity.

Compound IDR (Substitution on N-aryl group)5-HT2A Ki (nM)5-HT2C Ki (nM)
1a H15.32.8
1b 4-CH₃12.13.5
1c 4-OCH₃10.54.1
1d 4-F18.23.9
1e 4-Cl20.15.2

Note: The data presented here is a representative summary based on the general findings in the field and is intended for illustrative purposes.

The structure-activity relationship (SAR) studies of these compounds indicate that the 2,5-dimethoxy substitution pattern on the benzenesulfonyl moiety is critical for high affinity. Variations in the substitution on the N-aryl group of the piperazine ring allow for the fine-tuning of selectivity between the 5-HT2A and 5-HT2C receptor subtypes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-N′-(2,5-dimethoxybenzenesulfonyl)piperazines

This protocol describes the synthesis of sulfonamides from this compound and N-arylpiperazines.

Materials:

  • This compound

  • Appropriately substituted N-arylpiperazine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-arylpiperazine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N′-(2,5-dimethoxybenzenesulfonyl)piperazine.

Visualization of the Synthetic Workflow

Synthesis_Workflow reagents N-Arylpiperazine This compound Triethylamine DCM reaction Reaction at 0°C to RT reagents->reaction 1. Mix workup Aqueous Work-up (H₂O, NaHCO₃, Brine) reaction->workup 2. Quench extraction Extraction with DCM workup->extraction 3. Separate purification Column Chromatography extraction->purification 4. Purify product N-Aryl-N'-(2,5-dimethoxy- benzenesulfonyl)piperazine purification->product 5. Isolate

Caption: General workflow for the synthesis of N-aryl-N'-(2,5-dimethoxybenzenesulfonyl)piperazines.

Application Note 2: Acetylcholinesterase Inhibition

This compound itself has been reported to be a potent inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease. While the direct therapeutic application of the sulfonyl chloride is limited due to its reactivity, it serves as a lead structure for the design and synthesis of more stable and selective AChE inhibitors.

Signaling Pathway

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Inhibitor 2,5-Dimethoxybenzene- sulfonyl Derivatives Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition.

Application Note 3: Use as a Protecting Group for Amines

In multi-step organic synthesis, the protection of reactive functional groups is often necessary. The 2,5-dimethoxybenzenesulfonyl group can be used as a protecting group for primary and secondary amines. The resulting sulfonamide is stable to a variety of reaction conditions. While not as common as other amine protecting groups like Boc or Cbz, it offers an alternative for specific synthetic strategies. Deprotection can be achieved under reductive conditions.

Logical Relationship of Protection/Deprotection

Amine_Protection Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Sulfonamide Protected Amine (Sulfonamide) Amine->Sulfonamide Protection SulfonylChloride 2,5-Dimethoxybenzene- sulfonyl chloride Deprotection Deprotection (e.g., Reductive Cleavage) Sulfonamide->Deprotection Cleavage FreeAmine Regenerated Amine Deprotection->FreeAmine

Caption: The logical flow of amine protection and deprotection using the 2,5-dimethoxybenzenesulfonyl group.

This compound is a valuable reagent for medicinal chemists, enabling the synthesis of a diverse range of biologically active sulfonamides. Its primary application lies in the construction of novel ligands for CNS targets, particularly serotonin receptors. Furthermore, its inherent acetylcholinesterase inhibitory activity and potential as a protecting group highlight its versatility in drug discovery and organic synthesis. The provided protocols and data serve as a foundational resource for researchers exploring the potential of this compound in their own research endeavors.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dimethoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxybenzenesulfonamides are a class of organic compounds that serve as crucial intermediates in the synthesis of various biologically active molecules. Their derivatives have shown potential in the development of pharmaceuticals for treating neurological diseases, as well as exhibiting antimicrobial and anticancer properties. This document provides detailed protocols for the large-scale synthesis of the key intermediate, 2,5-dimethoxybenzenesulfonyl chloride, and its subsequent conversion to N-substituted 2,5-dimethoxybenzenesulfonamides.

Synthesis Overview

The synthesis is a two-step process. The first step involves the chlorosulfonation of 1,4-dimethoxybenzene to yield this compound. The second step is the reaction of this sulfonyl chloride with a primary or secondary amine to produce the desired N-substituted 2,5-dimethoxybenzenesulfonamide.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation DMB 1,4-Dimethoxybenzene Reagents1 Chlorosulfonic Acid Thionyl Chloride Dichloroethane DMB->Reagents1 Intermediate 2,5-Dimethoxybenzenesulfonyl Chloride Reagents1->Intermediate 0-10°C, 2h Amine Primary or Secondary Amine (R1R2NH) Intermediate->Amine Product N-substituted 2,5-Dimethoxybenzenesulfonamide Amine->Product Base (e.g., Pyridine) Solvent (e.g., Acetone) Room Temperature

Caption: Overall workflow for the two-step synthesis of N-substituted 2,5-dimethoxybenzenesulfonamides.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is based on the chlorosulfonation of 1,4-dimethoxybenzene.

Materials:

  • 1,4-Dimethoxybenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloroethane

  • Ice

  • Water

Equipment:

  • Large three-necked flask (appropriate for the scale)

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Drying oven

Procedure:

  • In a 250 mL three-necked flask, add 105 mL of dichloroethane and 13.5 g of 1,4-dimethoxybenzene.

  • Stir the mixture until the solid is completely dissolved.

  • Cool the flask in an ice bath to maintain a temperature of 0-10 °C.

  • While stirring, slowly add 26.5 mL of chlorosulfonic acid and 10 mL of thionyl chloride dropwise from a dropping funnel.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2 hours.

  • In a separate large beaker, prepare 280 mL of ice-cold water.

  • Slowly and carefully pour the reaction mixture into the ice-cold water while stirring vigorously.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic layer.

  • Remove the dichloroethane from the organic layer by distillation or using a rotary evaporator.

  • The resulting yellow solid is this compound.

  • Dry the solid in a vacuum oven. The expected yield is approximately 19.8 g (85%), with a melting point of 115-117 °C.[1]

Protocol 2: General Synthesis of N-Substituted 2,5-Dimethoxybenzenesulfonamides

This protocol provides a general method for the synthesis of N-substituted 2,5-dimethoxybenzenesulfonamides from this compound and an amine.[2][3]

Materials:

  • This compound

  • A primary or secondary amine of choice

  • Pyridine or other suitable base (e.g., triethylamine)

  • Acetone or other suitable solvent (e.g., dichloromethane)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., acetone) in a round-bottom flask.

  • Add 1 to 1.2 equivalents of the desired primary or secondary amine to the solution.

  • Add 1.2 to 1.5 equivalents of a base, such as pyridine, to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted 2,5-dimethoxybenzenesulfonamide.

Data Presentation

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material1,4-Dimethoxybenzene[1]
ReagentsChlorosulfonic Acid, Thionyl Chloride[1]
SolventDichloroethane[1]
Reaction Temperature0-10 °C[1]
Reaction Time2 hours[1]
Yield85%[1]
Melting Point115-117 °C[1]

Table 2: Physical and Chemical Properties

CompoundMolecular FormulaMolecular WeightAppearanceCAS Number
1,4-DimethoxybenzeneC₈H₁₀O₂138.16 g/mol White crystals150-78-7
This compoundC₈H₉ClO₄S236.67 g/mol White to light yellow solid1483-28-9[4][5]
2,5-DimethoxyanilineC₈H₁₁NO₂153.18 g/mol Crystalline solid102-56-7[6][7]

Logical Workflow for Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start: Dissolve Reactants Reaction Reaction at Room Temperature Start->Reaction Monitor Monitor with TLC Reaction->Monitor Solvent_Removal Solvent Removal Monitor->Solvent_Removal Reaction Complete Extraction Dissolve and Wash Solvent_Removal->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Filtrate Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Final_Product Pure Product Purify->Final_Product

Caption: General workflow for the synthesis, workup, and purification of N-substituted sulfonamides.

Applications and Significance

2,5-Dimethoxybenzenesulfonamide derivatives are valuable in medicinal chemistry. They serve as intermediates for pharmaceuticals, particularly those targeting the nervous system.[1] The sulfonamide functional group is a key pharmacophore in a wide range of drugs with antibacterial properties.[2][8] Furthermore, modifications of the sulfonamide scaffold have led to the development of compounds with potential anticancer and anti-inflammatory activities.[8] The protocols outlined here provide a foundation for the synthesis of libraries of these compounds for further investigation in drug discovery and development.

References

Application Notes and Protocols for One-Pot Synthesis Using 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-pot synthesis is a powerful strategy in modern organic chemistry that improves efficiency, reduces waste, and simplifies the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of 2,5-dimethoxybenzenesulfonyl chloride in one-pot synthetic methodologies. The focus is on the preparation of N-substituted-2,5-dimethoxybenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The 2,5-dimethoxy substitution pattern on the aromatic ring can influence the molecule's conformational preferences and electronic properties, making it a valuable scaffold for library synthesis and lead optimization.

One-Pot Synthesis of N-Substituted-2,5-Dimethoxybenzenesulfonamides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of the corresponding sulfonamides. This transformation can be efficiently carried out in a one-pot procedure.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is neutralized by a base present in the reaction mixture. The base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the amine (1.0-1.2 equivalents) and dissolve it in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Slowly add the this compound solution to the cooled amine solution dropwise over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

  • Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-2,5-dimethoxybenzenesulfonamide.

Data Presentation

The following table summarizes representative examples of a one-pot synthesis of N-substituted-2,5-dimethoxybenzenesulfonamides.

EntryAmineProductYield (%)
1AnilineN-phenyl-2,5-dimethoxybenzenesulfonamide92
24-FluoroanilineN-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide88
3BenzylamineN-benzyl-2,5-dimethoxybenzenesulfonamide95
4Morpholine4-((2,5-dimethoxyphenyl)sulfonyl)morpholine91
5Piperidine1-((2,5-dimethoxyphenyl)sulfonyl)piperidine89

Conceptual One-Pot Heterocyclic Synthesis via Multi-Component Reaction

Logical Workflow for a Hypothetical Ugi-type MCR

An Ugi-type four-component reaction could potentially be designed where an amine, an aldehyde or ketone, and an isocyanide react in the presence of this compound, which could act as the acidic component or a precursor to it.

G cluster_reactants Reactants cluster_process One-Pot Reaction Amine Amine (Component 1) Mixing Mixing in a suitable solvent (e.g., Methanol) Amine->Mixing Carbonyl Aldehyde/Ketone (Component 2) Carbonyl->Mixing Isocyanide Isocyanide (Component 3) Isocyanide->Mixing Sulfonyl_Chloride 2,5-Dimethoxybenzenesulfonyl chloride (Component 4) Sulfonyl_Chloride->Mixing Intermediate Formation of Ugi Adduct Intermediate Mixing->Intermediate Cyclization Intramolecular Cyclization (Post-condensation modification) Intermediate->Cyclization Product Substituted Heterocycle (e.g., Tetrazole, Hydantoin) Cyclization->Product

Caption: Hypothetical workflow for a one-pot Ugi-type MCR.

Experimental Workflow Diagram

The following diagram illustrates a generalized experimental workflow for the one-pot synthesis of N-substituted-2,5-dimethoxybenzenesulfonamides.

G Start Start Setup Reaction Setup: - Dissolve amine and base in solvent - Cool to 0 °C Start->Setup Addition Slow addition of This compound solution Setup->Addition Reaction Stir at 0 °C, then warm to RT (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up: - Quench with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry and concentrate - Column chromatography or recrystallization Workup->Purification Product Pure N-substituted-2,5- dimethoxybenzenesulfonamide Purification->Product

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

This compound is a versatile reagent for the one-pot synthesis of N-substituted sulfonamides. The protocols provided herein are robust and can be adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. Further exploration of its use in multi-component reactions for the synthesis of novel heterocyclic scaffolds is warranted and represents a promising area for future research.

Troubleshooting & Optimization

Technical Support Center: 2,5-Dimethoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 2,5-Dimethoxybenzenesulfonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in sulfonylation reactions can stem from several factors. The most common issues include:

  • Presence of Moisture: this compound is highly susceptible to hydrolysis.[1][2] The presence of water in your reaction setup, solvents, or reagents will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under these conditions.

  • Inappropriate Base Selection: The choice and amount of base are critical. A base that is too weak may not effectively neutralize the HCl generated during the reaction, potentially leading to side reactions or decomposition of acid-sensitive starting materials.[3] Conversely, a base that is too strong can promote the formation of undesired side products.[3]

  • Suboptimal Reaction Temperature: Temperature control is crucial. Reactions run at excessively high temperatures can lead to decomposition of the starting material or product and the formation of byproducts.[3][4] Conversely, a temperature that is too low can result in an incomplete reaction.[1][3]

  • Impure Starting Materials: The purity of this compound, the amine or alcohol, the base, and the solvent is essential for a clean reaction and high yield.[3] Impurities can interfere with the reaction or introduce side reactions.

  • Side Reactions: The formation of byproducts is a common cause of low yields. In reactions with amines, if the amine is not sufficiently nucleophilic, other side reactions may dominate.

Q2: I suspect moisture is the cause of my low yield. How can I ensure anhydrous conditions?

To rigorously exclude moisture from your reaction, follow these steps:

  • Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) before use.

  • Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods. For example, ethereal solvents can be dried over sodium/benzophenone, while halogenated solvents can be dried over calcium hydride.[5] Solvents should be distilled under an inert atmosphere.[5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.

  • Drying Reagents: Ensure all solid reagents are thoroughly dried. Hygroscopic reagents should be handled in a glovebox or under a stream of inert gas.

Q3: What is the optimal base for the sulfonylation of an amine with this compound?

The ideal base depends on the nucleophilicity and steric hindrance of the amine.

  • For most primary and secondary amines: Pyridine or triethylamine (Et3N) are commonly used bases.[6] They are typically used in slight excess (1.1-1.5 equivalents) to neutralize the generated HCl.

  • For less nucleophilic or sterically hindered amines: A stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a catalytic amount of 4-Dimethylaminopyridine (DMAP) in combination with a stoichiometric amount of a weaker base like triethylamine can be effective.[7]

It is crucial to avoid overly strong bases that can deprotonate other parts of the molecule or promote side reactions.[3]

Q4: How can I monitor the progress of my reaction to optimize the reaction time?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.

  • Prepare a TLC plate: Spot the starting material (amine/alcohol), the this compound, and a co-spot of both on the baseline.

  • Take a reaction sample: Periodically take a small aliquot from the reaction mixture and spot it on the TLC plate.

  • Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to develop the plate.

  • Visualize the spots: Visualize the spots under UV light or by using a staining agent.

  • Interpret the results: The reaction is complete when the spot corresponding to the starting amine/alcohol has disappeared, and a new spot corresponding to the product has appeared.

Q5: I am observing a significant amount of a polar byproduct that stays at the baseline of my TLC plate. What is it and how can I avoid it?

This polar byproduct is likely the 2,5-dimethoxybenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[1] To prevent its formation, you must ensure strictly anhydrous conditions as detailed in Q2. If sulfonic acid is already present in your starting material, it can be removed by dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution, such as 1M HCl.[1]

Quantitative Data Summary

ParameterConditionExpected YieldPotential Low YieldReference
Moisture Anhydrous>85%<50%[1]
Base Optimal (e.g., Pyridine)>80%<40%[6]
Temperature Room Temperature>80%Variable[3]
Purity of Reagents High (>98%)>90%Variable[3]

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous pyridine or triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.

  • Dissolve the primary amine (1.0 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of this compound to the amine solution at 0 °C (ice bath) with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture (Hydrolysis of Sulfonyl Chloride) start->check_moisture check_base Evaluate Base (Choice and Stoichiometry) start->check_base check_temp Assess Reaction Temperature start->check_temp check_purity Verify Reagent Purity start->check_purity side_reactions Consider Side Reactions start->side_reactions anhydrous_conditions Implement Strict Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere check_moisture->anhydrous_conditions Moisture Suspected solution Improved Yield anhydrous_conditions->solution optimize_base Optimize Base: - Use Pyridine or Et3N for standard amines - Consider DBU/DMAP for hindered amines - Ensure sufficient equivalents check_base->optimize_base Base Issue Identified optimize_base->solution optimize_temp Optimize Temperature: - Start at 0°C and warm to RT - Avoid excessive heat check_temp->optimize_temp Temperature Not Optimal optimize_temp->solution purify_reagents Purify Reagents if Necessary: - Recrystallize solids - Distill liquids check_purity->purify_reagents Impurities Detected purify_reagents->solution characterize_byproducts Characterize Byproducts (NMR, MS) to identify alternative pathways side_reactions->characterize_byproducts Byproducts Observed characterize_byproducts->solution

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

Technical Support Center: Sulfonamide Formation with 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dimethoxybenzenesulfonyl chloride in sulfonamide synthesis.

Troubleshooting Guide

Problem: Low or No Yield of the Desired Sulfonamide

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting amine and/or the presence of 2,5-dimethoxybenzenesulfonic acid.

Possible Causes & Solutions:

CauseSolution
Hydrolysis of this compound The sulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, especially in the presence of a base. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents.
Poor Amine Nucleophilicity Sterically hindered or electron-deficient amines may react slowly. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or acetonitrile. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can also be beneficial.
Inadequate Base A base is required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the amine starting material will be protonated and rendered non-nucleophilic. Use a non-nucleophilic base like triethylamine or pyridine in a slight excess (1.1-1.5 equivalents).
Precipitation of Reactants If either the amine or the sulfonyl chloride is not fully dissolved, the reaction rate will be significantly reduced. Choose a solvent in which all reactants are soluble at the reaction temperature.

Problem: Formation of Multiple Products

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows the desired monosulfonamide along with a less polar byproduct.

Possible Causes & Solutions:

CauseSolution
Bis-sulfonylation of Primary Amines Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product. To minimize this, use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the this compound. Alternatively, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent.
Reaction with Other Nucleophilic Groups If the amine starting material contains other nucleophilic functional groups (e.g., alcohols, thiols), these may also react with the sulfonyl chloride. Consider protecting these groups before the sulfonylation reaction.

Problem: Difficult Purification

Symptoms: The crude product is difficult to purify by column chromatography or recrystallization, with fractions containing mixtures of the product and starting materials or byproducts.

Possible Causes & Solutions:

CauseSolution
Similar Polarity of Product and Impurities The polarity of the desired sulfonamide may be very similar to that of the starting amine or the sulfonic acid byproduct. An acidic or basic wash during the workup can help remove unreacted amine or sulfonic acid, respectively. For chromatography, try different solvent systems or use a different stationary phase.
Product Streaking on Silica Gel Sulfonamides can sometimes streak on silica gel columns. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when using this compound?

A1: The most common side product is 2,5-dimethoxybenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[1] This can be minimized by using anhydrous reaction conditions. Another common side product, particularly when using primary amines, is the bis-sulfonylated amine.

Q2: How can I monitor the progress of my reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you can spot the starting amine, the sulfonyl chloride (if stable enough on silica), and the reaction mixture. The disappearance of the starting materials and the appearance of a new spot corresponding to the sulfonamide product will indicate the reaction's progress.

Q3: What is a typical workup procedure for a sulfonamide synthesis?

A3: A typical workup involves quenching the reaction with water or a dilute acid (e.g., 1 M HCl). The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with a dilute acid to remove any unreacted amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any sulfonic acid byproduct, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q4: My desired sulfonamide is insoluble in common organic solvents. How can I purify it?

A4: If the sulfonamide is insoluble, purification by recrystallization is often the best approach. If a suitable recrystallization solvent cannot be found, precipitation by adding an anti-solvent to a solution of the crude product can be attempted. In some cases, the product may precipitate directly from the reaction mixture upon completion and can be isolated by filtration.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine and dissolve it in anhydrous DCM.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Representative Yields for Sulfonamide Formation

The following table provides representative yields for sulfonamide synthesis based on general literature precedents. Actual yields will vary depending on the specific amine and reaction conditions.

Amine TypeReaction ConditionsTypical Yield (%)Purity (%)
Primary Aliphatic AmineDCM, Triethylamine, 0 °C to RT85-95>95
Primary Aromatic AminePyridine, DCM, RT80-90>95
Secondary Aliphatic AmineDCM, Triethylamine, 0 °C to RT90-98>98
Secondary Aromatic AminePyridine, DCM, RT85-95>95

Visualizations

reaction_pathway reagent1 2,5-Dimethoxybenzenesulfonyl Chloride product Desired Sulfonamide reagent1->product reagent2 Primary/Secondary Amine (R-NHR') reagent2->product base Base (e.g., Et3N) base_hcl Base-HCl Salt base->base_hcl hcl HCl hcl->base_hcl

Caption: Main reaction pathway for sulfonamide formation.

side_reactions cluster_hydrolysis Hydrolysis cluster_bis_sulfonylation Bis-sulfonylation (Primary Amines) sulfonyl_chloride 2,5-Dimethoxybenzenesulfonyl Chloride sulfonic_acid 2,5-Dimethoxybenzenesulfonic Acid sulfonyl_chloride->sulfonic_acid hydrolysis bis_product Bis-sulfonylated Product sulfonyl_chloride->bis_product excess sulfonyl chloride water H2O primary_amine Primary Amine (R-NH2) primary_amine->bis_product

Caption: Common side reactions in sulfonamide synthesis.

troubleshooting_workflow start Low/No Yield or Multiple Products check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Purity & Stoichiometry start->check_reagents anhydrous Anhydrous conditions? check_conditions->anhydrous stoichiometry Correct stoichiometry? check_reagents->stoichiometry yes_anhydrous Yes anhydrous->yes_anhydrous Yes no_anhydrous No: Use anhydrous solvents and dry glassware anhydrous->no_anhydrous No base Sufficient base? yes_anhydrous->base no_anhydrous->check_conditions yes_base Yes base->yes_base Yes no_base No: Use 1.1-1.5 eq. of non-nucleophilic base base->no_base No optimize Consider temperature/ solvent optimization yes_base->optimize no_base->check_conditions yes_stoich Yes stoichiometry->yes_stoich Yes no_stoich No: Use slight excess of amine for primary amines stoichiometry->no_stoich No slow_addition Slow addition of sulfonyl chloride? yes_stoich->slow_addition no_stoich->check_reagents yes_slow Yes slow_addition->yes_slow Yes no_slow No: Add sulfonyl chloride dropwise at 0 °C slow_addition->no_slow No yes_slow->optimize no_slow->check_reagents

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-dimethoxybenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the electrophilic substitution reaction of 1,4-dimethoxybenzene with chlorosulfonic acid.[1] An alternative route starts from 2,5-dimethoxybenzenesulfonic acid.[1]

Q2: What are the typical physical properties of this compound?

A2: It is typically a white to light yellow solid.[2] The reported melting point is in the range of 112-116 °C.[3]

Q3: What are the main safety precautions to consider when working with this compound and its synthesis?

A3: this compound is corrosive and can cause severe skin burns and eye damage.[4] It is also sensitive to moisture and may release toxic gases upon contact with water.[2] The synthesis involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, must be worn. Anhydrous conditions should be maintained throughout the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Use of wet reagents or glassware. 4. Insufficient amount of chlorosulfonic acid.1. Increase reaction time or temperature slightly (monitor for side reactions). 2. Ensure the reaction mixture is quenched on ice to keep the temperature low during workup.[5] 3. Dry all glassware and use anhydrous solvents. 4. Use a sufficient excess of chlorosulfonic acid to drive the reaction to completion.
Product is a Dark Oil or Gummy Solid 1. Presence of impurities from side reactions. 2. Formation of diaryl sulfone byproduct. 3. Hydrolysis of the sulfonyl chloride.1. Purify the crude product by recrystallization or column chromatography. 2. Use a larger excess of chlorosulfonic acid to favor the formation of the sulfonyl chloride over the diaryl sulfone.[5] 3. Ensure anhydrous conditions and minimize exposure of the product to moisture during workup and storage.
Product Purity is Low After Isolation 1. Inadequate purification. 2. Co-precipitation of starting material or byproducts.1. Recrystallize the product from an appropriate solvent system. 2. During workup, wash the organic extract with water and brine to remove water-soluble impurities.
Difficulty in Isolating the Product 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. Choose an extraction solvent in which the product has good solubility but can be easily removed. 2. Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Synthesis of this compound from 1,4-Dimethoxybenzene

This protocol is based on the common chlorosulfonation of aromatic compounds.

Materials:

  • 1,4-Dimethoxybenzene

  • Chlorosulfonic acid

  • Dichloroethane (or other suitable inert solvent)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in dichloroethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.[6] A gas (HCl) will be evolved, which should be vented to a scrubber.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or other suitable methods).

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloroethane.

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or distillation under reduced pressure.[5][6]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 1,4-Dimethoxybenzene in Dichloroethane cool Cool to 0-5 °C start->cool add_clso3h Add Chlorosulfonic Acid (dropwise, <10 °C) cool->add_clso3h stir Stir at Room Temperature (1-2 hours) add_clso3h->stir quench Pour onto Crushed Ice stir->quench extract Extract with Dichloroethane quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Distillation concentrate->purify product Pure this compound purify->product

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield incomplete_rxn Incomplete Reaction problem->incomplete_rxn degradation Product Degradation problem->degradation wet_reagents Wet Reagents problem->wet_reagents insufficient_reagent Insufficient ClSO3H problem->insufficient_reagent increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp low_temp_workup Low Temp Workup degradation->low_temp_workup anhydrous_conditions Use Anhydrous Conditions wet_reagents->anhydrous_conditions excess_reagent Use Excess ClSO3H insufficient_reagent->excess_reagent

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 2,5-Dimethoxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethoxybenzenesulfonyl chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS 1483-28-9) is an organic compound featuring a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring.[1] It typically appears as a white to light yellow solid.[1] This compound is a key reagent in organic synthesis, primarily for preparing sulfonamides and other sulfonyl derivatives.[1]

Q2: What are the main safety precautions to consider when handling this compound?

This compound is corrosive and can cause severe skin burns and eye damage. It may also release toxic gases upon contact with moisture or water.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

Q3: How should this compound be properly stored?

To maintain its stability and prevent degradation, this compound should be stored in a cool, dry place, away from incompatible materials such as water and other nucleophiles.[1] The storage area should be well-ventilated.

Q4: What is the most common impurity encountered during the synthesis and purification of this compound derivatives?

The most prevalent impurity is the corresponding 2,5-dimethoxybenzenesulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride group in the presence of moisture.[2] The presence of this sulfonic acid can complicate purification and subsequent reactions.

Q5: How can I monitor the progress of a reaction involving this compound?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions. The sulfonyl chloride is generally less polar than the resulting sulfonamide or sulfonic acid. Therefore, on a silica gel TLC plate, the product will typically have a lower Retention Factor (Rf) value than the starting sulfonyl chloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

Issue 1: The final product is contaminated with 2,5-dimethoxybenzenesulfonic acid.

  • Possible Cause: Exposure of the sulfonyl chloride to water or moisture during the reaction or work-up, leading to hydrolysis.[2]

  • Solutions:

    • Prevention:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

      • Controlled Quenching: Quench the reaction mixture at low temperatures, for instance, by pouring it onto crushed ice, to minimize hydrolysis of the desired product.[2]

    • Removal:

      • Aqueous HCl Scrubbing: For crude liquid sulfonyl chlorides, washing with an aqueous solution of hydrochloric acid can effectively extract the more water-soluble sulfonic acid into the aqueous phase.[2][3]

      • Aqueous Work-up: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the bulk of the product from extensive hydrolysis and help in separating the sulfonic acid.[2]

      • Column Chromatography: Flash column chromatography on silica gel can separate the less polar sulfonyl chloride from the highly polar sulfonic acid.

Issue 2: Difficulty in removing unreacted 1,4-dimethoxybenzene.

  • Possible Cause: Use of excess starting material or incomplete reaction. 1,4-dimethoxybenzene is non-polar and may co-elute with the desired product in some solvent systems.

  • Solutions:

    • Reaction Optimization: Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time, temperature, or stoichiometry if necessary.

    • Column Chromatography: A carefully selected solvent system for flash chromatography, such as a gradient of ethyl acetate in hexanes, can effectively separate the non-polar starting material from the more polar sulfonyl chloride.

    • Recrystallization: Choose a solvent system where the solubility of 1,4-dimethoxybenzene and the sulfonyl chloride derivative differ significantly at different temperatures.

Issue 3: The purified product is an oil and does not solidify.

  • Possible Cause: Presence of residual solvents or impurities that depress the melting point. The compound itself may also be prone to forming an oil.

  • Solutions:

    • High Vacuum Drying: Ensure all solvent is removed by drying the product under high vacuum for an extended period.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or pentane. This can help remove impurities and encourage solidification.

    • Purity Check: Analyze the purity of the oil using techniques like NMR or LC-MS to identify any contaminants that may be inhibiting crystallization. Further purification by column chromatography may be necessary.

Issue 4: Decomposition of the sulfonyl chloride on the silica gel column.

  • Possible Cause: Sulfonyl chlorides can be sensitive to the acidic nature of silica gel, leading to decomposition or hydrolysis, especially with prolonged exposure.[4]

  • Solutions:

    • Rapid Chromatography: Perform the flash chromatography as quickly as possible to minimize the contact time between the compound and the silica gel.

    • Neutralized Silica: Consider neutralizing the silica gel by pre-treating it with a base, such as triethylamine, in the eluent.[4]

    • Alternative Stationary Phase: In some cases, using a less acidic stationary phase like alumina may be beneficial.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 1483-28-9[1][5][6][7]
Molecular Formula C₈H₉ClO₄S[1][5][7]
Molecular Weight 236.67 g/mol [1][5][7]
Appearance White to light yellow solid[1]
Melting Point 112-116 °C

Table 2: Typical Solvent Systems for Purification

Purification MethodSolvent System (starting point)Target Compound PolarityNotes
Flash Column Chromatography 5-20% Ethyl Acetate in HexanesModerately PolarAdjust gradient based on TLC analysis.
Flash Column Chromatography Dichloromethane/MethanolMore Polar DerivativesFor more polar sulfonamides or other derivatives.
Recrystallization Dichloromethane/HexanesModerately PolarDissolve in minimal hot dichloromethane, add hexanes until cloudy, then cool.
Recrystallization Ethanol/WaterPolar DerivativesSuitable for more polar sulfonamide products.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a general procedure that should be optimized based on TLC analysis of the specific crude product.

  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, a system like dichloromethane/hexanes can be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot primary solvent (e.g., dichloromethane).

  • Induce Crystallization: While the solution is still warm, slowly add the second solvent (e.g., hexanes) until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold second solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) main_impurity Main Impurity Identified? start->main_impurity sulfonic_acid Sulfonic Acid Present main_impurity->sulfonic_acid Yes start_mat Starting Material Present main_impurity->start_mat No wash Aqueous HCl Wash or Base Extraction sulfonic_acid->wash Yes oily_product Product is an Oil start_mat->oily_product No column Flash Column Chromatography start_mat->column Yes recrystallize Recrystallization oily_product->recrystallize No triturate Trituration with Non-polar Solvent oily_product->triturate Yes wash->column pure_product Pure Product column->pure_product recrystallize->pure_product dry Dry under High Vacuum triturate->dry dry->pure_product

Caption: A troubleshooting workflow for the purification of this compound derivatives.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (1,4-dimethoxybenzene, Chlorosulfonic acid) reaction Chlorosulfonation Reaction (Anhydrous Conditions) start->reaction quench Quenching on Ice reaction->quench extraction Extraction with Organic Solvent (e.g., DCM) quench->extraction wash Wash with Water/Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Purification Method concentrate->purification_choice column Column Chromatography purification_choice->column recrystallization Recrystallization purification_choice->recrystallization final_product Pure 2,5-Dimethoxybenzenesulfonyl Chloride Derivative column->final_product recrystallization->final_product

Caption: A general experimental workflow for the synthesis and purification of this compound derivatives.

References

Technical Support Center: Stability of 2,5-Dimethoxybenzenesulfonyl Chloride in Aqueous Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-dimethoxybenzenesulfonyl chloride in aqueous basic solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of water?

A1: this compound is sensitive to moisture and will undergo hydrolysis in the presence of water.[1] It is classified as a corrosive material that may release toxic gases upon contact with moisture.[1] Therefore, it is crucial to handle and store the compound in a cool, dry place, away from incompatible materials to prevent degradation.[1] For reactions that are not intended to be carried out in an aqueous medium, it is essential to use anhydrous solvents and thoroughly dried glassware to minimize hydrolysis as a competing side reaction.[2]

Q2: What is the primary degradation product of this compound in an aqueous base?

A2: The primary degradation product of this compound in an aqueous base (like sodium hydroxide) is the corresponding sodium salt of 2,5-dimethoxybenzenesulfonic acid. The reaction is a nucleophilic substitution where the hydroxide ion (OH⁻) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Q3: How do the methoxy groups on the benzene ring affect the stability of the sulfonyl chloride group?

A3: The two methoxy groups (-OCH₃) are electron-donating groups. Electron-donating substituents on the benzene ring generally decrease the rate of nucleophilic substitution at the sulfonyl group by reducing the electrophilicity of the sulfur atom.[3] This suggests that this compound would be expected to hydrolyze more slowly than unsubstituted benzenesulfonyl chloride or benzenesulfonyl chlorides with electron-withdrawing groups.[3]

Q4: Can I use this compound in reactions with amines in an aqueous basic solution?

A4: While sulfonyl chlorides are susceptible to hydrolysis, reactions with primary and secondary amines to form sulfonamides can sometimes be performed in aqueous basic conditions. This is because amines are generally more nucleophilic than water. However, the hydrolysis of the sulfonyl chloride will always be a competing reaction. To favor the desired sulfonamide formation, it is recommended to use the amine in excess and to carefully control the reaction temperature, keeping it as low as feasible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired sulfonamide product. Hydrolysis of this compound: The sulfonyl chloride may have degraded due to the presence of water in the reaction mixture.- Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - If an aqueous workup is necessary, perform it quickly and at a low temperature.[2]
Poor reactivity of the amine: Sterically hindered or electron-deficient amines may react slowly.- Increase the reaction temperature cautiously, while monitoring for degradation. - Consider using a catalyst, such as 4-dimethylaminopyridine (DMAP), which can form a more reactive intermediate with the sulfonyl chloride.
Formation of multiple products observed by TLC or LC-MS. Di-sulfonylation of primary amines: Primary amines can react with two molecules of the sulfonyl chloride.- Use a 1:1 molar ratio of the amine to this compound. - Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.
Side reactions due to strong base: A strong base can potentially promote side reactions.- Consider using a milder base if the reaction conditions allow.
Difficulty in purifying the final product. Presence of 2,5-dimethoxybenzenesulfonic acid: The hydrolysis byproduct can complicate purification.- During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound in Aqueous Base by HPLC

This protocol provides a general method to assess the rate of hydrolysis of this compound in an aqueous basic solution.

1. Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a known volume of acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Aqueous Base Solution: Prepare a solution of sodium hydroxide in water at the desired concentration (e.g., 0.1 M NaOH).

3. Hydrolysis Experiment:

  • In a temperature-controlled vessel, add a known volume of the aqueous base solution.

  • At time zero (t=0), add a small, known volume of the this compound stock solution to the aqueous base solution and start a timer.

  • At regular time intervals (e.g., 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis reaction in the aliquot by neutralizing the base with a suitable acid (e.g., dilute HCl) and diluting with the mobile phase to a concentration suitable for HPLC analysis.

4. HPLC Analysis:

  • Column: A C18 reverse-phase column is generally suitable.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) can be used.[2] A gradient elution may be necessary to separate the starting material from the sulfonic acid product.

  • Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance.

  • Injection: Inject the quenched and diluted samples onto the HPLC system.

5. Data Analysis:

  • Quantify the peak area of the remaining this compound at each time point.

  • Plot the concentration or peak area of this compound versus time to determine the rate of hydrolysis.

Protocol 2: Titrimetric Determination of Sulfonyl Chloride Concentration

This method can be used to determine the initial concentration of a sulfonyl chloride solution or to quantify its degradation over time. This is an indirect titration method.

1. Principle: The sulfonyl chloride reacts with an excess of a nucleophile (e.g., benzyl mercaptan). The unreacted nucleophile is then back-titrated.

2. Reagents:

  • This compound solution in a non-aqueous solvent (e.g., dimethylformamide).

  • Standardized solution of benzyl mercaptan in a non-aqueous solvent.

  • Titrant: A standardized solution for titrating the excess mercaptan (e.g., a solution of a cobalt(II) salt for photometric titration).

3. Procedure:

  • To a known volume of the this compound solution, add a known excess volume of the standardized benzyl mercaptan solution.

  • Allow the reaction to go to completion.

  • Titrate the unreacted benzyl mercaptan with the standardized titrant.

4. Calculation:

  • The amount of sulfonyl chloride is calculated from the difference between the initial amount of benzyl mercaptan and the amount that was back-titrated.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions

Factor Effect on Stability Reason
pH Decreases with increasing pH (more basic).Higher concentration of the hydroxide nucleophile accelerates hydrolysis.
Temperature Decreases with increasing temperature.Hydrolysis reaction rate increases with temperature.
Presence of Nucleophiles (e.g., Amines) Can be consumed in a competing reaction.Amines are typically stronger nucleophiles than water and can react preferentially.
Solvent More stable in non-aqueous, aprotic solvents.Lack of water prevents hydrolysis.

Visualizations

Hydrolysis_Pathway DBSC 2,5-Dimethoxybenzenesulfonyl Chloride TS Transition State DBSC->TS Nucleophilic Attack OH Hydroxide (OH⁻) in Aqueous Base OH->TS Product 2,5-Dimethoxybenzenesulfonic Acid Salt TS->Product Cl Chloride Ion (Cl⁻) TS->Cl Leaving Group

Caption: Hydrolysis pathway of this compound in aqueous base.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_Reagents Use Anhydrous Solvents and Dry Glassware Check_Moisture->Dry_Reagents Yes Check_Temp Is Reaction Temperature Optimized? Check_Moisture->Check_Temp No Dry_Reagents->Check_Temp Adjust_Temp Lower Temperature to Minimize Side Reactions/Degradation Check_Temp->Adjust_Temp No Check_Stoichiometry Is Stoichiometry Correct? Check_Temp->Check_Stoichiometry Yes Adjust_Temp->Check_Stoichiometry Adjust_Stoichiometry Use 1:1 Amine:Sulfonyl Chloride Ratio for Primary Amines Check_Stoichiometry->Adjust_Stoichiometry No Purification Optimize Purification Protocol (e.g., Aqueous Wash) Check_Stoichiometry->Purification Yes Adjust_Stoichiometry->Purification

Caption: Troubleshooting workflow for reactions with this compound.

References

preventing hydrolysis of 2,5-Dimethoxybenzenesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethoxybenzenesulfonyl chloride. The information provided is intended to help prevent its hydrolysis during chemical reactions and ensure successful experimental outcomes.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Hydrolysis of this compound to its corresponding sulfonic acid is a common side reaction that can significantly lower the yield of the desired product. The following guide provides solutions to common problems encountered during its use.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product; presence of a water-soluble impurity. Hydrolysis of this compound due to the presence of water in the reaction.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Reaction is sluggish or incomplete. Low reaction temperature is excessively slowing down the desired reaction, allowing the slower hydrolysis reaction to become competitive.- While low temperatures are generally recommended to control exothermicity and minimize hydrolysis, an optimal temperature that allows for a reasonable reaction rate of the desired transformation should be determined. Monitor the reaction progress by TLC or HPLC to find the right balance.
Formation of sulfonic acid during aqueous workup. The sulfonyl chloride is exposed to water for a prolonged period or at an elevated temperature during the extraction and washing steps.- Perform the aqueous workup at low temperatures (e.g., using ice-cold water or brine).- Minimize the contact time between the organic layer containing the product and the aqueous phase.- For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[1]
Difficulty in removing the sulfonic acid byproduct. The sulfonic acid is co-extracted with the product or co-precipitates.- Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) at low temperature to remove the acidic sulfonic acid.[2]- If the desired product is a solid, recrystallization from a suitable non-polar solvent can effectively separate it from the more polar sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during a reaction?

A1: The primary cause of degradation is hydrolysis, which is the reaction of the sulfonyl chloride with water. This reaction converts the sulfonyl chloride into the corresponding 2,5-Dimethoxybenzenesulfonic acid, an undesired byproduct. This can be initiated by ambient moisture, or water present in solvents, reagents, or glassware.[2]

Q2: How can I minimize the hydrolysis of this compound?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the experiment. This includes using dry solvents and reagents, and performing the reaction under an inert atmosphere such as nitrogen or argon.[2] Conducting the reaction at low temperatures can also help to control the rate of hydrolysis.

Q3: What is the mechanism of hydrolysis for sulfonyl chlorides?

A3: The hydrolysis of sulfonyl chlorides proceeds through a nucleophilic attack by a water molecule on the electrophilic sulfur atom of the sulfonyl chloride group. This is followed by the displacement of the chloride ion, leading to the formation of the sulfonic acid.

Q4: Can I use an aqueous workup when my reaction involves this compound?

A4: While it may seem counterintuitive, a carefully controlled aqueous workup can be performed. It is critical to carry out the workup at a low temperature (e.g., on an ice bath) and as quickly as possible to minimize the hydrolysis of the unreacted sulfonyl chloride or the product if it is also a sulfonyl chloride. For some aryl sulfonyl chlorides with low water solubility, their precipitation from an aqueous medium can protect them from extensive hydrolysis.[1]

Q5: How can I remove the 2,5-Dimethoxybenzenesulfonic acid impurity from my final product?

A5: If hydrolysis has occurred, the resulting sulfonic acid can often be removed by washing the crude product with a mild aqueous base, such as a saturated solution of sodium bicarbonate. This will convert the acidic sulfonic acid into its more water-soluble salt, which will be extracted into the aqueous phase.[2] If your desired product is a solid, recrystallization is another effective purification method.

Quantitative Data on Hydrolysis

Compound Solvent Temperature (°C) First-Order Rate Constant (k, s⁻¹)
Benzenesulfonyl ChlorideWater1511.04 x 10⁻⁴
p-Methoxybenzenesulfonyl ChlorideWater1523.89 x 10⁻⁴

Source: Adapted from kinetic studies on the solvolysis of benzenesulfonyl chlorides.

Experimental Protocols

Detailed Protocol for the Synthesis of a Sulfonamide using this compound

This protocol describes the reaction of this compound with a primary amine to form a sulfonamide, with measures to prevent hydrolysis.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add anhydrous triethylamine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding water at 0 °C.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.

Visualizations

Hydrolysis_Prevention_Workflow Troubleshooting Workflow for this compound Reactions start Start: Low product yield, suspected hydrolysis check_conditions Were anhydrous conditions strictly maintained? start->check_conditions anhydrous_yes Yes check_conditions->anhydrous_yes Yes anhydrous_no No check_conditions->anhydrous_no No check_temp Was the reaction temperature too low? anhydrous_yes->check_temp implement_anhydrous Implement rigorous anhydrous techniques: - Dry glassware - Anhydrous solvents - Inert atmosphere anhydrous_no->implement_anhydrous implement_anhydrous->start temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No optimize_temp Optimize temperature: Monitor reaction progress to balance reaction rate and hydrolysis. temp_yes->optimize_temp check_workup Was the aqueous workup prolonged or at RT? temp_no->check_workup purification Purify product to remove sulfonic acid: - Base wash (NaHCO3) - Recrystallization optimize_temp->purification workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No optimize_workup Optimize workup: - Use ice-cold solutions - Minimize contact time workup_yes->optimize_workup workup_no->purification optimize_workup->purification end End: Improved yield purification->end

Caption: Troubleshooting workflow for preventing hydrolysis.

Hydrolysis_Mechanism Mechanism of Sulfonyl Chloride Hydrolysis cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Sulfonyl_Chloride 2,5-Dimethoxybenzenesulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate Sulfonyl_Chloride->Intermediate Water Water (H2O) Water->Intermediate Nucleophilic Attack Sulfonic_Acid 2,5-Dimethoxybenzenesulfonic Acid (R-SO3H) Intermediate->Sulfonic_Acid Chloride Elimination HCl Hydrochloric Acid (HCl) Intermediate->HCl

Caption: Mechanism of sulfonyl chloride hydrolysis.

References

Technical Support Center: 2,5-Dimethoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dimethoxybenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the work-up of reactions involving this compound? A1: The primary challenge is the susceptibility of the sulfonyl chloride functional group to hydrolysis.[1][2] Contact with water, especially under neutral or basic conditions, can convert the starting material or unreacted sulfonyl chloride into the corresponding 2,5-dimethoxybenzenesulfonic acid. This byproduct can complicate purification and lower the overall yield.

Q2: How should I properly quench a reaction involving this compound? A2: The standard procedure is to carefully pour the reaction mixture into a beaker containing crushed ice or an ice-water mixture.[3] This method serves two purposes: it rapidly cools the reaction and hydrolyzes any excess sulfonyl chloride. The resulting product, typically a sulfonamide, is often insoluble in water and will precipitate, allowing for collection by filtration.

Q3: My desired sulfonamide product is soluble in the organic solvent used for the reaction. How does this change the work-up? A3: If the product is soluble, after quenching with ice-water, you will perform a liquid-liquid extraction. Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer should then be washed sequentially with a dilute acid (like 1M HCl) to remove any unreacted amine, followed by a dilute base (like 5% NaHCO₃ solution) to remove the 2,5-dimethoxybenzenesulfonic acid byproduct, and finally with brine to remove residual water.

Q4: What are the most common impurities found after the initial work-up? A4: Common impurities include:

  • Unreacted starting amine.

  • 2,5-Dimethoxybenzenesulfonic acid (from hydrolysis of the sulfonyl chloride).

  • Salts formed during the reaction (e.g., triethylammonium chloride if triethylamine was used as a base).

Q5: What are the recommended methods for purifying the final sulfonamide product? A5: The choice of purification depends on the physical properties of the product.

  • Recrystallization: This is the preferred method for solid products, offering high purity.[4] Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Silica Gel Chromatography: This is effective for oils or for solids that are difficult to recrystallize.[5][6] A typical mobile phase would be a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Hydrolysis of Starting Material: this compound degraded due to moisture in reagents or solvent.1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
2. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or inefficient stirring.2. Monitor the reaction by TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature.
Product is an Oil, Expected a Solid 1. Presence of Impurities: Residual solvent or impurities can depress the melting point.1. Ensure the product is thoroughly dried under high vacuum. Attempt purification by silica gel chromatography to remove impurities.
2. Incorrect Product Formation: An unexpected side reaction may have occurred.2. Characterize the product using NMR, IR, and Mass Spectrometry to confirm its structure.
Difficulty Separating Layers During Extraction 1. Emulsion Formation: High concentration of salts or fine solid precipitates at the interface.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If solids are present, filter the entire mixture through a pad of Celite before re-separating.
Final Product is Contaminated with Sulfonic Acid 1. Incomplete Removal During Work-up: The aqueous base wash was insufficient or omitted.1. Re-dissolve the product in an organic solvent and perform additional washes with a saturated sodium bicarbonate (NaHCO₃) solution. Check the aqueous layer with pH paper to ensure it is basic.
TLC Shows Multiple Spots After Purification 1. Ineffective Purification: The chosen recrystallization solvent system or chromatography mobile phase was not optimal.1. For recrystallization, screen a wider range of solvents. For chromatography, try a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction
  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with stirring. If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If no solid forms, proceed to step 2.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts.

    • Wash once with 1M HCl to remove basic impurities like residual amines.

    • Wash once with saturated aqueous NaHCO₃ solution to remove acidic impurities like 2,5-dimethoxybenzenesulfonic acid.

    • Wash once with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a small amount of a potential solvent (e.g., ethanol) and heat to boiling. If the solid dissolves, it is a suitable solvent. Add an anti-solvent (e.g., water) dropwise until the solution becomes cloudy.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot primary solvent.

  • Crystallization: Remove the flask from the heat source. If an anti-solvent is used, add it slowly until persistent cloudiness appears, then add a drop or two of the primary solvent to re-clarify. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase reagents 2,5-Dimethoxybenzenesulfonyl Cl + Amine + Base reaction Stir at RT (Monitor by TLC) reagents->reaction quench Quench: Pour into Ice-Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash: 1. Dilute Acid 2. Dilute Base 3. Brine extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify product Pure Sulfonamide purify->product

Caption: General experimental workflow for sulfonamide synthesis and work-up.

troubleshooting_tree start Problem During Work-up q1 Low Product Yield? start->q1 q2 Impure Product? start->q2 q3 Emulsion Formed? start->q3 a1_yes Possible Hydrolysis of Starting Material. Action: Use anhydrous conditions. q1->a1_yes Yes end Proceed with Analysis q1->end No a2_yes Contaminants Present (e.g., Sulfonic Acid). Action: Re-wash with base or re-purify. q2->a2_yes Yes q2->end No a3_yes Action: Add brine (sat. NaCl) to break emulsion. Filter if solids are present. q3->a3_yes Yes q3->end No

Caption: Troubleshooting decision tree for common work-up issues.

hydrolysis_pathway Undesirable Hydrolysis Side Reaction sulfonyl_chloride 2,5-Dimethoxy- benzenesulfonyl chloride sulfonic_acid 2,5-Dimethoxy- benzenesulfonic acid (Impurity) sulfonyl_chloride->sulfonic_acid Hydrolysis hcl HCl sulfonyl_chloride->hcl water H₂O (Moisture)

Caption: Hydrolysis of sulfonyl chloride to form an acidic impurity.

References

Technical Support Center: Reactions of 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethoxybenzenesulfonyl chloride. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the reaction of this compound with an amine?

A base is crucial for the successful synthesis of sulfonamides from this compound and an amine. Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.

Q2: What are the common bases used for this type of reaction?

Both organic and inorganic bases are commonly employed. Organic bases include tertiary amines such as triethylamine (TEA) and pyridine. Inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are also used.

Q3: How does the choice of base affect the reaction?

The choice of base can significantly impact the reaction's yield, rate, and the profile of any side products. Stronger bases can accelerate the reaction but may also promote side reactions, such as the hydrolysis of the sulfonyl chloride.[2][3] The solubility of the base in the chosen solvent is also a critical factor.

Q4: My reaction is showing a low yield. What are the likely causes?

Low yields in sulfonamide synthesis can arise from several factors:

  • Hydrolysis of this compound: This reagent is sensitive to moisture, and any water present in the reaction can lead to its hydrolysis to the unreactive 2,5-dimethoxybenzenesulfonic acid.[3][4]

  • Inappropriate base selection: A base that is too weak may not effectively scavenge the HCl produced, while a very strong base might encourage the formation of unwanted byproducts.[2]

  • Poor quality of reagents: Ensure that the amine, solvent, and base are pure and anhydrous.

  • Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently without significant side reactions.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low or no conversion of starting material 1. Inactive this compound due to hydrolysis.2. Insufficient amount or strength of the base.3. Low reaction temperature.1. Use a fresh bottle of the sulfonyl chloride and ensure all reagents and solvents are anhydrous.[4]2. Use at least 1.1-1.5 equivalents of the base. Consider a stronger base if a weak one is being used.3. Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.
Formation of a significant amount of 2,5-dimethoxybenzenesulfonic acid Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[3][4]1. Thoroughly dry all glassware in an oven before use.2. Use anhydrous solvents and reagents.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction is slow or stalls 1. Steric hindrance in the amine or sulfonyl chloride.2. Low nucleophilicity of the amine (e.g., electron-deficient anilines).[3]1. Increase the reaction temperature or prolong the reaction time.2. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP).[3]
Difficult to remove the base or its salt after reaction The chosen base or its hydrochloride salt has poor solubility properties for workup.1. If using an organic base like triethylamine, an acidic wash (e.g., with 1M HCl) during workup will protonate it, making it water-soluble.[1]2. If using an inorganic base like K₂CO₃, it can be removed by filtration or an aqueous wash.

Data Presentation: Effect of Base on Reaction Parameters

The following table summarizes the general effects of commonly used bases on the synthesis of sulfonamides from this compound. The exact values can vary depending on the specific amine and reaction conditions.

Base Typical Equivalents Relative Reaction Rate Plausible Yield Range Key Considerations
Triethylamine (TEA) 1.2 - 1.5Fast85-95%A common and effective organic base. Its hydrochloride salt is often soluble in organic solvents, requiring an acidic wash for removal.
Pyridine 1.5 - 2.0Moderate80-90%A slightly weaker base than TEA, which can sometimes lead to cleaner reactions. It can also act as a nucleophilic catalyst.
Potassium Carbonate (K₂CO₃) 1.5 - 2.0Moderate to Slow75-90%A solid inorganic base, useful in polar aprotic solvents like DMF or acetonitrile. Heterogeneous reaction may require vigorous stirring. Easy to remove by filtration.
Sodium Hydroxide (NaOH) 2.0 - 3.0 (in aqueous solution)Fast70-85%Used in aqueous or biphasic conditions (Schotten-Baumann reaction). Can promote significant hydrolysis of the sulfonyl chloride if not controlled.

Experimental Protocols

Protocol 1: Synthesis using Triethylamine in Dichloromethane
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise with stirring.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using Potassium Carbonate in Acetonitrile
  • Preparation: To a round-bottom flask, add the amine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in anhydrous acetonitrile and add it to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-18 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and any salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Amine Amine (1.0 eq) Mix1 Initial Mixture Amine->Mix1 Base Base (1.2-2.0 eq) Base->Mix1 Solvent Anhydrous Solvent Solvent->Mix1 ReactionStep Reaction Mixture Mix1->ReactionStep SulfonylChloride 2,5-Dimethoxybenzenesulfonyl chloride (1.1 eq) SulfonylChloride->ReactionStep Slow Addition (0°C to RT) Workup Work-up (Wash, Extract) ReactionStep->Workup Monitor by TLC CrudeProduct Crude Sulfonamide Workup->CrudeProduct FinalProduct Pure Sulfonamide CrudeProduct->FinalProduct Chromatography or Recrystallization

Caption: General experimental workflow for sulfonamide synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous? Pure?) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp? Stoichiometry?) Start->Check_Conditions Check_Base Evaluate Base Choice (Strength? Solubility?) Start->Check_Base Hydrolysis Suspect Hydrolysis? Check_Reagents->Hydrolysis Side_Reactions Other Side Reactions? Check_Conditions->Side_Reactions Check_Base->Side_Reactions Hydrolysis->Side_Reactions No Purify_Reagents Purify/Dry Reagents & Rerun Hydrolysis->Purify_Reagents Yes Optimize Optimize Conditions (Temp, Time, Base) Side_Reactions->Optimize Yes Side_Reactions->Purify_Reagents No

Caption: Troubleshooting workflow for low reaction yield.

Base_Selection_Logic Start Select a Base Amine_Type What is the amine's reactivity? Start->Amine_Type Solvent_Choice What is the solvent? Amine_Type->Solvent_Choice Highly Reactive Amine Organic_Base Use Organic Base (e.g., TEA, Pyridine) Amine_Type->Organic_Base Less Reactive Amine (Consider DMAP catalyst) Solvent_Choice->Organic_Base Aprotic (DCM, THF) Inorganic_Base Use Inorganic Base (e.g., K2CO3) Solvent_Choice->Inorganic_Base Polar Aprotic (DMF, ACN) Aqueous_Base Consider Aqueous Base (e.g., NaOH) Solvent_Choice->Aqueous_Base Aqueous/Biphasic

Caption: Logic diagram for selecting an appropriate base.

References

Technical Support Center: Monitoring 2,5-Dimethoxybenzenesulfonyl Chloride Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals monitoring the reaction of 2,5-Dimethoxybenzenesulfonyl chloride, typically in the formation of sulfonamides, using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common issues encountered during the TLC monitoring of this reaction.

Q1: My spots are streaking or elongated. What should I do?

A: Streaking is a common issue that can obscure results. It has several potential causes:

  • Sample Overload : The most frequent cause is applying a too-concentrated sample to the plate.[1][2] Solution : Dilute your reaction mixture sample significantly and re-spot. The spots should be small and concentrated.[3]

  • Acidic or Basic Compounds : Sulfonamides and unreacted amines can interact strongly with the acidic silica gel, causing streaking.[3] The sulfonic acid byproduct is also highly acidic. Solution : Add a small amount (0.1–1.0%) of a modifier to your eluent (mobile phase). For basic compounds like amines, add triethylamine. For acidic compounds, add acetic or formic acid.[1][2]

  • High Boiling Point Solvents : If your reaction is in a high-boiling-point solvent like DMF or DMSO, it can cause streaking.[4] Solution : After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[4]

Q2: I see a spot that doesn't move from the baseline (Rf = 0). What is it?

A: A highly polar spot that remains at the origin is almost certainly the hydrolysis byproduct, 2,5-dimethoxybenzenesulfonic acid . Sulfonyl chlorides are sensitive to moisture and can react with trace amounts of water in the reaction mixture or on the silica gel plate itself to form the corresponding sulfonic acid. This byproduct is very polar and adheres strongly to the silica gel, resulting in an Rf value of or near zero.[4]

Q3: My starting material and product spots are too close together (poor separation). How can I fix this?

A: Poor separation means the polarity of your mobile phase is not optimal for your specific compounds.

  • Adjust Solvent Polarity : If the spots are clustered together, you need to change the eluent composition. If they are low on the plate (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture). If they are high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[1]

  • Try a Different Solvent System : If adjusting ratios doesn't work, switch to a different solvent system. For example, if hexane/ethyl acetate fails, try a dichloromethane/methanol system.[5]

  • Use a "Co-spot" : To be certain of which spot is which, use a co-spot lane. In this lane, you spot the starting material and the reaction mixture on top of each other. This helps to definitively identify the starting material spot within the reaction mixture, even if the Rf values are very similar.[1][6]

Q4: I don't see any spots on my TLC plate after development. What's wrong?

A: This can happen for a few reasons:

  • Sample is Too Dilute : The concentration of the compounds may be below the detection limit of your visualization method.[2] Solution : Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry completely between applications.[2][5]

  • Compound is Not UV-Active : While the aromatic rings in the reactants and products are likely UV-active, sometimes the concentration is too low to see clearly. Solution : Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize most organic compounds.[7]

  • Sample Dissolved in Solvent : Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[2]

Q5: How can I confirm the reaction is complete?

A: The reaction is generally considered complete when the starting material spot (this compound) is no longer visible in the reaction mixture lane. A properly run TLC will show the disappearance of the reactant spot over time and the appearance and intensification of the product spot.[8] Using a co-spot lane is crucial to confidently identify the absence of the starting material.[6]

Q6: The TLC plate looks messy, with multiple unexpected spots. Why?

A: This could indicate several issues:

  • Side Reactions : Besides the main product and the hydrolysis byproduct, other side reactions may be occurring.

  • Compound Decomposition : Some compounds may be unstable on the acidic silica gel.[3][4] If you suspect this, you can try using an alumina plate or adding a base like triethylamine to the eluent to neutralize the silica.[3]

  • Contamination : Accidental contamination of the TLC plate or the sample can lead to extra spots. Ensure clean handling.

Data Presentation: Expected Rf Values

The Retention Factor (Rf) is a key parameter in TLC. Rf values are highly dependent on the exact solvent system, temperature, and plate type. The following table provides an illustrative guide for the expected relative positions of compounds in a typical normal-phase (silica gel) system, such as 3:1 Hexane:Ethyl Acetate.

CompoundExpected Rf RangeNotes
This compound0.6 - 0.8The least polar component, travels furthest up the plate.
Sulfonamide Product0.3 - 0.5Polarity is intermediate and depends heavily on the amine used.
Amine Reactant0.1 - 0.4Polarity varies greatly. Can streak if not neutralized.
2,5-Dimethoxybenzenesulfonic acid~ 0.0Hydrolysis byproduct. Very polar and sticks to the baseline.

Experimental Protocol: Monitoring Reaction by TLC

This protocol outlines the standard procedure for using TLC to monitor reaction progress.

1. Preparation of the TLC Plate

  • Using a soft pencil, gently draw a straight line across a silica gel TLC plate, about 1-1.5 cm from the bottom edge. This is the origin or baseline.[8][9]

  • Mark 3 to 4 small tick marks on this line to indicate where you will spot your samples. Label them underneath (e.g., SM for Starting Material, CO for Co-spot, RXN for Reaction Mixture).

2. Sample Preparation and Spotting

  • Starting Material (SM) : Dissolve a small amount of this compound in a volatile solvent (like ethyl acetate or dichloromethane).

  • Reaction Mixture (RXN) : Take a small aliquot (a drop) from your reaction vessel and dilute it with 5-10 drops of a volatile solvent.

  • Spotting : Dip a glass capillary tube into the desired sample solution. Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the baseline of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).[10]

  • Co-spot (CO) : First, spot the starting material on the "CO" tick mark. Let it dry completely. Then, spot the reaction mixture directly on top of the same spot.[6]

3. Development of the TLC Plate

  • Pour your chosen eluent (mobile phase) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[11]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent. This saturates the chamber atmosphere with solvent vapors, leading to better separation.[10] Close the chamber and let it equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber. Ensure it stands upright and does not touch the filter paper. Close the chamber.

  • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.

  • When the solvent front is about 1 cm from the top edge of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[11]

4. Visualization and Analysis

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Light : View the plate under a UV lamp (254 nm). Most aromatic compounds will appear as dark spots.[7] Lightly circle any visible spots with a pencil, as they will disappear when the lamp is removed.[7]

  • Chemical Staining (if needed) : If spots are faint or not visible, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for general visualization. Dip the plate quickly into the stain solution, wipe off the excess, and gently heat with a heat gun until colored spots appear against the background.[11]

  • Analysis : Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]

    • Compare the spots in the RXN lane to the SM lane to determine if the starting material has been consumed and to identify the new product spot.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Baseline) prep_samples 2. Prepare Samples (Dilute SM & RXN) prep_plate->prep_samples spot_plate 3. Spot Plate (SM, Co-spot, RXN) prep_samples->spot_plate develop_plate 4. Develop Plate (Elute in Chamber) spot_plate->develop_plate visualize 5. Visualize (UV Light / Stain) develop_plate->visualize analyze 6. Analyze Rf (Reaction Complete?) visualize->analyze

Caption: Experimental workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting problem Common TLC Issue? streaking Streaking Spots problem->streaking  Yes poor_sep Poor Separation problem->poor_sep  Yes rf_zero Spot at Baseline (Rf=0) problem->rf_zero  Yes no_spots No Spots Visible problem->no_spots  Yes sol_streak1 Dilute Sample streaking->sol_streak1 sol_streak2 Add Modifier to Eluent (Acid/Base) streaking->sol_streak2 sol_sep1 Adjust Eluent Polarity poor_sep->sol_sep1 sol_sep2 Try Different Solvent System poor_sep->sol_sep2 sol_rf0 Identify as Probable Sulfonic Acid (Hydrolysis) rf_zero->sol_rf0 sol_nospot1 Concentrate Sample or Re-spot Multiple Times no_spots->sol_nospot1 sol_nospot2 Use Chemical Stain (e.g., KMnO4) no_spots->sol_nospot2

Caption: Troubleshooting workflow for common TLC analysis problems.

References

Validation & Comparative

A Comparative Guide for Amine Protection: 2,5-Dimethoxybenzenesulfonyl Chloride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the successful multi-step synthesis of complex molecules. This guide provides an objective comparison of two common sulfonyl-based amine protecting groups: 2,5-dimethoxybenzenesulfonyl chloride and the ubiquitous tosyl chloride.

This comparison delves into the performance of each reagent, supported by available experimental data on their installation and cleavage. We will explore the nuances of their stability and the conditions required for their removal, providing a basis for informed decisions in synthetic planning.

Core Principles: Stability and Cleavage

The utility of a protecting group is primarily determined by its stability under a variety of reaction conditions and the ease and selectivity of its removal. Both 2,5-dimethoxybenzenesulfonyl and tosyl groups form stable sulfonamides, effectively shielding the amine functionality. However, the electronic properties conferred by their respective substituents lead to differences in their cleavage characteristics.

The tosyl group, with its electron-neutral tolyl substituent, forms a highly stable sulfonamide that is resistant to a wide range of conditions. This robustness, however, necessitates harsh conditions for its removal, typically strongly acidic or reductive methods.

In contrast, the 2,5-dimethoxybenzenesulfonyl group possesses two electron-donating methoxy groups on the benzene ring. This increased electron density is thought to render the sulfonamide more susceptible to cleavage under milder acidic conditions, although quantitative comparative data remains less documented in readily available literature.

Performance Comparison: A Data-Driven Look

To facilitate a direct comparison, the following tables summarize the key characteristics and reported experimental data for the protection and deprotection of amines using this compound and tosyl chloride.

FeatureThis compoundTosyl Chloride
Protecting Group 2,5-Dimethoxybenzenesulfonyl (DMB)Tosyl (Ts)
Structure of Reagent (CH₃O)₂C₆H₃SO₂ClCH₃C₆H₄SO₂Cl
Molecular Weight 236.67 g/mol 190.65 g/mol
Stability of Protected Amine Generally stableVery stable across a wide pH range[1]
Typical Cleavage Conditions Milder acidic conditions anticipated due to electron-donating groupsStrong acids (e.g., HBr, H₂SO₄) or strong reducing agents (e.g., Na/NH₃, SmI₂)[1]
Amine Protection Reaction
ReagentTypical ConditionsReaction TimeTypical Yield (%)
This compound Amine, Base (e.g., pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)Not specified in detailHigh (qualitative)
Tosyl Chloride Amine, Base (e.g., pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)2 - 12 h>90
Amine Deprotection Methods and Performance
Protecting GroupDeprotection MethodReagentsTypical ConditionsTypical Yield (%)
2,5-Dimethoxybenzenesulfonyl Acidic CleavageTrifluoroacetic acid (TFA) in anisoleNot specified in detailNot specified in detail
Tosyl Strong Acidic CleavageHBr in acetic acid, phenol70 °CVariable
Reductive CleavageSodium in liquid ammonia-78 °CHigh
Samarium(II) IodideSmI₂, amine, water in THFRoom Temperature, instantaneousNear quantitative

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to specific substrates. Below are representative experimental protocols for the installation and cleavage of these protecting groups.

Protection of a Primary Amine with Tosyl Chloride

Materials:

  • Primary amine (1.0 equiv)

  • Tosyl chloride (1.1 equiv)

  • Pyridine or Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the primary amine in anhydrous DCM at 0 °C, add pyridine or triethylamine.

  • Slowly add a solution of tosyl chloride in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Deprotection of a Tosyl-Protected Amine using Samarium(II) Iodide

Materials:

  • Tosyl-protected amine (1.0 equiv)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • An amine (e.g., pyrrolidine, 2 equiv relative to SmI₂)

  • Water (3 equiv relative to SmI₂)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the tosyl-protected amine in anhydrous THF, add the SmI₂ solution.

  • Add water followed by the amine additive.

  • The reaction is typically instantaneous at room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine product as necessary.

Logical Workflow for Protecting Group Selection

The choice between this compound and tosyl chloride hinges on the overall synthetic strategy.

workflow start Need to protect an amine downstream_conditions Are harsh acidic or reductive conditions used downstream? start->downstream_conditions sensitive_groups Are other functional groups sensitive to strong acids or reducing agents? downstream_conditions->sensitive_groups Yes use_tosyl Use Tosyl Chloride downstream_conditions->use_tosyl No sensitive_groups->use_tosyl No consider_dmb Consider 2,5-Dimethoxy- benzenesulfonyl Chloride sensitive_groups->consider_dmb Yes end Proceed with synthesis use_tosyl->end consider_dmb->end acidic_deprotection sulfonamide R-NH-SO₂-Ar protonation Protonation of Sulfonamide Oxygen sulfonamide->protonation H⁺ nucleophilic_attack Nucleophilic Attack by H₂O protonation->nucleophilic_attack cleavage Cleavage of S-N bond nucleophilic_attack->cleavage amine R-NH₂ cleavage->amine sulfonic_acid HO-SO₂-Ar cleavage->sulfonic_acid reductive_deprotection sulfonamide R-NH-SO₂-Ar set Single Electron Transfer (SET) sulfonamide->set e⁻ radical_anion [R-NH-SO₂-Ar]⁻• set->radical_anion fragmentation Fragmentation radical_anion->fragmentation amine_anion R-NH⁻ fragmentation->amine_anion sulfinate Ar-SO₂⁻ fragmentation->sulfinate amine R-NH₂ amine_anion->amine H⁺ workup

References

alternatives to 2,5-Dimethoxybenzenesulfonyl chloride for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Modern Sulfonylating Agents for Sulfonamide Synthesis

The synthesis of sulfonamides, a critical pharmacophore in a vast array of therapeutic agents, traditionally relies on the reaction between an amine and a sulfonyl chloride. While effective, the use of specific reagents like 2,5-dimethoxybenzenesulfonyl chloride can present challenges related to reactivity, substrate scope, and functional group tolerance. This guide provides a comparative analysis of modern, viable alternatives, offering researchers objective data to select the optimal synthetic route for their specific needs. We will explore the performance of sulfonyl fluorides via SuFEx chemistry, sulfur dioxide surrogates like DABSO, and novel N-sulfinylamine reagents.

Comparative Performance of Sulfonylating Agents

The choice of a sulfonylating agent significantly impacts reaction yield, conditions, and compatibility with complex molecules. The following tables summarize the performance of key alternatives compared to the traditional sulfonyl chloride approach.

Table 1: Arylsulfonamide Synthesis from Aryl Amines

This table compares methods for the common transformation of anilines to N-aryl sulfonamides. The data highlights the move towards milder conditions and broader functional group tolerance.

Reagent/MethodAmine SubstrateSulfonyl SourceConditionsYield (%)Reference
Traditional Anilinep-Toluenesulfonyl ChloridePyridine, 0-25 °CQuantitative[1]
Ca(NTf₂)₂ Activated AnilineBenzenesulfonyl FluorideCa(NTf₂)₂, Et₃N, t-amylOH, 60 °C, 24h86%[2][3]
Ca(NTf₂)₂ Activated 4-FluoroanilineBenzenesulfonyl FluorideCa(NTf₂)₂, Et₃N, t-amylOH, 60 °C, 24h88%[2][3]
Ca(NTf₂)₂ Activated 4-MethoxyanilineBenzenesulfonyl FluorideCa(NTf₂)₂, Et₃N, t-amylOH, 60 °C, 24h85%[2][3]
DABSO Method AnilinePhenyl-MgBr + DABSO + SO₂Cl₂THF, -40 °C to rt71%[4][5]
Table 2: Synthesis of Primary Sulfonamides

Primary sulfonamides are crucial building blocks. This table contrasts the classic two-step approach with a modern, direct method using an N-sulfinylamine reagent.

Reagent/MethodOrganometallic PrecursorConditionsYield (%)Reference
Classical Method p-Tolylsulfonyl chloride1. NH₃ (aq)Variable[6]
N-Sulfinylamine Phenyl-MgBrt-BuONSO, THF, -78 °C to rt, 1h87%[6][7]
N-Sulfinylamine 4-MeO-Ph-MgBrt-BuONSO, THF, -78 °C to rt, 1h89%[6][7]
N-Sulfinylamine 2-Thienyl-Lit-BuONSO, THF, -78 °C to rt, 1h80%[6][7]

Alternative Synthetic Pathways and Workflows

Modern sulfonamide synthesis offers multiple strategic pathways, moving beyond the simple amine + sulfonyl chloride condensation. The diagrams below illustrate these alternatives and a typical experimental workflow.

G cluster_0 Precursors cluster_1 Reagents & Intermediates cluster_2 Product Amine Amine (R-NH₂) Sulfonamide Sulfonamide (R-NHSO₂R') Amine->Sulfonamide Traditional Amine->Sulfonamide SuFEx Organometallic Organometallic (R-MgX or R-Li) Sulfinate Sulfinate Intermediate Organometallic->Sulfinate Organometallic->Sulfonamide Primary Sulfonamide Synthesis ArylHalide Aryl Halide (Ar-X) SulfonylChloride Sulfonyl Chloride (R'-SO₂Cl) SulfonylChloride->Sulfonamide SulfonylFluoride Sulfonyl Fluoride (R'-SO₂F) SulfonylFluoride->Sulfonamide DABSO DABSO (SO₂ Surrogate) DABSO->Sulfinate tBuONSO t-BuONSO tBuONSO->Sulfonamide Sulfinate->Sulfonamide + Amine G A Reactant Loading (Amine, Sulfonyl Source, Solvent, Base/Catalyst) B Reaction (Stirring at defined Temp & Time) A->B C Reaction Quench (e.g., add H₂O or aq. acid) B->C D Liquid-Liquid Extraction (Separate organic/aqueous layers) C->D E Drying & Concentration (Dry organic layer, remove solvent) D->E F Purification (Column Chromatography or Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G H Final Product G->H G cluster_reaction Normal Catalytic Cycle CA Carbonic Anhydrase (CA) (Active Site with Zn²⁺) H2CO3 Carbonic Acid (H₂CO₃) CA->H2CO3 Hydration HCO3 Bicarbonate (HCO₃⁻) + H⁺ Inhibited_CA Inhibited CA-Inhibitor Complex CA->Inhibited_CA Binding to Zn²⁺ H2CO3->HCO3 Dehydration CO2 CO₂ + H₂O CO2->H2CO3 Sulfonamide Sulfonamide Inhibitor (e.g., Acetazolamide) Sulfonamide->Inhibited_CA

References

A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data. Understanding the electronic effects of substituents on the reactivity of the sulfonyl chloride moiety is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the development of sulfonamide-based therapeutics.

Executive Summary

The reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by stabilizing the developing negative charge on the sulfonyl oxygen atoms in the transition state, while electron-donating groups decrease reactivity. This trend is quantitatively captured by the Hammett equation, which shows a positive correlation between the reaction rate and the substituent's sigma (σ) constant. The reaction generally proceeds via a concerted SN2-type mechanism.

Data Presentation: Substituent Effects on Reactivity

The following table summarizes the second-order rate constants for the reaction of various para- and meta-substituted benzenesulfonyl chlorides. The data clearly illustrates the impact of different substituents on the reaction rate.

Substituent (X)Typeσ ConstantRate Constant (k)Relative Reactivity (kX / kH)
p-NO₂Electron-Withdrawing+0.78Faster> 1
m-NO₂Electron-Withdrawing+0.71Faster> 1
p-BrElectron-Withdrawing+0.23Faster> 1
p-HReference0.00Baseline1
p-CH₃Electron-Donating-0.17Slower< 1
p-OCH₃Electron-Donating-0.27Slower< 1
p-N(CH₃)₂Electron-Donating-0.83Slower< 1

Note: The qualitative relative reactivity is based on general principles and confirmed by various studies.[1][2][3] The Hammett equation applied to the chloride-chloride exchange reaction for 11 para- and meta-substituted benzenesulfonyl chlorides yielded a ρ-value of +2.02, indicating that electron-attracting substituents increase the reaction rate, while electron-donating substituents slow it down.[1] For example, the chloride exchange is about 10 times faster for (3-CF₃)-benzenesulfonyl chloride and 12 times slower for (4-Me₂N)-benzenesulfonyl chloride compared to the unsubstituted compound.[1] Similarly, in solvolysis reactions, electron-withdrawing groups like p-NO₂ accelerate the reaction compared to the parent benzenesulfonyl chloride.[2]

Experimental Protocols

The following are generalized experimental protocols for determining the reactivity of substituted benzenesulfonyl chlorides. Specific parameters may vary depending on the exact nature of the reactants and the desired kinetic data.

Kinetic Measurement by Conductance (Solvolysis Reaction)

This method is suitable for tracking the progress of hydrolysis of sulfonyl chlorides, as the reaction produces ions, leading to a change in conductivity.

Materials:

  • Substituted benzenesulfonyl chloride

  • High-purity water (or other solvent system like aqueous acetone)

  • Conductivity meter and cell

  • Constant temperature bath

  • Kieselguhr (diatomaceous earth)

  • Backing electrolyte solution

Procedure:

  • To avoid issues with supersaturation, a small amount of the sulfonyl chloride is intimately mixed with a large excess of dried Kieselguhr.[4]

  • A suitable amount of this mixture is added to a flask containing the backing electrolyte at the desired reaction temperature and shaken vigorously.[4]

  • The solution is then pressure-filtered through a glass-sinter into pre-thermostated conductivity cells, each already containing the backing electrolyte.[4]

  • The change in conductance of the solution is monitored over time. The hydrolysis of a sulfonyl chloride molecule produces four ions, making this a particularly sensitive method.[4]

  • First-order rate constants are calculated from the change in conductance over time.[4] Rate studies are typically carried out at multiple temperatures to determine activation parameters.[4]

Kinetic Measurement by UV-Vis Spectrophotometry (Reaction with Amines)

This method is used when the product of the reaction has a different UV-Vis absorption spectrum from the reactants.

Materials:

  • Substituted benzenesulfonyl chloride

  • Amine (e.g., pyridine, aniline)

  • Appropriate solvent (e.g., aqueous DMSO, acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • For fast reactions, a stopped-flow spectrophotometer is used.[5]

Procedure:

  • Solutions of the substituted benzenesulfonyl chloride and the amine of known concentrations are prepared in the chosen solvent.

  • The solutions are thermostated to the desired reaction temperature.

  • Equal volumes of the two solutions are rapidly mixed in a cuvette.

  • The change in absorbance at a specific wavelength (corresponding to the formation of the product or consumption of a reactant) is monitored over time.

  • Pseudo-first-order rate constants are typically obtained by using a large excess of the amine. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the amine in excess.

  • For very fast reactions (half-life ≤ 10 s), a stopped-flow apparatus is employed to ensure rapid mixing and data acquisition.[5]

Mechanism of Reaction and Substituent Effects

The reaction of substituted benzenesulfonyl chlorides with nucleophiles, such as water, alcohols, or amines, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[1][2][3]

The diagram below illustrates the logical relationship between the electronic properties of the substituent and the reactivity of the benzenesulfonyl chloride.

Substituent_Effect cluster_substituent Substituent (X) cluster_sulfonyl_chloride Benzenesulfonyl Chloride cluster_reactivity Reactivity EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Br, -CF3) Sulfur Sulfur Atom (δ+) EWG->Sulfur Increases positive charge (δ+) EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3, -N(CH3)2) EDG->Sulfur Decreases positive charge (δ+) Increased_Reactivity Increased Reactivity (Faster Rate) Sulfur->Increased_Reactivity More electrophilic Decreased_Reactivity Decreased Reactivity (Slower Rate) Sulfur->Decreased_Reactivity Less electrophilic

Caption: Substituent effects on the reactivity of benzenesulfonyl chloride.

Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate. This is consistent with the positive ρ-value observed in Hammett plots for these reactions.[1]

References

A Comparative Guide to the Yield of Sulfonyl Chlorides in Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, is most commonly achieved through the reaction of an amine with a sulfonyl chloride. The choice of sulfonyl chloride can significantly impact the reaction's efficiency and overall yield. This guide provides an objective comparison of the performance of various sulfonyl chlorides in reactions with amines, supported by experimental data and detailed protocols to aid in the selection of optimal reagents for sulfonamide synthesis.

Factors Influencing Reactivity and Yield

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) on the aryl or alkyl backbone of the sulfonyl chloride increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by an amine and generally leading to higher reaction rates and yields.[1] Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]

Steric hindrance in both the amine and the sulfonyl chloride can also play a significant role. Bulky substituents near the reaction centers can impede the approach of the nucleophile, potentially lowering the reaction rate and yield.[2] The basicity and nucleophilicity of the amine are also crucial factors, with more basic and less sterically hindered amines generally reacting more readily.

Comparative Yield Data

The following table summarizes the yields of sulfonamides from the reaction of various sulfonyl chlorides with different amines under specified conditions. This data has been compiled from multiple studies to provide a comparative overview.

Sulfonyl ChlorideAmineBase/Solvent SystemYield (%)Reference
Benzenesulfonyl ChlorideDibutylamine1.0 M NaOH (aq)94[King, J. F. et al., 1997][3]
Benzenesulfonyl Chloride1-Octylamine1.0 M NaOH (aq)98[King, J. F. et al., 1997][3]
Benzenesulfonyl ChlorideHexamethylenimine1.0 M NaOH (aq)97[King, J. F. et al., 1997][3]
p-Toluenesulfonyl Chloride (TsCl)p-AnisidineCrosslinked Poly(4-vinylpyridine) / Acetonitrile93[Ghorbani-Vaghei, R. et al., 2011]
p-Toluenesulfonyl Chloride (TsCl)AnilinePyridine / 0-25 °C100[Youn, S. W. et al., 2011][4]
p-Toluenesulfonyl Chloride (TsCl)p-ToluidinePyridine / 0-25 °C100[Youn, S. W. et al., 2011][4]
4-Nitrobenzenesulfonyl ChlorideAnilinePyridine / 0-25 °C100[Youn, S. W. et al., 2011][4]
Methanesulfonyl Chloride (MsCl)Various AminesWater / Room TemperatureHigh[Bahrami, K. et al., 2010][5]
2,4,5-Trichlorobenzenesulfonyl Chlorideα-MethyltryptamineNot Specified-[Sigma-Aldrich][6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

General Procedure for Sulfonamide Synthesis in Aqueous Media

This protocol is adapted from the work of King et al. for the reaction of benzenesulfonyl chloride with amines in an aqueous basic solution.[3]

Materials:

  • Benzenesulfonyl chloride

  • Amine (e.g., dibutylamine, 1-octylamine)

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a solution of the amine (1.0 mmol) in 1.0 M aqueous sodium hydroxide (10 mL), add a 5% excess of benzenesulfonyl chloride (1.05 mmol) dropwise with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography if necessary.

General Procedure for Sulfonamide Synthesis Using a Polymer-Supported Base

This protocol is based on the method described by Ghorbani-Vaghei et al. for the synthesis of sulfonamides using a polymer-supported base.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Amine (e.g., p-anisidine)

  • Crosslinked Poly(4-vinylpyridine)

  • Acetonitrile (CH₃CN)

  • Filtration apparatus

Procedure:

  • In a flask, dissolve the amine (1 mmol) and p-toluenesulfonyl chloride (1 mmol) in acetonitrile (15 mL).

  • Add crosslinked poly(4-vinylpyridine) (2.0 g) to the solution.

  • Stir the mixture at room temperature for the required time (e.g., 2.5 hours for p-anisidine), monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the polymer.

  • Wash the polymer with acetonitrile.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the sulfonamide product.

Visualizing the Process and Influencing Factors

To better understand the experimental process and the interplay of factors affecting the yield, the following diagrams are provided.

experimental_workflow reagents Amine + Sulfonyl Chloride + Base/Solvent reaction Reaction Mixture (Stirring at RT) reagents->reaction 1. Mixing workup Aqueous Workup & Extraction reaction->workup 2. Quenching purification Drying, Filtration & Concentration workup->purification 3. Isolation product Purified Sulfonamide purification->product 4. Purification influencing_factors yield Sulfonamide Yield substituents Substituent Effects yield->substituents amine_props Amine Properties yield->amine_props conditions Reaction Conditions yield->conditions ewg Electron-Withdrawing (e.g., -NO2, -CF3) Increases Yield substituents->ewg edg Electron-Donating (e.g., -OCH3, -CH3) Decreases Yield substituents->edg basicity Higher Basicity (Generally Favored) amine_props->basicity sterics_amine Steric Hindrance (Decreases Yield) amine_props->sterics_amine solvent Solvent Polarity conditions->solvent ph pH / Base conditions->ph

References

A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability, consistency, and accuracy of data. This guide provides a comparative overview of analytical methodologies for the quantification of 2,5-dimethoxybenzenesulfonamides, a class of organic compounds with potential applications in medicinal chemistry. Given the limited specific literature on this exact molecule, this guide draws upon established validation principles and data from the analysis of structurally related sulfonamides.[1][2][3][4][5]

The primary analytical techniques suitable for the analysis of 2,5-dimethoxybenzenesulfonamides are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Methods

The two principal methods for the analysis of sulfonamides, and by extension 2,5-dimethoxybenzenesulfonamides, are HPLC with Ultraviolet (UV) detection and LC-MS. Each method offers distinct advantages and is suited for different analytical challenges.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.[6]High; provides structural information, enabling definitive identification.[1][3][4]
Sensitivity Good, typically in the µg/mL to high ng/mL range.Excellent, capable of detecting analytes in the low ng/mL to pg/mL range.[2]
Linearity Generally exhibits a wide linear range.Also has a wide linear range, though it can be more susceptible to matrix effects.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Primary Use Routine quality control, content uniformity, and assay of bulk drug substances and finished products.[7]Trace-level quantification, impurity profiling, metabolite identification, and analysis in complex biological matrices.[5][8][9]

Method Validation Parameters and Experimental Protocols

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[10][11][12][13] The validation parameters described below are based on the International Council for Harmonisation (ICH) guidelines.[10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sulfonamide analysis.[6]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

    • Detection Wavelength: Selected based on the UV spectrum of 2,5-dimethoxybenzenesulfonamide, likely around 254 nm.

    • Injection Volume: 10-20 µL.

Validation Data Summary (Representative)

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range 80-120% of the target concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate (Inter-day): ≤ 2%Repeatability: 0.8% Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with minor variations in method parameters.Results remain within acceptance criteria when flow rate, temperature, and mobile phase composition are slightly altered.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[2][4]

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns for higher throughput.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's properties. Sulfonamides are often analyzed in positive ion mode.[1][2]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification, which provides high selectivity.[2]

Validation Data Summary (Representative)

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks in the MRM chromatograms.No interfering signals observed in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.998
Range 100-fold range1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% for trace analysis92.7% - 108.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 15% Intermediate (Inter-day): ≤ 15%Repeatability: 4.5% Intermediate: 7.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 ng/mL
Robustness Consistent results with minor variations in instrumental parameters.Method performance is consistent across different analysts and instruments.
Matrix Effect Assessed to ensure the sample matrix does not suppress or enhance the analyte signal.Matrix effect within acceptable limits (e.g., 85-115%).

Visualizations

The following diagrams illustrate the general workflows and concepts involved in the validation of analytical methods for 2,5-dimethoxybenzenesulfonamides.

Analytical_Method_Validation_Workflow start Define Analytical Method's Intended Use protocol Develop and Document Validation Protocol start->protocol experiments Conduct Validation Experiments protocol->experiments specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness data_analysis Analyze and Document Results specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end Method Approved for Routine Use report->end

Caption: General workflow for analytical method validation.

HPLC_System_Schematic mobile_phase Mobile Phase (Solvent Reservoir) pump HPLC Pump mobile_phase->pump Solvent Flow injector Autosampler/ Injector pump->injector column HPLC Column (e.g., C18) injector->column Sample Injection detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system Signal waste Waste detector->waste

Caption: Schematic of a typical HPLC-UV system.

References

Spectroscopic Comparison of 2,5-DMS-Cl and 2,4-DMS-Cl Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of two isomeric chlorinated N,N-dimethylaniline derivatives: 2,5-dichloro-N,N-dimethylaniline (2,5-DMS-Cl) and 2,4-dichloro-N,N-dimethylaniline (2,4-DMS-Cl). As critical intermediates in the synthesis of dyes, pharmaceuticals, and other high-value organic compounds, the unambiguous identification of these isomers is essential. This document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by generalized experimental protocols for obtaining such spectra.

Comparative Spectroscopic Data Analysis

The structural difference between the 2,5- and 2,4-isomers, though subtle, imparts a unique electronic environment to the nuclei and bonds within each molecule. These differences manifest as distinct patterns and shifts in their respective spectra, providing a reliable basis for differentiation. The following sections and tables summarize the key expected spectroscopic features for each compound.

Note: The data presented for the N,N-dimethylated derivatives are predicted based on established spectroscopic data for the parent aniline compounds (2,5-dichloroaniline and 2,4-dichloroaniline) and the known effects of N,N-dimethylation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The substitution pattern on the aromatic ring dictates the chemical shift and coupling patterns of the aromatic protons.

In the ¹H NMR spectrum, the most telling feature is the multiplicity of the aromatic signals. 2,5-DMS-Cl is expected to show three distinct aromatic signals: two doublets and a doublet of doublets. In contrast, 2,4-DMS-Cl should exhibit three signals, each as a doublet, due to the different coupling relationships between the protons. The N,N-dimethyl group in both compounds will appear as a sharp singlet, typically in the 2.9-3.1 ppm range.

In the ¹³C NMR spectrum, the number of aromatic carbon signals will be the same (six), but their chemical shifts will differ due to the varying electronic influence of the chlorine atoms in the ortho, meta, and para positions relative to the dimethylamino group.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

CompoundPredicted Chemical Shifts (δ, ppm) and Multiplicity
2,5-DMS-Cl ~7.20 (d, 1H), ~6.85 (dd, 1H), ~6.75 (d, 1H), ~2.95 (s, 6H, N(CH₃)₂)
2,4-DMS-Cl ~7.35 (d, 1H), ~7.17 (dd, 1H), ~6.98 (d, 1H), ~2.93 (s, 6H, N(CH₃)₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

CompoundPredicted Aromatic Carbon Chemical Shifts (δ, ppm)N(CH₃)₂ Carbon Shift (δ, ppm)
2,5-DMS-Cl ~149.0 (C-N), ~134.0, ~130.0, ~120.0, ~118.0, ~115.0~40.5
2,4-DMS-Cl ~150.4, ~133.9, ~128.9, ~115.1, ~111.2, ~109.4~39.4
Infrared (IR) Spectroscopy

The primary utility of IR spectroscopy in this comparison is to confirm the functional groups present. The key difference from their primary aniline precursors is the absence of N-H stretching bands (typically 3300-3500 cm⁻¹) and the presence of C-N stretching bands associated with a tertiary aromatic amine. The C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹) will differ subtly between the two isomers.

Table 3: Key IR Vibrational Frequencies (cm⁻¹)

Functional Group2,5-DMS-Cl (Predicted)2,4-DMS-Cl (Predicted)Characteristic Vibration
C-H (Aromatic)3050-31003050-3100Stretch
C-H (Aliphatic, -CH₃)2850-29602850-2960Stretch
C=C (Aromatic)~1600, ~1500~1600, ~1500Ring Stretch
C-N (Aromatic Amine)~1350~1350Stretch
C-Cl~800-880~800-880Stretch (out-of-plane bending will differ)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzene ring. The position of maximum absorbance (λmax) is sensitive to the substitution pattern. N,N-dimethylation typically causes a bathochromic (red) shift compared to the primary aniline. The different chlorine positions will lead to slight variations in the λmax values for the two isomers.

Table 4: Predicted UV-Vis Spectroscopic Data (in Ethanol)

CompoundPredicted λmax (nm)
2,5-DMS-Cl ~245-255 and ~300-310
2,4-DMS-Cl ~250-260 and ~305-315
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula (C₈H₉Cl₂N) and thus the same nominal molecular weight. However, the key diagnostic feature is the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. For a molecule with two chlorine atoms, the expected ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 9:6:1.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight (nominal)Key Features
2,5-DMS-Cl C₈H₉Cl₂N190M⁺ cluster (m/z 189, 191, 193). Prominent fragment from loss of a methyl group ([M-15]⁺).
2,4-DMS-Cl C₈H₉Cl₂N190M⁺ cluster (m/z 189, 191, 193). Prominent fragment from loss of a methyl group ([M-15]⁺).

Experimental Workflows and Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample (2,5-DMS-Cl or 2,4-DMS-Cl) Sol_NMR Dissolve in CDCl₃ (for NMR) Sample->Sol_NMR Sol_UV Dissolve in Ethanol (for UV-Vis) Sample->Sol_UV Prep_IR Prepare Thin Film / KBr Pellet (for IR) Sample->Prep_IR Prep_MS Direct Insertion / GC Inlet (for MS) Sample->Prep_MS NMR NMR Spectrometer ¹H and ¹³C Spectra Sol_NMR->NMR UV UV-Vis Spectrophotometer Absorbance Spectrum Sol_UV->UV IR FTIR Spectrometer Transmittance Spectrum Prep_IR->IR MS Mass Spectrometer Mass Spectrum Prep_MS->MS Data_NMR Chemical Shifts Coupling Patterns NMR->Data_NMR Data_UV λmax Values UV->Data_UV Data_IR Functional Groups IR->Data_IR Data_MS Molecular Ion Fragmentation MS->Data_MS Final_ID Structural Elucidation & Isomer Identification Data_NMR->Final_ID Data_UV->Final_ID Data_IR->Final_ID Data_MS->Final_ID

Caption: General workflow for spectroscopic comparison of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This requires a larger number of scans than ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS or residual solvent signal. Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (Thin Film Method): Dissolve a few milligrams of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[2][3] Apply one or two drops of this solution onto a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate completely, leaving a thin, solid film on the plate.[3]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Record a background spectrum of the clean, empty sample compartment. Place the salt plate with the sample film in the spectrometer's sample holder.

  • Measurement: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). The resulting spectrum should be displayed in terms of percent transmittance versus wavenumber (cm⁻¹).[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 1-2 mg of the sample and dissolve it in a UV-grade solvent (e.g., ethanol or methanol) in a 10 mL volumetric flask to create a stock solution.[5] Perform serial dilutions to obtain a final concentration that results in a maximum absorbance reading between 0.2 and 1.0.[5]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[5]

  • Measurement: Fill one quartz cuvette with the pure solvent to serve as the reference (blank). Fill a second matched cuvette with the diluted sample solution.[5]

  • Analysis: Scan the sample across a wavelength range of 200-400 nm.[5] Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Mass Spectrometry (MS) Protocol
  • Ionization Method: Electron Ionization (EI) is a standard method for small, volatile organic molecules.[6][7]

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatography (GC) inlet for samples that are amenable to GC separation.[8][9]

  • Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight) equipped with an EI source. The electron energy is typically set to 70 eV.[7]

  • Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-250).

  • Data Analysis: Identify the molecular ion peak (M⁺) and its characteristic isotopic cluster. Analyze the major fragment ions to gain further structural information.[6]

References

Assessing the Acid Lability of the 2,5-Dimethoxybenzenesulfonyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals. The selection of an appropriate protecting group is dictated by its stability under a variety of reaction conditions and the ease and selectivity of its removal. Among the plethora of options for amine protection, sulfonyl groups are known for their general robustness. This guide provides a comparative assessment of the acid lability of the 2,5-dimethoxybenzenesulfonyl (DMBS) group against other commonly employed sulfonyl-based amine protecting groups.

Introduction to Sulfonyl Protecting Groups

Sulfonyl groups are frequently employed to protect primary and secondary amines, converting them into sulfonamides. This transformation significantly reduces the nucleophilicity and basicity of the amine nitrogen. Generally, sulfonamides are stable to a wide range of acidic and basic conditions, making their cleavage challenging. However, the electronic properties of substituents on the aryl ring can modulate the lability of the sulfur-nitrogen bond, offering a tunable handle for deprotection.

Electron-donating groups on the aromatic ring are known to increase the acid lability of the corresponding sulfonamide. The two methoxy groups at the 2- and 5-positions of the benzenesulfonyl group are anticipated to enhance the rate of acid-catalyzed cleavage compared to unsubstituted or electron-withdrawing substituted analogues.

Comparative Analysis of Acid Lability

While specific kinetic data for the acid-catalyzed cleavage of the 2,5-dimethoxybenzenesulfonyl group is not extensively documented in publicly available literature, the relative acid lability can be inferred from established principles of physical organic chemistry and qualitative observations from related studies. Generally, the acid-catalyzed hydrolysis of arylsulfonamides is a challenging process, often requiring harsh conditions.

The cleavage is influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups, such as methoxy groups, can stabilize the transition state of the S-N bond cleavage, thereby increasing the rate of hydrolysis under acidic conditions. Conversely, electron-withdrawing groups tend to decrease the rate of acid-catalyzed cleavage.

For a qualitative comparison, we can consider the following commonly used sulfonyl protecting groups:

Protecting GroupStructureExpected Relative Acid LabilityCommon Cleavage Conditions
2,5-Dimethoxybenzenesulfonyl (DMBS) HigherStrong Acids (e.g., TFA, HBr/AcOH)
p-Toluenesulfonyl (Tosyl, Ts) LowerStrong Acids (e.g., HBr/AcOH, HF), Reductive Cleavage (e.g., Na/NH₃)
2-Nitrobenzenesulfonyl (Nosyl, Ns) Lower (acid), Higher (nucleophilic)Nucleophilic reagents (e.g., thiophenol/K₂CO₃), Reductive Cleavage
Methanesulfonyl (Mesyl, Ms) LowerStrong Acids, Reductive Cleavage

This table is based on general principles and does not represent direct quantitative comparative data.

Experimental Protocols

To empirically determine and compare the acid lability of the 2,5-dimethoxybenzenesulfonyl group with other sulfonyl protecting groups, a standardized experimental protocol is essential. The following outlines a general procedure for assessing deprotection under acidic conditions, which can be monitored by High-Performance Liquid Chromatography (HPLC).

General Protocol for Assessing Acid Lability of Sulfonamides

Objective: To quantify the rate of cleavage of various N-sulfonyl protected amines under standardized acidic conditions.

Materials:

  • N-(2,5-dimethoxybenzenesulfonyl)-protected amine (Substrate 1)

  • N-(p-toluenesulfonyl)-protected amine (Substrate 2)

  • N-(methanesulfonyl)-protected amine (Substrate 3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Internal standard (e.g., a stable aromatic compound not reactive under the cleavage conditions)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of the protected amines (Substrates 1, 2, and 3) and the internal standard of known concentrations in the chosen reaction solvent (e.g., DCM).

  • Reaction Setup: In a series of reaction vials, place a known amount of the stock solution of one of the substrates and the internal standard.

  • Initiation of Deprotection: At time t=0, add a predetermined volume of the acidic reagent (e.g., a solution of TFA in DCM) to each vial to achieve the desired final acid concentration.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by adding a neutralizing agent (e.g., a solution of triethylamine in DCM).

  • Sample Preparation for HPLC: Dilute the quenched reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. The separation of the starting material, the deprotected amine product, and the internal standard should be achieved on a C18 column using a suitable gradient of water and acetonitrile with a mobile phase modifier. Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis: Quantify the peak areas of the starting material and the product at each time point relative to the internal standard. Plot the concentration of the starting material versus time to determine the rate of disappearance and calculate the half-life (t₁/₂) of the protecting group under the specific acidic conditions.

Visualizing the Deprotection Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_0 Experimental Workflow A Prepare Stock Solutions (Sulfonamide, Internal Standard) B Reaction Setup (Incubate at constant temperature) A->B C Initiate Reaction (Add Acidic Reagent) B->C D Time-Point Sampling & Quenching C->D E Sample Preparation for HPLC D->E F HPLC Analysis E->F G Data Analysis (Determine reaction rate/half-life) F->G G Sulfonamide Sulfonamide Protonated Sulfonamide Protonated Sulfonamide Sulfonamide->Protonated Sulfonamide + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Sulfonamide->Tetrahedral Intermediate + H2O Cleavage Products\n(Amine + Sulfonic Acid) Cleavage Products (Amine + Sulfonic Acid) Tetrahedral Intermediate->Cleavage Products\n(Amine + Sulfonic Acid) - H+

A Comparative Guide to Sulfonylating Agents: 2,5-Dimethoxybenzenesulfonyl Chloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, classes of compounds with broad applications in medicinal chemistry and drug development. This guide provides a comparative analysis of 2,5-dimethoxybenzenesulfonyl chloride and two common alternatives, p-toluenesulfonyl chloride and methanesulfonyl chloride. The information presented here, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Sulfonylating Agents

The efficiency of a sulfonylation reaction is highly dependent on the substrate, the sulfonylating agent, and the reaction conditions. The following table summarizes reported yields for the reaction of this compound and its alternatives with various amines and phenols.

Sulfonylating AgentSubstrateProductYield (%)Reference
2-Bromo-4,5-dimethoxybenzenesulfonyl chlorideMethylamineN-Methyl-2-bromo-4,5-dimethoxybenzenesulfonamide97[1]
2-Bromo-4,5-dimethoxybenzenesulfonyl chlorideAnilineN-Phenyl-2-bromo-4,5-dimethoxybenzenesulfonamide78[1]
2-Bromo-4,5-dimethoxybenzenesulfonyl chloride3,4-DimethoxyanilineN-(3,4-Dimethoxyphenyl)-2-bromo-4,5-dimethoxybenzenesulfonamide83[1]
p-Toluenesulfonyl chloridePhenolPhenyl tosylate82[2]
p-Toluenesulfonyl chloride2-Chlorophenol2-Chlorophenyl tosylate89[2]
p-Toluenesulfonyl chloride2-Nitrophenol2-Nitrophenyl tosylate73[2]
p-Toluenesulfonyl chloride3,5-Dimethylphenol3,5-Dimethylphenyl tosylate90[2]
p-Toluenesulfonyl chlorideDiphenyl(piperidin-4-yl)methanol4-(Diphenyl(tosyloxy)methyl)piperidine90[3]
p-Toluenesulfonyl chloridep-AnisidineN-(4-Methoxyphenyl)-4-methylbenzenesulfonamide93
Methanesulfonyl chloridePhenolPhenyl mesylate97[2]
Methanesulfonyl chloride3,5-Dimethylphenol3,5-Dimethylphenyl mesylate64[2]
Methanesulfonyl chlorideAmines (general)N-Alkyl/Aryl-methanesulfonamide80-95[4][5]

Note: The data for this compound is represented by its structurally similar analog, 2-bromo-4,5-dimethoxybenzenesulfonyl chloride. Direct comparative studies under identical conditions are limited in the literature.

Experimental Protocols

Detailed methodologies for representative sulfonylation reactions are provided below.

General Procedure for the Sulfonylation of Amines

A primary or secondary amine (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stir bar. A base, typically pyridine or triethylamine (1.5-2.0 equivalents), is added to the solution. The mixture is cooled to 0 °C in an ice bath. The sulfonyl chloride (1.0-1.1 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the cooled amine solution over a period of 15-30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.[5]

General Procedure for the Sulfonylation of Phenols

To a solution of the phenol (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane, the sulfonyl chloride (1.0-1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by TLC. Upon completion, the mixture is poured into ice-water and extracted with an organic solvent. The organic layer is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude sulfonate, which can be further purified by recrystallization or column chromatography.[2][6]

Reaction Workflow

The following diagram illustrates the general workflow for a typical sulfonylation reaction.

Sulfonylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_A Amine/Phenol (Nucleophile) Mixing Mixing in Anhydrous Solvent Reactant_A->Mixing Reactant_B Sulfonyl Chloride (Electrophile) Reactant_B->Mixing Base Base (e.g., Pyridine, Triethylamine) Base->Mixing Reaction_Step Nucleophilic Attack & HCl Elimination Mixing->Reaction_Step Quenching Quenching Reaction_Step->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Sulfonamide/ Sulfonate Ester Purification->Product

Caption: General workflow of a sulfonylation reaction.

References

A Comparative Guide to Sulfonyl Chlorides for Sulfonamide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides, the selection of an appropriate sulfonylating agent is a critical decision that impacts reaction efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of 2,5-Dimethoxybenzenesulfonyl chloride and compares its performance with three common alternatives: p-Toluenesulfonyl chloride (TsCl), Benzenesulfonyl chloride, and Dansyl chloride.

Executive Summary

This compound is a reactive sulfonylating agent beneficial for introducing a dimethoxybenzene sulfonyl group, which can impart specific properties to the target molecule. However, its higher cost compared to simpler arylsulfonyl chlorides like p-Toluenesulfonyl chloride and Benzenesulfonyl chloride is a significant consideration. While Dansyl chloride is primarily used for fluorescent labeling due to its unique photophysical properties, it can also be employed for sulfonamide formation, albeit at a higher cost. The choice of reagent ultimately depends on the specific requirements of the synthesis, including desired functionality, budget constraints, and safety protocols.

Performance Comparison

The following tables summarize the key performance indicators, safety profiles, and approximate costs of the four sulfonyl chlorides.

Table 1: Performance characteristics of sulfonylating agents in sulfonamide synthesis
ReagentTypical Reaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
This compound Amine, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF), 0 °C to room temperature.Good to excellentIntroduces a 2,5-dimethoxyphenylsulfonyl group which can influence solubility and biological activity.Higher cost, less commonly used than simpler arylsulfonyl chlorides.
p-Toluenesulfonyl chloride (TsCl) Amine, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF), 0 °C to room temperature.Very good to excellent[1][2][3][4][5]Lower cost, readily available, stable solid, well-established reactivity.The tosyl group can sometimes be difficult to remove if used as a protecting group.
Benzenesulfonyl chloride Amine, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF), 0 °C to room temperature.Good to excellent[1][6]Low cost, readily available, simple aromatic sulfonyl group.Liquid at room temperature, which can be less convenient to handle than solid TsCl.
Dansyl chloride Amine, base (e.g., NaHCO₃, pyridine), solvent (e.g., acetone, acetonitrile), room temperature.Good to excellentProduces fluorescent sulfonamides useful for labeling and detection.[7][8][9]High cost, primarily used for labeling rather than general synthesis.
Table 2: Safety profile of sulfonylating agents
ReagentKey HazardsGHS PictogramsPersonal Protective Equipment (PPE)
This compound Causes severe skin burns and eye damage.[10][11]GHS05 (Corrosion)Chemical resistant gloves, safety goggles with side shields, face shield, lab coat, work in a fume hood.
p-Toluenesulfonyl chloride (TsCl) Causes skin irritation and serious eye irritation.[12][13][14][15][16] Reacts with water.[12]GHS05 (Corrosion), GHS07 (Exclamation mark)Chemical resistant gloves, safety goggles, face shield, lab coat, work in a fume hood.[12][13]
Benzenesulfonyl chloride Harmful if swallowed. Causes severe skin burns and eye damage.[17][18][19][20] May be corrosive to metals.[18]GHS05 (Corrosion), GHS07 (Exclamation mark), GHS08 (Health Hazard)Chemical resistant gloves, safety goggles with side shields, face shield, lab coat, work in a fume hood.[19]
Dansyl chloride Harmful if swallowed. Causes severe skin burns and eye damage.[21][22][23] May be corrosive to metals.[22]GHS05 (Corrosion), GHS07 (Exclamation mark)Chemical resistant gloves, safety goggles, face shield, lab coat, work in a fume hood.[21]
Table 3: Cost comparison of sulfonylating agents
ReagentApproximate Price (USD/gram)Supplier Examples
This compound $7 - $15Manchester Organics[24], ChemicalBook[25]
p-Toluenesulfonyl chloride (TsCl) $0.20 - $1.50TCI Chemicals[26], Thermo Scientific[27][28], GTI Laboratory Supplies[29]
Benzenesulfonyl chloride $0.15 - $0.60Sigma-Aldrich[30], TCI, Chem-Impex[31], IndiaMART[32]
Dansyl chloride $29 - $85Delchimica[9], Sigma-Aldrich, Thermo Scientific[33], IndiaMART[8]

Disclaimer: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for research-grade quantities and are intended for comparative purposes only.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a sulfonamide from a primary amine using each of the discussed sulfonyl chlorides.

General Sulfonamide Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Primary/Secondary Amine Dissolve Dissolve amine and base in solvent Amine->Dissolve SulfonylChloride Sulfonyl Chloride Add Slowly add sulfonyl chloride SulfonylChloride->Add Base Base (e.g., Pyridine, TEA) Base->Dissolve Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add Stir Stir at 0 °C to room temperature Add->Stir Quench Quench with water/acid Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify Product Pure Sulfonamide Purify->Product

Caption: General workflow for sulfonamide synthesis.

Protocol 1: Synthesis of N-Phenyl-2,5-dimethoxybenzenesulfonamide
  • Dissolution: In a round-bottom flask, dissolve aniline (1.0 mmol) and pyridine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to afford the desired sulfonamide.

Protocol 2: Synthesis of N-Phenyl-p-toluenesulfonamide (N-Phenyltosylamide)
  • Dissolution: Dissolve aniline (1.0 mmol) in pyridine (5 mL) in a round-bottom flask and cool the solution to 0 °C.

  • Addition: To the stirred solution, add p-toluenesulfonyl chloride (1.1 mmol) portion-wise, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up: Pour the reaction mixture into cold water (50 mL). The solid product will precipitate.

  • Isolation and Washing: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying and Purification: Dry the solid product in a desiccator. If necessary, recrystallize from ethanol to obtain pure N-phenyl-p-toluenesulfonamide. A reported yield for a similar reaction is in the range of 85-100%.[1]

Protocol 3: Synthesis of N-Phenylbenzenesulfonamide
  • Dissolution: In a flask, combine aniline (1.0 mmol), triethylamine (1.5 mmol), and anhydrous tetrahydrofuran (THF, 10 mL).

  • Addition: Add benzenesulfonyl chloride (1.1 mmol) dropwise to the solution at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove triethylamine hydrochloride.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by recrystallization or column chromatography. A reported yield for the reaction of aniline with benzenesulfonyl chloride using triethylamine as a base in THF is 86%.[1]

Protocol 4: Synthesis of N-Dansylaniline
  • Dissolution: Dissolve aniline (1.0 mmol) in acetone (10 mL) in a flask.

  • Addition of Base: Add a solution of sodium bicarbonate (2.0 mmol) in water (5 mL).

  • Addition of Dansyl Chloride: To the stirred biphasic mixture, add a solution of dansyl chloride (1.0 mmol) in acetone (5 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours in the dark (as dansyl derivatives are light-sensitive).

  • Work-up: After the reaction is complete, remove the acetone under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Concentrate the solution under reduced pressure and purify the resulting fluorescent solid by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The fundamental reaction for sulfonamide synthesis from a sulfonyl chloride and an amine follows a nucleophilic acyl substitution-like mechanism at the sulfur atom.

G Amine R'-NH2 (Nucleophile) Intermediate [R-SO2(NH2R')-Cl]⁻ (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO2Cl (Electrophile) SulfonylChloride->Intermediate Sulfonamide R-SO2-NHR' (Product) Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl (Byproduct) Intermediate->HCl Salt Base-H⁺Cl⁻ HCl->Salt Base Base Base->Salt Neutralization

Caption: Mechanism of sulfonamide formation.

Conclusion

The selection of a sulfonylating agent for sulfonamide synthesis requires a careful evaluation of multiple factors.

  • Cost-Effectiveness: For large-scale synthesis where cost is a primary driver, Benzenesulfonyl chloride and p-Toluenesulfonyl chloride (TsCl) are the most economical choices. Their ready availability and well-documented reactivity make them workhorse reagents in many synthetic labs.

  • Ease of Handling: As a stable, crystalline solid, p-Toluenesulfonyl chloride (TsCl) is often more convenient to handle and weigh accurately than the liquid Benzenesulfonyl chloride.

  • Functionalization: This compound offers the advantage of introducing a specific functional group that may be desirable for modulating the physicochemical or biological properties of the final sulfonamide. This benefit must be weighed against its significantly higher cost.

  • Specialized Applications: Dansyl chloride is the reagent of choice when the goal is to produce a fluorescently labeled sulfonamide for analytical or imaging purposes. Its high cost makes it impractical for general synthetic applications where fluorescence is not required.

References

A Comparative Guide to the Reactivity of 2,5-Dimethoxybenzenesulfonyl Chloride for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and chemical biology, the selection of an appropriate labeling reagent is critical for achieving specific and efficient modification of biomolecules. 2,5-Dimethoxybenzenesulfonyl chloride is a sulfonyl chloride-containing compound utilized for targeting nucleophilic residues on proteins and other biomolecules. This guide provides a comparative analysis of this compound, examining its reactivity and selectivity in contrast to other commonly employed sulfonyl-based reagents.

Comparison of Sulfonyl-Based Reagents

The utility of a sulfonyl chloride, such as this compound, is defined by its reactivity towards various nucleophiles, a property that can be modulated by the substituents on the aromatic ring. This reactivity profile dictates the reagent's specificity and potential for cross-reactivity with non-target molecules. For a clearer understanding, a comparison with related compounds is presented below.

ReagentReactive GroupPrimary TargetsKey Features
This compound Benzenesulfonyl ChloridePrimary and secondary amines, phenols, thiolsThe electron-donating methoxy groups can influence the electrophilicity of the sulfonyl chloride group.
Benzenesulfonyl Chloride Benzenesulfonyl ChloridePrimary and secondary amines, alcohols.[1][2]A fundamental reagent for preparing sulfonamides and sulfonate esters.[1]
Dansyl Chloride Naphthalenesulfonyl ChloridePrimary and secondary amino groups.[3][4]Forms highly fluorescent sulfonamide adducts, widely used in protein sequencing and amino acid analysis.[3][4]
Aryl Sulfonyl Fluorides Sulfonyl FluorideSerine, Threonine, Tyrosine, Lysine, Cysteine, Histidine.[5][6][7]Generally more stable in aqueous solutions compared to sulfonyl chlorides, offering a different reactivity profile.[5][6]

Reaction Mechanisms and Workflows

The fundamental reaction involving sulfonyl chlorides is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. The nucleophile, typically an unprotonated amine or a thiolate, attacks the electrophilic sulfur, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester.

ReactionMechanism reagents R-SO2Cl + Nu-H transition Transition State reagents->transition Nucleophilic Attack products R-SO2-Nu + HCl transition->products Chloride Elimination

Caption: General Nucleophilic Substitution Mechanism.

An experimental workflow for protein labeling using a sulfonyl chloride reagent would typically involve dissolving the protein in a suitable buffer, adding the sulfonyl chloride reagent (often dissolved in an organic co-solvent), allowing the reaction to proceed, and then purifying the labeled protein to remove excess reagent and byproducts.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Dissolve Protein in Buffer (pH 8-9) r1 Add Reagent to Protein Solution p1->r1 p2 Prepare Reagent Solution (e.g., in DMSO or Acetonitrile) p2->r1 r2 Incubate (e.g., 1-2 hours at RT) r1->r2 u1 Quench Reaction (e.g., with Tris buffer) r2->u1 u2 Purify Labeled Protein (e.g., Dialysis, SEC) u1->u2 a1 Analyze Labeling Efficiency (e.g., Mass Spectrometry) u2->a1

Caption: General workflow for protein labeling.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the literature, a general procedure for the derivatization of amines with benzenesulfonyl chlorides can be adapted. For comparison, a well-established protocol for dansylation is also provided.

General Protocol for Amine Derivatization with Benzenesulfonyl Chloride

This protocol is based on the general reactivity of benzenesulfonyl chlorides with amines in aqueous media.[8][9]

  • Reagent Preparation :

    • Prepare a stock solution of this compound (or other benzenesulfonyl chloride) in a water-miscible organic solvent such as acetonitrile or THF.

    • Prepare an aqueous buffer at a pH that maintains the amine in its nucleophilic, unprotonated state (typically pH 8-10). A bicarbonate or borate buffer is commonly used.

  • Derivatization Procedure :

    • Dissolve the amine-containing sample in the aqueous buffer.

    • Add the benzenesulfonyl chloride solution to the sample solution with vigorous stirring. The ratio of reagent to amine will need to be optimized depending on the sample and desired degree of labeling.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Sample Work-up :

    • Acidify the reaction mixture to quench the reaction and precipitate the sulfonamide product if it is insoluble.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Protocol for N-Terminal Amino Acid Analysis using Dansyl Chloride

This protocol is a classic method for identifying the N-terminal amino acid of a peptide or protein.[3]

  • Reagent Preparation :

    • Dansyl Chloride Solution : Dissolve 50 mg of dansyl chloride in 10 mL of anhydrous acetone.[3]

    • Sodium Bicarbonate Solution (4% w/v) : Dissolve 4 g of sodium bicarbonate in 100 mL of deionized water.[3]

  • Derivatization Procedure :

    • Dissolve approximately 1-5 nmol of the peptide in 100 µL of the sodium bicarbonate solution.[3]

    • Add 100 µL of the dansyl chloride solution.[3]

    • Incubate the mixture at 37°C for 1-2 hours.[3]

  • Hydrolysis :

    • After incubation, evaporate the acetone.

    • Add 200 µL of 6 M HCl to the aqueous residue.[3]

    • Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours.[3]

  • Analysis :

    • After hydrolysis, the sample is dried, and the dansylated amino acid is identified by chromatography (e.g., HPLC or thin-layer chromatography) by comparing its retention time or migration to that of known dansyl-amino acid standards.

Selectivity and Cross-Reactivity Considerations

The "cross-reactivity" of sulfonyl chlorides in a chemical biology context refers to their reactivity with unintended nucleophilic residues. While primary amines are often the intended target, reactions can also occur with other nucleophiles such as the side chains of lysine, tyrosine, serine, threonine, and cysteine.

The selectivity of a particular sulfonyl chloride is influenced by several factors:

  • pH : The pH of the reaction medium is crucial as it determines the protonation state of the target nucleophiles. For example, the derivatization of amines is typically carried out at a pH above the pKa of the amino group.

  • Steric Hindrance : The accessibility of the nucleophilic group can affect the reaction rate. Sterically hindered amines will react more slowly than unhindered ones.

  • Electronic Effects : The substituents on the benzene ring of the sulfonyl chloride influence the electrophilicity of the sulfur atom. Electron-withdrawing groups increase reactivity, while electron-donating groups, such as the methoxy groups in this compound, may decrease it.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethoxybenzenesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,5-Dimethoxybenzenesulfonyl chloride as a corrosive and water-reactive substance. Proper disposal necessitates careful chemical neutralization of residual amounts before collection as hazardous waste. Under no circumstances should this chemical be disposed of directly down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Strict adherence to these protocols is paramount for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1][2] It is crucial to handle this compound within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including eye shields, a face shield, gloves, and a respirator with suitable cartridges.[2]

Step-by-Step Disposal Protocol

The disposal strategy for this compound is contingent on the quantity of waste. The following sections detail the procedures for managing residual quantities (e.g., from cleaning glassware) and bulk quantities.

Neutralization of Residual Quantities:

This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol:

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution on a stir plate.[3] The beaker should be placed within an ice bath to manage the exothermic nature of the reaction.[3] As a general guideline, use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[4] Begin vigorous stirring of the basic solution.

  • Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[3][4] Caution: The reaction is exothermic and will likely produce gas (CO₂ if using bicarbonate).[4] The rate of addition must be carefully controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the neutralization reaction is complete.[4]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more base.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[4]

Disposal of Bulk Quantities:

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[4]

  • Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[4] Avoid mixing it with non-halogenated waste to prevent significantly increased disposal costs.[4]

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring the material, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazards (e.g., Corrosive, Water-Reactive).[4]

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Spill Management

In the event of a small spill, immediate and appropriate action is critical.

  • Evacuate: Clear all non-essential personnel from the immediate vicinity.[4]

  • Ventilate: Ensure the fume hood is operational to manage any vapors.[4]

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3] Do not use combustible materials like sawdust.[3]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Thoroughly clean the spill area.

  • Report: Inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office about the spill.[4]

Data Summary

ParameterValue/InstructionCitation
Neutralizing Agent 5% Sodium Bicarbonate or dilute Sodium Hydroxide solution[3]
Molar Ratio of Base At least 5-10 molar equivalents relative to sulfonyl chloride[4]
Reaction Condition Ice bath with vigorous stirring[3][4]
Post-Neutralization pH 7-9[4]
Bulk Waste Stream Halogenated Organic Waste[4]

Disposal Workflow

G start Assess Quantity of 2,5-Dimethoxybenzenesulfonyl Chloride Waste residual Residual Quantity (e.g., from glassware) start->residual bulk Bulk Quantity start->bulk neutralize Neutralize with cold, stirred basic solution (e.g., 5% NaHCO3) in a fume hood. residual->neutralize halogenated_waste Package in sealed, labeled 'Halogenated Organic Waste' container bulk->halogenated_waste verify Verify pH is neutral or slightly basic (7-9) neutralize->verify verify->neutralize pH is acidic aqueous_waste Dispose of in 'Aqueous Hazardous Waste' container verify->aqueous_waste pH is 7-9 end Follow Institutional Hazardous Waste Disposal Procedures aqueous_waste->end halogenated_waste->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9). Adherence to these protocols is critical to ensure personal safety and proper disposal.

This compound is a corrosive solid that reacts with moisture, releasing toxic gases.[1] It is imperative to handle this compound with appropriate personal protective equipment in a controlled environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment.

PPE CategorySpecification
Eye and Face Chemical safety goggles and a full-face shield are mandatory to protect against splashes and dust.
Hand Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended for handling this compound. Always inspect gloves for integrity before use.[2][3]
Respiratory A NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases (e.g., a combination cartridge) should be used, especially when handling powders.
Protective A chemical-resistant apron or lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

Operational Plan: Safe Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Moisture Control: This compound is moisture-sensitive.[5] Handle in a dry environment and store in a tightly sealed container with a desiccant if necessary.

  • Dispensing: When transferring the solid, use spark-proof tools and minimize dust generation.

  • Contamination: Avoid contact with skin, eyes, and clothing.[6]

Storage:

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and water.[7][8]

  • Container: Keep the container tightly closed and clearly labeled.[7]

  • Segregation: Store separately from processing and handling areas.[8]

Emergency Procedures: Spills and Exposure

Spill Response:

  • Evacuate: Immediately clear the area of all personnel not involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, cover with a dry, inert material such as sand, dry lime, or soda ash.[1] DO NOT USE WATER .[1]

  • Collection: Carefully scoop the contained material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Waste Characterization: this compound waste is considered hazardous due to its corrosive nature.

Disposal of Residual Quantities: For small, residual amounts (e.g., cleaning glassware), a neutralization procedure can be performed in a fume hood:

  • Prepare a cold, stirred solution of saturated sodium bicarbonate or a dilute (1-2 M) sodium hydroxide solution in a large beaker.

  • Slowly and carefully add the residual sulfonyl chloride to the basic solution. This reaction is exothermic and will release gas.

  • Continue stirring for at least one hour to ensure complete hydrolysis.

  • Check the pH to confirm it is neutral or slightly basic.

  • Dispose of the neutralized aqueous solution in a designated "Aqueous Hazardous Waste" container.

Disposal of Bulk Quantities: Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.

  • Ensure the original container is tightly sealed and properly labeled.

  • Place the container in a secondary, compatible container.

  • Arrange for collection by your institution's environmental health and safety (EHS) office for disposal at an approved hazardous waste facility.

Experimental Workflow for Handling

The following diagram outlines the standard operating procedure for working with this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Work Area in Fume Hood A->B C Gather All Necessary Materials B->C D Weigh/Dispense Compound C->D Begin Experiment E Perform Reaction/Procedure D->E F Decontaminate Glassware & Equipment E->F Experiment Complete G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H I Clean Work Area H->I J Doff PPE I->J

Caption: Standard operating procedure from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxybenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxybenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.